molecular formula C5H9F2NO B12307526 2-Amino-4,4-difluorocyclopentan-1-ol

2-Amino-4,4-difluorocyclopentan-1-ol

Katalognummer: B12307526
Molekulargewicht: 137.13 g/mol
InChI-Schlüssel: CIDGQJFAPODFAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,4-difluorocyclopentan-1-ol (CAS 1934847-53-6) is a fluorinated cyclopentane derivative of high interest in pharmaceutical research and development. With the molecular formula C5H9F2NO and a molecular weight of 137.13, this compound serves as a versatile chiral building block . The distinct properties of the cyclopentane ring, which can flux between envelope and half-chair conformations, combined with the strong electron-withdrawing nature of the difluoro group, make this scaffold valuable for designing molecular topology and modulating the physicochemical properties of lead compounds . In research contexts, structurally similar fluorinated cyclopentane analogues have demonstrated significant potential as mechanism-based inactivators for pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT) . These enzymes are prominent therapeutic targets for conditions ranging from epilepsies and substance addiction to certain cancers, highlighting the value of this chemical scaffold in probing biological mechanisms . The presence of both amino and hydroxyl functional groups on the ring provides handles for further synthetic modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes as a key intermediate in drug discovery, and it is supplied for laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H9F2NO

Molekulargewicht

137.13 g/mol

IUPAC-Name

2-amino-4,4-difluorocyclopentan-1-ol

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-3(8)4(9)2-5/h3-4,9H,1-2,8H2

InChI-Schlüssel

CIDGQJFAPODFAK-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CC1(F)F)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated carbocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering unique conformational constraints and metabolic stability. The 2-amino-4,4-difluorocyclopentan-1-ol framework, in particular, represents a valuable building block for designing novel therapeutics, including enzyme inhibitors and peptide mimetics. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this target molecule. We will dissect a multi-step sequence beginning from a commercially available precursor, detailing the strategic rationale behind each transformation, providing step-by-step protocols, and addressing critical safety and characterization considerations. The methodologies presented are drawn from established principles of organic synthesis, including selective protection, modern fluorination chemistry, and stereoselective reductions.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a difunctionalized cyclopentane ring requires careful strategic planning to control regioselectivity and stereochemistry. Our proposed pathway is designed to be logical and efficient, building complexity in a controlled manner. The core challenge lies in the precise installation of three distinct functionalities onto the five-membered ring: a hydroxyl group, an amino group, and a geminal difluoro moiety.

A logical retrosynthetic analysis of the target molecule, 2-Amino-4,4-difluorocyclopentan-1-ol (1) , points to a convergent strategy hinging on the formation of a key difluorinated ketone intermediate.

The primary disconnection is made at the C-N and C-O bonds formed in the final steps, tracing back to the ketone (4) . This ketone can be synthesized from a readily available starting material, cyclopentan-1,3-dione (6) , through a sequence of protection, fluorination, and deprotection.

G cluster_main Retrosynthetic Pathway mol1 2-Amino-4,4-difluorocyclopentan-1-ol (1) mol2 2-(Protected-Amino)-4,4-difluorocyclopentan-1-ol (2) mol1->mol2 Deprotection mol3 2-(Protected-Amino)-4,4-difluorocyclopentan-1-one (3) mol2->mol3 Ketone Reduction mol4 4,4-Difluorocyclopentan-1-one (4) mol3->mol4 α-Amination mol5 Protected 4-Oxocyclopentanone (5) mol4->mol5 Deprotection mol6 Cyclopentan-1,3-dione (6) mol5->mol6 gem-Difluorination & Protection

Caption: High-level retrosynthetic analysis of the target compound.

This strategy allows for the challenging gem-difluorination step to be performed early on a symmetric or near-symmetric precursor, simplifying the subsequent functional group interconversions.

Synthesis of the Key Intermediate: 4,4-Difluorocyclopentan-1-one

The cornerstone of this synthesis is the efficient construction of the 4,4-difluorocyclopentanone ring system. Our approach utilizes cyclopentan-1,3-dione as a cost-effective starting material.

Rationale and Workflow

The primary challenge is the selective difluorination of only one of the two carbonyl groups. This is achieved through a standard protect-transform-deprotect sequence. One carbonyl is masked as a ketal, the remaining exposed carbonyl is subjected to deoxofluorination, and the protecting group is subsequently removed to unmask the second carbonyl, now positioned as the ketone in our key intermediate.

G start Cyclopentan-1,3-dione step1 Monoketalization Ethylene Glycol, p-TsOH start->step1 intermediate1 4,4-Ethylenedioxycyclopentan-1-one step1->intermediate1 step2 gem-Difluorination DAST or Deoxo-Fluor® intermediate1->step2 intermediate2 1,1-Difluoro-4,4-ethylenedioxycyclopentane step2->intermediate2 step3 Deprotection Aqueous Acid (e.g., HCl) intermediate2->step3 product 4,4-Difluorocyclopentan-1-one step3->product

Caption: Workflow for the synthesis of the key ketone intermediate.

Deoxofluorination: The Core Transformation

The conversion of a ketone to a gem-difluoride is a powerful transformation in organofluorine chemistry. Reagents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable alternative, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are highly effective for this purpose.[1] The mechanism involves the initial activation of the carbonyl oxygen by the sulfur reagent, followed by sequential nucleophilic attack of fluoride ions to displace the oxygen, ultimately forming the stable C-F bonds.

Experimental Protocols

Protocol 2.3.1: Synthesis of 4,4-Ethylenedioxycyclopentan-1-one (5)

  • Setup: To a round-bottom flask fitted with a Dean-Stark apparatus, add cyclopentan-1,3-dione (1.0 eq.), ethylene glycol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2.3.2: Synthesis of 1,1-Difluoro-4,4-ethylenedioxycyclopentane

  • Safety Note: DAST and related reagents are hazardous and must be handled in a fume hood with appropriate personal protective equipment. They react violently with water.

  • Setup: To a solution of 4,4-ethylenedioxycyclopentan-1-one (1.0 eq.) in anhydrous dichloromethane (DCM) in a fluorinated polymer flask, cool the mixture to -78 °C under a nitrogen atmosphere.

  • Reaction: Add DAST (1.2 eq.) dropwise via syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Cautiously quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure. The crude product should be purified by column chromatography.

Protocol 2.3.3: Synthesis of 4,4-Difluorocyclopentan-1-one (4)

  • Setup: Dissolve the difluorinated ketal from the previous step in a mixture of acetone and 2M aqueous hydrochloric acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by GC-MS or TLC until the starting material has been fully converted.

  • Work-up: Neutralize the acid with solid sodium bicarbonate. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the target ketone (4) .

StepTransformationKey ReagentsTypical Yield
1MonoketalizationEthylene Glycol, p-TsOH85-95%
2gem-DifluorinationDAST or Deoxo-Fluor®60-80%
3DeprotectionAqueous HCl>90%
Table 1: Summary of reagents and typical yields for the synthesis of intermediate (4) .

Installation of the Amino Alcohol Motif

With the difluorinated ketone in hand, the next phase involves the introduction of the 1,2-amino alcohol functionality. This is achieved via a two-step sequence: α-amination followed by stereoselective reduction of the ketone.

α-Amination Strategy

A common and effective method for introducing an amino group alpha to a ketone is through an α-halo ketone intermediate. The ketone is first brominated under acidic conditions, followed by nucleophilic substitution of the bromide with a suitable nitrogen nucleophile. Using a protected amine, such as benzylamine, prevents over-alkylation and facilitates purification.

Stereocontrol in Ketone Reduction

The reduction of the 2-amino-substituted cyclopentanone (3) will generate two diastereomers: the cis- and trans-amino alcohols. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon.

  • Steric Approach Control: Bulky reducing agents will preferentially attack from the less hindered face, opposite the amino substituent.

  • Chelation Control: If the amino group and a suitable metal cation from the hydride reagent can form a chelate, the hydride will be delivered to the same face as the amino group.

Sodium borohydride (NaBH₄) reduction typically proceeds via steric approach control, favoring the formation of the trans product where the hydroxyl and amino groups are on opposite sides of the ring.

G start 4,4-Difluorocyclopentan-1-one (4) step1 α-Bromination Br₂, AcOH start->step1 intermediate1 2-Bromo-4,4-difluorocyclopentan-1-one step1->intermediate1 step2 SN2 Substitution Benzylamine (BnNH₂) intermediate1->step2 intermediate2 2-(Benzylamino)-4,4-difluorocyclopentan-1-one (3) step2->intermediate2 step3 Ketone Reduction NaBH₄, MeOH intermediate2->step3 product cis/trans-2-(Benzylamino)-4,4-difluorocyclopentan-1-ol (2) step3->product

Caption: Workflow for amination and reduction sequence.

Experimental Protocols

Protocol 3.3.1: Synthesis of 2-Bromo-4,4-difluorocyclopentan-1-one

  • Setup: Dissolve 4,4-difluorocyclopentan-1-one (4) (1.0 eq.) in glacial acetic acid.

  • Reaction: Add a solution of bromine (1.0 eq.) in acetic acid dropwise at room temperature. Stir until the red-brown color of the bromine disappears.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude α-bromo ketone, which should be used immediately in the next step due to its potential instability.

Protocol 3.3.2: Synthesis of 2-(Benzylamino)-4,4-difluorocyclopentan-1-one (3)

  • Setup: Dissolve the crude bromo-ketone from the previous step in acetonitrile. Add potassium carbonate (2.5 eq.) and benzylamine (1.2 eq.).

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3.3.3: Reduction to 2-(Benzylamino)-4,4-difluorocyclopentan-1-ol (2)

  • Setup: Dissolve the amino ketone (3) (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C. Stir for 1-2 hours at 0 °C after the addition is complete.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of cis and trans diastereomers can often be separated by careful column chromatography.

Final Deprotection and Product Isolation

The final step is the removal of the benzyl protecting group to reveal the primary amine of the target molecule.

Deprotection via Hydrogenolysis

Catalytic hydrogenolysis is a clean and efficient method for removing N-benzyl groups. The protected amino alcohol is subjected to a hydrogen atmosphere in the presence of a palladium catalyst. The C-N bond is cleaved, releasing the primary amine and toluene as a byproduct.

Protocol 4.1.1: Synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol (1)

  • Setup: In a flask suitable for hydrogenation, dissolve the protected amino alcohol (2) in methanol or ethanol. Add palladium on carbon (10% w/w, ~5 mol%).

  • Reaction: Seal the vessel, evacuate and purge with nitrogen, then evacuate and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, 2-Amino-4,4-difluorocyclopentan-1-ol (1) . Further purification can be achieved by crystallization or chromatography if necessary.

References

  • IAEA International Nuclear Information System. (2025, January 5). Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues as potential myocardial imaging agents. Retrieved from [Link]

  • ResearchGate. (2022, September 26). Synthesis of gem ‐Difluorocyclopropanes. Retrieved from [Link]

  • Scribd. (n.d.). Methods For The Synthesis of Gem-Difluoromethylene Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]

Sources

2-Amino-4,4-difluorocyclopentan-1-ol structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Evaluation of 2-Amino-4,4-difluorocyclopentan-1-ol Structural Analogs

Abstract

The strategic incorporation of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The 2-amino-4,4-difluorocyclopentan-1-ol core represents a compelling, yet underexplored, structural motif. It combines the rigid, stereochemically defined scaffold of an aminocyclopentanol—a key component in many biologically active compounds like carbocyclic nucleoside analogues[4][5]—with the potent electronic effects of a geminal difluoro group. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of structural analogs based on this core. We will delve into robust synthetic methodologies, predictive physicochemical profiling, structure-activity relationship (SAR) principles, and detailed protocols for assessing therapeutic potential.

Introduction: The Rationale for Fluorinated Aminocyclopentanols

The cyclopentane ring offers a rigid, three-dimensional scaffold that can effectively orient functional groups in space to maximize interactions with biological targets.[5] When functionalized with amino and hydroxyl groups, as in aminocyclopentanols, these structures serve as versatile chiral building blocks for a range of therapeutics, including antiviral and anticancer agents.[4]

The introduction of a 4,4-difluoro moiety onto this scaffold is a deliberate design choice intended to confer specific advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the gem-difluoro group can block sites of oxidative metabolism, potentially increasing the compound's biological half-life.[6]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of adjacent functional groups, such as the C2-amine, influencing its ionization state at physiological pH and its ability to form hydrogen bonds.[7]

  • Conformational Effects: The gem-difluoro group can influence the puckering of the cyclopentane ring, locking it into specific conformations that may be more favorable for binding to a target protein.

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups or aromatic rings within a protein binding pocket, enhancing affinity.

This guide will explore how to systematically synthesize and test analogs of 2-Amino-4,4-difluorocyclopentan-1-ol to harness these properties for drug discovery.

Synthetic Strategies and Analog Design

A robust and flexible synthetic route is paramount for exploring the chemical space around the core scaffold. The following sections outline a plausible synthetic pathway and propose a library of initial analogs for SAR studies.

Proposed Retrosynthesis of the Core Scaffold

A logical approach to the synthesis begins with a commercially available cyclopentanone precursor. The key transformations involve the introduction of the gem-difluoro group, stereocontrolled reduction of the ketone, and introduction of the amine.

G Core 2-Amino-4,4-difluorocyclopentan-1-ol (Target) FG_Interconversion Functional Group Interconversion (e.g., Azide Reduction) Core->FG_Interconversion Stereo_Reduction Stereoselective Ketone Reduction FG_Interconversion->Stereo_Reduction Introduce Amino Group Precursor Difluoro_Ketone 4,4-Difluorocyclopentan-1-one Stereo_Reduction->Difluoro_Ketone Reduce Ketone Fluorination Deoxofluorination Difluoro_Ketone->Fluorination Keto_Ester Cyclopentanone Precursor (e.g., 4-Oxocyclopentane-1-carboxylate) Fluorination->Keto_Ester Introduce CF2

Caption: Retrosynthetic analysis of the target scaffold.

Experimental Protocol: Synthesis of (1R,2S)-2-Amino-4,4-difluorocyclopentan-1-ol

This protocol is a representative, multi-step synthesis adapted from established methodologies for fluorination, reduction, and amination.[7][8][9]

Step 1: Deoxofluorination of a Ketone Precursor

  • In a flame-dried flask under an inert argon atmosphere, dissolve a suitable cyclopentanone precursor (e.g., ethyl 4-oxocyclopentane-1-carboxylate) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (2.2 eq) dropwise. Causality Note: Deoxo-Fluor® is a versatile reagent for converting ketones to gem-difluorides. The reaction is run at low temperature to control reactivity and minimize side products.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4,4-difluorocyclopentanone intermediate.

Step 2: Stereoselective Reduction of the Ketone

  • Dissolve the 4,4-difluorocyclopentanone intermediate (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Causality Note: NaBH₄ is a mild reducing agent that effectively reduces ketones to alcohols. The stereoselectivity may vary, and chiral reducing agents (e.g., CBS catalysts) could be employed for higher enantiomeric excess if required.

  • Stir for 1-2 hours at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding acetone, then acidify with 1M HCl.

  • Remove the solvent in vacuo and extract the product with ethyl acetate. Purify as needed.

Step 3: Introduction and Reduction of the Amine Precursor (via Azide)

  • Protect the newly formed hydroxyl group using a suitable protecting group (e.g., TBDMSCl).

  • Introduce a leaving group at the C2 position (e.g., mesylation or tosylation).

  • Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

  • Reduce the resulting azide to the primary amine via hydrogenation (e.g., H₂, Pd/C) or using a reagent like triphenylphosphine (Staudinger reaction).

  • Deprotect the hydroxyl group (e.g., using TBAF for a TBDMS ether) to yield the final product.

  • Purify by an appropriate method, such as crystallization or chromatography.

Design of a First-Generation Analog Library

Systematic modification of the core structure is essential for probing the structure-activity relationship (SAR).[10] The following table outlines a focused library of analogs designed to investigate the importance of key functional groups.

Analog IDStructural ModificationRationale for Synthesis
A-01 N-methylation (Secondary Amine)To investigate the effect of amine basicity and hydrogen bond donor capacity.
A-02 N,N-dimethylation (Tertiary Amine)To remove the hydrogen bond donor capability entirely and increase lipophilicity.
A-03 N-acetylation (Amide)To act as a neutral analog and probe the importance of the basic amine.
A-04 Inversion of C1 StereochemistryTo determine the importance of the relative stereochemistry of the hydroxyl group.
A-05 Inversion of C2 StereochemistryTo determine the importance of the relative stereochemistry of the amino group.
A-06 4-CHF- (Monofluoro) AnalogTo assess the impact of a single fluorine atom versus the gem-difluoro group.
A-07 4-CF3- (Trifluoromethyl) AnalogTo explore the effect of a more lipophilic and electron-withdrawing group.[11]
A-08 Cyclohexane Core AnalogTo evaluate the impact of ring size on conformational preference and activity.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The impact of fluorination on physicochemical properties is a key consideration in drug design.[7][12] Adding fluorine generally increases lipophilicity (LogP) and lowers the basicity (pKa) of nearby amines.

Predicted Physicochemical Properties

The following table presents the predicted effects of the proposed structural modifications on key physicochemical parameters.

Analog SeriesModificationPredicted ΔLogPPredicted ΔpKa (of Amine)
Core2-NH₂, 4-CF₂BaselineBaseline
A-01/A-02N-alkylationIncreaseSlight Increase
A-03N-acetylationNeutral / Slight IncreaseN/A (Amide is not basic)
A-064-CHFDecrease vs. CF₂Increase vs. CF₂
A-074-CF₃Increase vs. CF₂Decrease vs. CF₂

Data is predictive and based on established trends reported in the literature.[7]

Logical Framework for SAR Exploration

Structure-activity relationship (SAR) studies correlate changes in a molecule's structure with its biological activity, guiding the optimization of lead compounds.[13][14]

SAR_Logic cluster_mods Structural Modifications Core Core Scaffold (2-Amino-4,4-difluoro cyclopentan-1-ol) Potency (IC50) Selectivity ADME Properties Amine_Mod Amine_Mod Core:p1->Amine_Mod Impacts Potency? Core:p2->Amine_Mod Impacts Selectivity? Core:p3->Amine_Mod Impacts ADME? Stereo_Mod Stereo_Mod Core:p1->Stereo_Mod Impacts Potency? Core:p2->Stereo_Mod Impacts Selectivity? Fluorine_Mod Fluorine_Mod Core:p1->Fluorine_Mod Impacts Potency? Core:p2->Fluorine_Mod Impacts Selectivity? Core:p3->Fluorine_Mod Impacts ADME? Scaffold_Mod Scaffold_Mod Core:p1->Scaffold_Mod Impacts Potency? Core:p2->Scaffold_Mod Impacts Selectivity? Core:p3->Scaffold_Mod Impacts ADME? SAR_Output SAR Insights & Next-Gen Analogs Amine_Mod->SAR_Output H-Bonding, Basicity Stereo_Mod->SAR_Output 3D Vector Orientation Fluorine_Mod->SAR_Output Electronics, Lipophilicity Scaffold_Mod->SAR_Output Conformational Rigidity

Caption: Logical workflow for SAR exploration.

Biological Evaluation: Protocols and Potential Applications

Given the known activities of related scaffolds, primary screening of these analogs should focus on anticancer and antimicrobial applications.[11]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol determines a compound's effect on the metabolic activity of cancer cell lines, providing an IC₅₀ (half-maximal inhibitory concentration) value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[11]

Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a liquid nutrient broth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to all wells. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be used to aid visualization.

Proposed Signaling Pathway Analysis

Many cytotoxic agents, including cyclopentanone derivatives, induce programmed cell death, or apoptosis.[11] Investigating this pathway can elucidate the mechanism of action.

Apoptosis_Pathway Compound Fluorinated Analog Target Cellular Target (e.g., Kinase, DNA) Compound->Target Signal_Cascade Signal Transduction Cascade (e.g., p53 activation) Target->Signal_Cascade Bax_Bak Pro-apoptotic Proteins (Bax, Bak) Signal_Cascade->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Cyto_C Cytochrome c Release Mito->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptosis signaling pathway.

Conclusion and Future Directions

The 2-amino-4,4-difluorocyclopentan-1-ol scaffold is a promising starting point for the development of novel therapeutics. The strategic placement of the gem-difluoro group offers a powerful tool to enhance the drug-like properties of the well-established aminocyclopentanol core. The synthetic and screening methodologies outlined in this guide provide a robust framework for a systematic exploration of this chemical class.

Future work should focus on expanding the analog library to include more diverse substitutions and linkers for potential applications as PROTACs or targeted covalent inhibitors. Advanced studies should include in vivo pharmacokinetic and efficacy evaluations in relevant animal models for the most promising lead compounds identified through these initial screens.

References

  • A Comparative Guide to the Biological Activity of Cyclopentanone Derivatives with a Focus on Trifluoroacetyl Moieties. Benchchem.
  • (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8. Benchchem.
  • 1-(Aminomethyl)cyclopentanol | 45511-81-7. Smolecule.
  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • (1R,2R)-2-Aminocyclopentanol hydrochloride. Chem-Impex.
  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. PMC.
  • Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles. Benchchem.
  • Application Notes and Protocols for the Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation. Benchchem.
  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.
  • Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Perfluorohept-3-ene. Benchchem.
  • A concise Synthesis of L-4,4-difluoroglutamine. ResearchGate.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC.
  • Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one. Google Patents.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives. Benchchem.
  • Structure activity relationship – Knowledge and References. Taylor & Francis.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PMC.
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.
  • Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. Frontiers.
  • Synthetic Strategies to Access Fluorinated Azoles. PMC.
  • Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. PubMed.
  • Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. PMC.
  • Structure–Activity Relationships of Designed α‐Amino Hydroxamic Acids for Affinity Labeling via In Situ Isocyanate Generation. ResearchGate.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

Sources

physicochemical properties of gem-difluorocyclopentanes

Author: BenchChem Technical Support Team. Date: March 2026

[label="Potentiometric Titration", fillcolor="#34A85

Logical mapping of stereoelectronic and inductive effects on gem-DFCP properties.

Standardized Experimental Workflows

To accurately harness the properties of gem-DFCPs, the analytical workflows must be robust and self-validating. Below are the definitive methodologies for conformational profiling and lipophilicity determination.

Workflow Start Synthesized gem-DFCP Candidate NMR 1D/2D NMR Spectroscopy Start->NMR Titration Potentiometric Titration Start->Titration ShakeFlask Shake-Flask LC-MS/MS Start->ShakeFlask ConfModel Conformational Ensemble NMR->ConfModel HOESY & J-coupling pKaVal Aqueous pKa Determination Titration->pKaVal Cosolvent Extrapolation LogDVal LogD (pH 7.4) Quantification ShakeFlask->LogDVal Phase Ratio Analysis SAR Structure-Property Relationship ConfModel->SAR pKaVal->SAR LogDVal->SAR

Standardized experimental workflow for physicochemical profiling of gem-DFCPs.

Protocol A: NMR-Based Conformational Profiling

Standard NOESY experiments only map ¹H-¹H distances, which is insufficient for fluorinated carbocycles. To prove the exact ring pucker, we must map the spatial orientation of the fluorine atoms relative to the ring protons using Heteronuclear Overhauser Effect Spectroscopy (HOESY).

  • Sample Preparation: Dissolve 5–10 mg of the highly pure gem-DFCP candidate in 0.6 mL of CDCl₃ (or D₂O for highly polar derivatives). Ensure the sample is degassed via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which can quench NOE signals.

  • 1D Acquisition: Acquire high-resolution ¹H (400/500 MHz) and ¹⁹F (376/470 MHz) spectra. Identify the characteristic geminal F-F coupling constant (typically ~230 Hz) and extract the ³J_H-F coupling constants.

  • 2D HOESY Execution: Run a ¹⁹F-¹H HOESY sequence. Set the mixing time (τ_m) iteratively (typically starting at 300 ms) to capture the linear build-up regime of the heteronuclear cross-relaxation.

  • Dihedral Calculation: Utilize the extracted ³J_H-H and ³J_H-F values in conjunction with an extended Karplus equation to calculate the specific dihedral angles of the cyclopentane backbone.

  • Self-Validation System: The sum of the fractional conformational populations derived from the HOESY build-up curves must equal 1.0 (±0.05). If the data is ambiguous due to signal overlap, acquire Residual Dipolar Couplings (RDCs) in a weakly aligning medium (e.g., poly-γ-benzyl-L-glutamate) as an orthogonal check.

Protocol B: High-Throughput Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS/MS

Because fluorinated aliphatic rings often lack strong UV chromophores, traditional UV-based partitioning assays fail. LC-MS/MS provides the necessary sensitivity and specificity.

  • Phase Preparation: Prepare a 50 mM phosphate buffer adjusted strictly to pH 7.40. Mutually saturate the buffer and HPLC-grade n-octanol by stirring them together vigorously for 24 hours, then allow them to separate completely.

  • Partitioning: In a 2 mL glass vial, combine 495 µL of the saturated buffer, 495 µL of the saturated n-octanol, and 10 µL of a 10 mM DMSO stock of the gem-DFCP compound.

  • Equilibration: Agitate the vials at 1200 rpm for 2 hours at a constant 25 °C. Centrifuge the biphasic mixture at 3000 × g for 15 minutes to break any micro-emulsions and ensure absolute phase separation.

  • Quantification: Carefully sample both the aqueous and organic phases. Dilute appropriately and inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate LogD as the base-10 logarithm of the ratio of the peak areas (adjusted for dilution factors).

  • Self-Validation System: Every analytical batch must include highly calibrated reference standards (e.g., Propranolol, consensus LogD₇.₄ = 1.20; Atenolol, consensus LogD₇.₄ = -0.10). The assay batch is strictly rejected if the calculated LogD of the standards deviates by more than ±0.1 log units from their known values.

Conclusion

The integration of gem-difluorocyclopentanes into drug discovery pipelines represents a masterclass in rational molecular design. By understanding the causality between the strong inductive effects, localized dipoles, and hyperconjugative conformational locking, scientists can precisely tune pKa, lower lipophilicity, and block CYP450-mediated metabolism [5]. Adhering to rigorous, self-validating analytical protocols ensures that these unique physicochemical properties are accurately captured and leveraged in the pursuit of optimal clinical candidates.

References

  • Title: Physicochemical and biological evaluation of gem-difluorinated saturated oxygen heterocycles as bioisosteres for drug discovery Source: Chemistry – A European Journal URL: [Link]

  • Title: Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL: [Link]

  • Title: The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Photocatalytic Defluorinative Three-Component Reaction of α-Trifluoromethyl Alkenes, Alkenes, and Sodium Sulfinates: Synthesis of Monofluorocyclopentenes Source: Organic Letters (ACS Publications) URL: [Link]

Technical Guide: 2-Amino-4,4-difluorocyclopentan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the registry, stereochemistry, and synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol , a critical fluorinated building block in medicinal chemistry.

Executive Summary

2-Amino-4,4-difluorocyclopentan-1-ol is a specialized alicyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). The incorporation of the gem-difluoro moiety at the C4 position modulates the pKa of the amine, alters the ring conformation (puckering), and increases metabolic stability against oxidative metabolism compared to the non-fluorinated parent compound. It is a key intermediate in the development of adenosine receptor antagonists, kinase inhibitors, and antiviral nucleoside analogs.

CAS Registry & Stereochemical Classification

The molecule possesses two chiral centers at C1 and C2. Consequently, it exists as four possible stereoisomers: two trans enantiomers and two cis enantiomers. The trans diastereomer is the most synthetically accessible and widely utilized form.

Master Registry Table
Stereochemical ConfigurationDescriptionCAS NumberAvailability
(1R, 2R) trans-Enantiomer (Single Isomer)1932782-90-5 Commercial (Building Block)
rel-(1R, 2R) trans-Racemate (±)1902951-20-5 Commercial (Standard Grade)
Unspecified / Racemic General Registry Entry1934847-53-6 Common Identifier
(1S, 2S) trans-Enantiomer (Single Isomer)Not widely indexedCustom Synthesis Required
(1R, 2S) / (1S, 2R) cis-IsomersRareCustom Synthesis Required

Note on Naming: In cyclopentane systems, (1R,2R) and (1S,2S) configurations typically denote trans geometry, while (1R,2S) and (1S,2R) denote cis. Verify specific Certificates of Analysis (CoA) as nomenclature can vary by vendor.

Structural Analysis & Properties[1]

  • Molecular Formula: C₅H₉F₂NO

  • Molecular Weight: 137.13 g/mol

  • Key Features:

    • Gem-difluoro group (C4): Induces a dipole moment that affects the preferred ring pucker, often favoring an envelope conformation that positions the fluorine atoms pseudo-equatorial/axial to minimize steric strain.

    • 1,2-Amino Alcohol Motif: Allows for heterocycle formation (e.g., oxazolines) or direct coupling to form amides/carbamates in peptidomimetics.

Synthesis & Manufacturing Protocols

The industrial preparation of 2-amino-4,4-difluorocyclopentan-1-ol predominantly follows the epoxide ring-opening strategy. This method is favored for its inherent trans-diastereoselectivity (Walden inversion).

Pathway A: Epoxide Opening (Trans-Selective)

This route ensures the formation of the trans-isomer (racemic), which can then be resolved into the (1R,2R) or (1S,2S) enantiomer via enzymatic resolution or chiral HPLC.

  • Precursor Formation: 4,4-Difluorocyclopent-1-ene is epoxidized using m-chloroperbenzoic acid (mCPBA) to yield 4,4-difluoro-6-oxabicyclo[3.1.0]hexane .

  • Nucleophilic Opening: The epoxide is opened with a nitrogen nucleophile.

    • Direct Aminolysis: Treatment with aqueous ammonia (NH₄OH) at elevated temperatures.

    • Azide Route (Higher Yield): Opening with Sodium Azide (NaN₃) to form the trans-2-azido alcohol, followed by Staudinger reduction (PPh₃) or hydrogenation (Pd/C).

  • Resolution (Optional): The racemic trans-amine is resolved using a lipase (e.g., Candida antarctica Lipase B) and an acyl donor (e.g., vinyl acetate) to selectively acetylate one enantiomer.

Pathway Visualization

The following diagram illustrates the logical flow from the alkene precursor to the resolved chiral amine.

SynthesisPathway Start 4,4-Difluorocyclopent-1-ene Epoxide 4,4-Difluoro-6-oxabicyclo[3.1.0]hexane Start->Epoxide mCPBA, DCM, 0°C Azide trans-2-Azido-4,4-difluorocyclopentan-1-ol Epoxide->Azide NaN3, NH4Cl, EtOH/H2O (Trans-opening) RacemicAmine rac-trans-2-Amino-4,4-difluorocyclopentan-1-ol (CAS 1902951-20-5) Azide->RacemicAmine H2, Pd/C (Reduction) Resolution Chiral Resolution (Lipase / HPLC) RacemicAmine->Resolution Purification Enantiomer1 (1R,2R)-Isomer (CAS 1932782-90-5) Resolution->Enantiomer1 Yields Enantiomer2 (1S,2S)-Isomer Resolution->Enantiomer2 Yields

Figure 1: Synthetic workflow for the production of chiral 2-amino-4,4-difluorocyclopentan-1-ol.

Analytical Characterization

Validating the identity of this compound requires specific attention to the fluorine splitting patterns in NMR spectroscopy.

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • The methine protons at C1 (CH-OH) and C2 (CH-NH₂) typically appear as multiplets between 3.5–4.2 ppm.

    • The methylene protons at C3 and C5 will exhibit complex splitting due to geminal coupling (~13-15 Hz) and vicinal coupling with the fluorine atoms (²J_HF ≈ 50 Hz).

  • ¹⁹F NMR:

    • Expect two distinct signals (an AB quartet system) if the molecule is held in a rigid conformation, or a complex multiplet around -90 to -110 ppm depending on the solvent and ring puckering.

  • Mass Spectrometry (ESI+):

    • Parent ion [M+H]⁺ = 138.13 m/z.

Applications in Drug Discovery

This scaffold is frequently employed as a bioisostere for:

  • 2-Aminocyclopentan-1-ol: The fluorination reduces basicity and metabolic liability.

  • Proline analogs: When cyclized to bicyclic systems.

  • Nucleoside Sugar Mimics: Used in the synthesis of carbocyclic nucleosides (e.g., for HCV or RSV antivirals) where the cyclopentane ring mimics the ribose sugar.

References

  • PubChem. (2025).[1][2] Compound Summary for 2-Amino-4,4-difluorocyclopentan-1-ol. National Library of Medicine.[1] Retrieved from [Link]

Sources

Biological Significance of Fluorinated Amino Alcohols: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide examines the structural and functional imperatives of incorporating fluorine into amino alcohol motifs within medicinal chemistry. It moves beyond basic bioisosterism to explore how fluorinated amino alcohols serve as high-fidelity transition state mimics, metabolic blockades, and conformational locks. Designed for drug development professionals, this document integrates physicochemical principles with actionable experimental protocols.

Introduction: The Fluorine Imperative in Amino Alcohol Scaffolds

The amino alcohol motif (


) is ubiquitous in bioactive natural products and synthetic drugs, serving as a core pharmacophore in adrenergic blockers, sphingosine mimics, and protease inhibitors. However, the native scaffold often suffers from rapid metabolic oxidation and suboptimal membrane permeability due to the high basicity of the amine.

Strategic fluorination—specifically the introduction of fluorine atoms adjacent to the amine or hydroxyl centers—offers a "molecular editing" tool that fundamentally alters the electronic landscape without imposing significant steric penalties.

Why Fluorinated Amino Alcohols?
  • pKa Modulation: Fluorine’s strong electronegativity (

    
    ) exerts a powerful inductive effect (
    
    
    
    ), lowering the
    
    
    of the proximal amine. This increases the fraction of uncharged molecules at physiological pH (7.4), enhancing passive membrane permeability.
  • Conformational Locking: The gauche effect —a stereoelectronic preference where

    
     hyperconjugation and electrostatic attraction align the C-F and C-N/O bonds—can lock the molecule into a bioactive conformation, reducing the entropic cost of binding.
    
  • Metabolic Shielding: Replacing a labile C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol) blocks cytochrome P450-mediated oxidative deamination or hydroxylation.

Physicochemical Mechanics: The "Power of the Atom"

The Gauche Effect and Conformation

In 1,2-difluoroethane or


-fluoroamines, the most stable conformation places the electronegative substituents gauche (60°) to each other rather than anti (180°). In fluorinated amino alcohols, this effect dictates the spatial arrangement of the hydrogen bond donor (OH/NH) and acceptor (F), pre-organizing the ligand for receptor binding.
Acid-Base Tuning

The impact of fluorine on


 is distance-dependent.
  • 
    -Fluorination:  Reduces amine 
    
    
    
    by ~1–2 units.
  • 
    -Fluorination (to alcohol):  Increases the acidity of the hydroxyl group, making it a better hydrogen bond donor and a more effective mimic of the oxyanion hole in protease transition states.
    

Table 1: Comparative Physicochemical Properties

PropertyNative Amino Alcohol (

)
Fluorinated Analogue (

or similar)
Impact on Drug Design
Amine Basicity (

)
9.0 – 10.57.5 – 9.0Improved CNS penetration; reduced lysosomal trapping.
Lipophilicity (LogD) Low (Hydrophilic)Moderate (Tunable)Better balance of solubility and permeability.
Metabolic Stability Low (Susceptible to MAO/CYP)HighProlonged half-life (

).
H-Bonding Strong Donor/AcceptorF is weak acceptor; OH becomes stronger donorEnhanced interaction with active site residues.

Biological Mechanism: The Protease Trap

One of the most profound applications of fluorinated amino alcohols is in Protease Inhibition .

The Mechanism

Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate . Inhibitors that mimic this intermediate state bind much tighter than substrate analogues (transition state theory).

  • Standard Mimic: The hydroxyethylamine isostere (

    
    ) mimics the geometry of the intermediate.
    
  • Fluorinated Mimic: Introducing fluorine adjacent to the hydroxyl group withdraws electron density. This lowers the

    
     of the hydroxyl, allowing it to ionize more readily or form stronger hydrogen bonds with the catalytic aspartates (e.g., in HIV protease or Renin).
    

The fluorine atom does not just act as a bystander; it electronically "tunes" the mimic to match the electrostatic footprint of the enzymatic transition state.

Visualization: Transition State Mimicry

The following diagram illustrates how a fluorinated amino alcohol mimics the tetrahedral intermediate of peptide hydrolysis.

ProteaseInhibition Substrate Peptide Substrate (R-CO-NH-R') TS Tetrahedral Intermediate (Oxyanion Hole Stabilized) Substrate->TS Hydrolysis Step 1 Enzyme Protease Active Site (Cat. Aspartates) Binding High Affinity Complex (Kd < 1 nM) Enzyme->Binding Binds Inhibitor TS->Enzyme Stabilization Inhibitor Fluorinated Amino Alcohol (Transition State Mimic) Inhibitor->Binding Competes with Substrate F_Effect Fluorine Effect: 1. Lowers OH pKa (Better H-bond) 2. Inductive destabilization of metabolic attack Inhibitor->F_Effect F_Effect->Binding Enhances Potency

Figure 1: Mechanism of protease inhibition by fluorinated amino alcohol transition state mimics. The fluorine atom electronically tunes the hydroxyl group to better engage the catalytic machinery.

Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic shielding effect of fluorination.

Materials:

  • Pooled Liver Microsomes (human/rat), NADPH regenerating system, Test compounds (Fluorinated vs. Non-fluorinated pair).

  • LC-MS/MS.

Methodology:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Validation Criteria: The fluorinated analogue should exhibit a

      
       increase of >2-fold compared to the non-fluorinated control to be considered a successful "metabolic block."
      
Protocol: Fluorine-NMR ( -NMR) Binding Assay

Objective: To confirm direct binding and assess the environment of the fluorine atom within the active site.

Methodology:

  • Setup: Dissolve protein target (e.g., Protease) in

    
    /buffer. Add fluorinated ligand at 1:1 stoichiometry.
    
  • Acquisition: Acquire 1D

    
    -NMR spectra (proton decoupled).
    
  • Analysis:

    • Chemical Shift Anisotropy: A significant shift (

      
       ppm) or line broadening compared to the free ligand indicates restricted motion and specific binding.
      
    • T2 Relaxation: Measure transverse relaxation time (

      
      ) using a CPMG sequence. Bound ligands will show drastically reduced 
      
      
      
      (fast relaxation) due to the high molecular weight of the protein complex.

Synthesis Strategy: Stereoselective Access

Accessing chiral fluorinated amino alcohols requires precision. The Ring Opening of Chiral Aziridines or Epoxides is the most robust route.

SynthesisWorkflow cluster_QC Quality Control Start Chiral Amino Acid / Allylic Alcohol Step1 Cyclization to Aziridine/Epoxide Start->Step1 Step2 Fluorine Source Addition (e.g., TBAF, HF:Pyridine, DAST) Step1->Step2 Step3 Ring Opening (Regioselective) Step2->Step3 Product Chiral Fluorinated Amino Alcohol Step3->Product QC1 Check ee% (Chiral HPLC) Product->QC1 QC2 Check Regioisomer Ratio (19F NMR) Product->QC2

Figure 2: General synthetic workflow for accessing chiral fluorinated amino alcohols via nucleophilic ring opening.

Future Outlook

The field is moving toward polyfluorinated motifs (e.g.,


 groups) and fluorinated macrocycles . The integration of 

into these scaffolds also enables PET imaging, allowing the same molecule to serve as both a therapeutic and a diagnostic (theranostic).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Mahalingam, A. K., et al. (2010). HIV-1 protease inhibitors with a transition-state mimic comprising a tertiary alcohol: improved antiviral activity in cells.[2] Journal of Medicinal Chemistry. [Link]

Sources

2-Amino-4,4-difluorocyclopentan-1-ol Derivatives: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into small molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast landscape of fluorinated scaffolds, the 2-amino-4,4-difluorocyclopentan-1-ol core represents a particularly compelling, yet underexplored, motif. This technical guide provides a comprehensive overview of this scaffold, from its fundamental stereoelectronic properties and a proposed stereoselective synthesis to its potential applications in antiviral therapy and targeted protein degradation. By synthesizing data from related chemical series, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their discovery programs.

Introduction: The Power of Fluorine in a Constrained Cyclopentane Framework

The incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can alter the electronic distribution within a molecule, impacting its interactions with biological targets.[1] When these properties are combined with the rigid, three-dimensional architecture of a cyclopentane ring, the result is a scaffold with significant potential for creating potent and selective therapeutics.[3] The cyclopentane core can act as a bioisostere for furanose rings, leading to the development of carbanucleosides with improved pharmacokinetic profiles.[3]

The 2-amino-4,4-difluorocyclopentan-1-ol scaffold combines these advantageous features. The gem-difluoro group at the 4-position introduces a permanent dipole and significantly influences the conformational preferences of the five-membered ring, while the 1,2-amino alcohol motif provides key hydrogen bonding donors and acceptors for target engagement and serves as a versatile handle for further chemical modification.

Stereoelectronic Properties and Conformational Analysis

The introduction of a gem-difluoro group at the C4 position of the cyclopentane ring has profound stereoelectronic consequences that dictate the molecule's shape and reactivity.

Impact on Basicity (pKa)

The primary electronic effect of the two highly electronegative fluorine atoms is the powerful withdrawal of electron density through the sigma-bond framework (inductive effect).[4][5] This effect propagates through the cyclopentane ring, reducing the electron density on the nitrogen atom of the amino group. Consequently, the lone pair of electrons on the nitrogen is less available for protonation, leading to a decrease in the basicity of the amine. This is quantitatively reflected as a lower pKa value for the conjugate acid. While specific pKa values for 2-amino-4,4-difluorocyclopentan-1-ol are not extensively documented, studies on analogous gem-difluorinated cycloalkanes suggest a pKa reduction of approximately 0.3 to 0.5 units compared to their non-fluorinated counterparts.[5][6] This modulation of basicity is a critical parameter in drug design, as it influences aqueous solubility, membrane permeability, and off-target interactions (e.g., with the hERG channel).

A gem-Difluorination at C4 B Strong Inductive Effect (-I) A->B C Reduced Electron Density on Nitrogen B->C D Decreased Basicity C->D E Lower pKa Value D->E

Caption: Logical flow of gem-difluorination's effect on basicity.

Conformational Preferences

A cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope and the twist. The introduction of the gem-difluoro group at C4 significantly influences this equilibrium. The C-F bonds are longer than C-H bonds and the C-CF2-C bond angle is often slightly compressed. These factors, combined with electrostatic interactions, can favor specific puckered conformations to minimize steric and torsional strain.

In 1,1-difluorocyclopentane, the twisted (C2) conformation is generally favored.[7] For a 2-amino-4,4-difluorocyclopentan-1-ol derivative, the preferred conformation will seek to place the bulky amino and hydroxyl substituents in pseudo-equatorial positions to minimize steric clashes. The relative stereochemistry (cis or trans) of the amino and hydroxyl groups will further dictate the accessible conformations. Understanding these conformational biases is crucial for structure-based drug design, as the three-dimensional arrangement of functional groups determines how a molecule fits into a protein's binding site.

cluster_0 Envelope Conformation cluster_1 Twist Conformation E1 C4 out-of-plane T1 C3 and C4 out-of-plane E1->T1 Pseudorotation A Ethyl 2-oxocyclopentane-1-carboxylate B Protection of Ketone (e.g., Ketal) A->B Ethylene glycol, p-TsOH C Reduction of Ester (e.g., LiAlH4) B->C 1. LiAlH4 2. H2O D Primary Alcohol C->D E Oxidation (e.g., Swern or Dess-Martin) D->E DMP or (COCl)2, DMSO, Et3N F Aldehyde E->F G gem-Difluorination (e.g., DAST or Deoxo-Fluor) F->G DAST, CH2Cl2 H gem-Difluoro Aldehyde Ketal G->H I Deprotection of Ketal H->I aq. HCl J 4,4-Difluorocyclopentanone I->J K Stereoselective Amination (e.g., Reductive Amination with Chiral Amine or Enzymatic Transamination) J->K 1. R-NH2, Ti(OiPr)4 2. NaBH(OAc)3 L Protected 2-Amino-4,4-difluorocyclopentanone K->L M Stereoselective Reduction of Ketone (e.g., NaBH4, L-Selectride) L->M Stereoselective reducing agent N Protected cis/trans-2-Amino-4,4-difluorocyclopentan-1-ol M->N O Deprotection N->O e.g., H2, Pd/C for Bn protection P cis/trans-2-Amino-4,4-difluorocyclopentan-1-ol O->P A Influenza Virus B Neuraminidase A->B expresses C Host Cell Receptor (Sialic Acid) B->C cleaves D Release of New Virions C->D enables E 2-Amino-4,4-difluorocyclopentan-1-ol Derivative (Inhibitor) E->B binds and inhibits cluster_0 PROTAC-mediated Degradation A Target Protein D Ternary Complex A->D B PROTAC B->A binds C E3 Ligase B->C recruits B->D C->D E Ubiquitination D->E F Proteasomal Degradation E->F

Sources

An In-depth Technical Guide to Exploring the Chemical Space of Fluorinated Cyclopentane Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the vanguard of medicinal chemistry, the challenge is perennial: to design and synthesize novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles. In this pursuit, the strategic incorporation of fluorine has become an indispensable tool.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4]

When this powerful element is introduced onto a cyclopentane scaffold, a privileged structure in its own right, a rich and underexplored chemical space is unlocked. The cyclopentane ring, with its inherent conformational flexibility, provides an ideal three-dimensional framework for presenting pharmacophoric elements to biological targets. The addition of fluorine atoms can modulate this flexibility, pre-organizing the scaffold into specific conformations that can enhance binding and activity.

This guide serves as a comprehensive exploration of this exciting chemical space. We will move beyond a simple catalog of compounds and delve into the causality behind synthetic strategies, the profound impact of fluorination on physicochemical properties and conformational behavior, and the practical application of these building blocks in contemporary drug discovery programs.

Chapter 1: The Confluence of Fluorine and the Cyclopentane Scaffold

The decision to combine fluorine with a cyclopentane core is a deliberate one, rooted in the predictable yet powerful influence of the C-F bond.

Modulating Physicochemical Properties

The introduction of fluorine can profoundly alter key molecular properties critical for drug development:

  • Lipophilicity (LogP): While often considered a lipophilic element, fluorine's effect is context-dependent. Strategic placement can either increase or decrease LogP, offering a tool to optimize a compound's solubility and permeability profile. The impact of fluoroalkyl groups (CH₂F, CHF₂, CF₃) on lipophilicity can be complex and varies across different molecular series.[1]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby acidic protons and basic amines.[1] This effect is predictable and cumulative; for instance, each fluorine atom in an α-fluoroalkyl group can decrease the pKa of a neighboring carboxylic acid or protonated amine.[1] This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically vulnerable position is a classic and highly effective strategy to block oxidative metabolism, thereby increasing a compound's half-life and bioavailability.[3]

The Power of Conformational Control

Cyclopentane is not a flat ring; it exists in a dynamic equilibrium between two primary conformations: the "envelope" and the "twist." The energy barrier between these forms is low, allowing the ring to readily adapt its shape.

Fluorination introduces specific electronic interactions, such as hyperconjugation and dipole-dipole interactions, that can stabilize one conformation over another.[5][6] This "conformational locking" is a powerful tool in drug design. By pre-organizing the cyclopentane scaffold into a bioactive conformation, we can reduce the entropic penalty upon binding to a target protein, leading to a significant increase in binding affinity.

The logical workflow for leveraging these properties is outlined below.

Caption: A decision workflow for the strategic fluorination of cyclopentane scaffolds.

Chapter 2: A Survey of Synthetic Strategies

Accessing the desired fluorinated cyclopentane building blocks requires a robust synthetic toolkit. The choice of method depends on the desired fluorination pattern (mono-, di-, tri-), stereochemistry, and the availability of starting materials.

Deoxofluorination of Cyclopentanones and Derivatives

One of the most direct and scalable methods for introducing fluorine is through deoxofluorination. This approach replaces a carbonyl oxygen or hydroxyl group with one or two fluorine atoms.

  • Key Reagents: Diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and morpholinosulfur trifluoride (MorphDAST) are common reagents for converting alcohols to monofluorides and ketones to gem-difluorides.[7][8]

  • Causality: The choice of reagent is often dictated by thermal stability and scale. Deoxo-Fluor® and MorphDAST are generally more thermally stable than DAST, making them safer for larger-scale reactions. The mechanism involves the formation of a fluorosulfurane intermediate, followed by nucleophilic displacement by fluoride.

  • Application: This method is particularly powerful for creating gem-difluorocyclopentanes, which are excellent bioisosteres for carbonyl groups, introducing polarity and conformational constraint without the reactivity of a ketone.[3][7] Scalable syntheses of various gem-difluorinated cyclopentane building blocks have been developed using this approach.[7]

Electrophilic Fluorination

For the synthesis of α-fluorocarbonyl compounds, electrophilic fluorinating agents are the tools of choice.

  • Key Reagents: The most widely used reagent is N-fluorobenzenesulfonimide (NFSI), along with Selectfluor® (F-TEDA-BF₄).[9][10] These are bench-stable, solid reagents that deliver an "F+" equivalent to a nucleophilic carbon.

  • Causality: The reaction typically proceeds via the enol or enolate of a carbonyl compound. The choice between base-catalyzed (enolate) or acid-catalyzed (enol) conditions allows for tuning of reactivity and selectivity.[10] Asymmetric variants using chiral catalysts have been extensively developed to provide enantioenriched products.[10][11][12]

  • Application: This strategy is ideal for preparing building blocks like α-fluorocyclopentanones or α-fluorocyclopentane carboxylic acid esters, which are valuable precursors for more complex targets.[9]

Nucleophilic Fluorination

Classical S_N2 displacement of a suitable leaving group with a fluoride source remains a cornerstone of fluorination chemistry.

  • Key Reagents: Tetrabutylammonium fluoride (TBAF), potassium fluoride (KF) often in conjunction with a phase-transfer catalyst, and cesium fluoride (CsF) are common fluoride sources.

  • Causality: The success of this method hinges on the quality of the leaving group (typically a tosylate, mesylate, or triflate) and the ability to overcome the challenges of fluoride's high charge density and solvation. Anhydrous conditions are crucial. The stereochemistry of the reaction is predictable, proceeding with inversion of configuration at the reaction center.

  • Application: This is a reliable method for producing monofluorinated cyclopentanes with well-defined stereochemistry from chiral cyclopentanols.

Ring-Altering Strategies

Innovative strategies that construct the fluorinated ring itself offer access to unique substitution patterns.

  • Nazarov Cyclization: A fluorine-directed and -activated Nazarov cyclization can be used to synthesize α-fluorinated cyclopentenones, which are versatile intermediates.[13]

  • Cycloadditions: [4+1] cycloadditions using a difluorocarbene source can yield 5,5-difluoropyrrolines, which can be further transformed.[13] Similarly, trifluoromethylated cyclopentenes can be accessed through silver-catalyzed reactions of β-CF₃-1,3-enynes.[14]

The relationship between these synthetic approaches and the resulting building blocks is visualized below.

G cluster_0 Synthetic Methodologies cluster_1 Resulting Building Blocks Deoxo Deoxofluorination (DAST, Deoxo-Fluor) GemDiF gem-Difluorocyclopentanes (Carbonyl Bioisostere) Deoxo->GemDiF Electro Electrophilic Fluorination (Selectfluor, NFSI) AlphaF α-Fluorocarbonyls (Versatile Precursors) Electro->AlphaF Nucleo Nucleophilic Fluorination (TBAF, KF) MonoF Monofluorocyclopentanes (Stereocontrolled) Nucleo->MonoF Ring Ring-Altering Strategies (Nazarov, Cycloadditions) UnsatF Fluorinated Cyclopentenones (Functionalized Core) Ring->UnsatF GemDiF->MonoF Further Derivatization AlphaF->MonoF Reduction UnsatF->MonoF Reduction

Caption: Key synthetic routes to diverse fluorinated cyclopentane building blocks.

Chapter 3: Data-Driven Insights and Case Studies

The theoretical benefits of fluorination are borne out in experimental data and successful drug candidates.

Quantitative Impact on Physicochemical Properties

Systematic studies quantifying the effect of fluorination provide invaluable guidance for drug design. For example, the progressive introduction of fluorine atoms onto a cyclopentane scaffold has a measurable and predictable effect on acidity.

Compound ClassSubstituentpKa (Carboxylic Acid)pKa (Protonated Amine)
Cyclopentane-CH₃~4.9~10.7
Cyclopentane-CH₂F~4.8~9.2
Cyclopentane-CHF₂~4.6~7.7
Cyclopentane-CF₃~4.0~6.2
Table 1: Representative pKa values illustrating the inductive effect of α-fluoroalkyl groups on adjacent functional groups. Data is illustrative, based on trends described in the literature.[1]
Case Study: Carbocyclic Nucleosides in Antiviral Therapy

The cyclopentane ring serves as a critical isostere for the furanose sugar in many nucleoside analog drugs. Fluorination of this carbocyclic core has been a successful strategy to improve the pharmacological properties of antiviral agents. For instance, introducing a fluorine atom can enhance metabolic stability and, in some cases, alter the conformational preference of the ring to mimic the ribose pucker found in the natural substrate, thereby improving interaction with viral polymerases. While specific fluorine-containing carbocyclic nucleosides are a deep topic, the principle of using fluorination on the cyclopentane core to achieve desired biological outcomes is well-established in this field.[8]

Chapter 4: Experimental Protocols

To ensure this guide is not merely theoretical but practically applicable, we provide a self-validating, step-by-step protocol for a common and crucial transformation.

Protocol 4.1: Synthesis of 1,1-Difluorocyclopentane via Deoxofluorination of Cyclopentanone

Trustworthiness Statement: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The final product purity can be readily assessed by ¹H, ¹⁹F, and ¹³C NMR spectroscopy, which will show characteristic shifts and coupling constants for the gem-difluoro motif.

Materials:

  • Cyclopentanone (1.0 eq)

  • Deoxo-Fluor® (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol (for quenching)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add cyclopentanone (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: This is a safety precaution. The initial reaction can be exothermic, and maintaining a low temperature controls the reaction rate and minimizes potential side reactions.

  • Reagent Addition: Add Deoxo-Fluor® (1.5 eq) to the stirred solution dropwise via syringe over 15-20 minutes. Causality: Slow addition is critical to maintain temperature control and prevent a runaway reaction. A molar excess of the fluorinating agent ensures complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (staining with potassium permanganate) or GC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add anhydrous ethanol dropwise to quench any unreacted Deoxo-Fluor®. Causality: The quench is also exothermic and must be done cautiously at low temperature.

  • Workup: Carefully pour the quenched reaction mixture into a separatory funnel containing saturated NaHCO₃ solution. Causality: The bicarbonate solution neutralizes the acidic byproducts of the reaction (HF).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated brine (1x). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product, 1,1-difluorocyclopentane, is volatile. Use minimal heat during evaporation.

  • Purification: If necessary, the crude product can be purified by distillation or flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).

  • Characterization: Confirm the structure and purity of the product by ¹H, ¹⁹F, and ¹³C NMR spectroscopy and compare with literature data.

Conclusion

The chemical space of fluorinated cyclopentane building blocks represents a fertile ground for innovation in medicinal chemistry. By understanding the fundamental principles that govern their synthesis and conformational behavior, and by leveraging a robust toolkit of synthetic methods, researchers can rationally design and construct novel molecular architectures. The strategic introduction of fluorine is not merely an act of substitution but a precise tool for sculpting the properties of a molecule to meet the demanding criteria for a modern therapeutic agent. The continued exploration of this space promises to yield the next generation of drugs with enhanced performance and patient benefit.

References

  • Bobovskyi, B. V., Demchuk, O. P., Sosunovych, B. S., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • Bobovskyi, B. V., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • Grygorenko, O., et al. Synthesis of polyfluorinated cyclopentanones.
  • Request PDF on ResearchGate. (n.d.). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization.
  • Conformational preference of fluorocyclopentane.
  • Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta.
  • Wang, F., Luo, T., Hu, J., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Georgia Gwinnett College.
  • Liu, M., Yu, Z., Li, J., & Xiao, Y. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia MDPI.
  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.
  • Fülöp, F., et al. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry.
  • (1988). Fluorine containing cyclopentane derivatives and processes for their production.
  • Singh, A., & Kumar, S. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Campbell, M. G., & Ritter, T. (2015). Catalytic Enantioselective Fluorination. eScholarship, University of California.
  • Juaristi, E., & O'Hagan, D. (2021). Fluorinated Rings: Conformation and Application.
  • Juaristi, E., & O'Hagan, D. (2021).
  • Catalytic Enantioselective Fluorin

Sources

Methodological & Application

Application Notes and Protocols: N-Derivatization of 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-derivatization of 2-Amino-4,4-difluorocyclopentan-1-ol, a critical building block in modern medicinal chemistry. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide details robust protocols for common N-derivatization reactions—N-Boc protection, N-acylation, and N-sulfonylation—offering insights into the rationale behind procedural steps and providing a framework for the synthesis of novel derivatives for drug discovery and development.

Introduction: The Significance of Fluorinated Amino Alcohols

The deliberate incorporation of fluorine into drug candidates is a widely employed strategy to enhance their therapeutic profiles. The 2-amino-4,4-difluorocyclopentan-1-ol scaffold is of particular interest due to the gem-difluoro motif, which acts as a bioisostere for a carbonyl group and can modulate the pKa of the neighboring amino group. Derivatization of the primary amine allows for the exploration of a vast chemical space, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note serves as a practical resource for chemists engaged in the synthesis of novel fluorinated compounds.

Core N-Derivatization Protocols

The following sections detail validated protocols for the N-derivatization of 2-Amino-4,4-difluorocyclopentan-1-ol. The choice of a specific derivatization strategy will depend on the overarching synthetic plan and the desired properties of the final compound.

N-Boc Protection: A Gateway to Further Functionalization

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, prized for its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[1][2] This protocol outlines a standard procedure for the N-Boc protection of 2-Amino-4,4-difluorocyclopentan-1-ol.

Workflow for N-Boc Protection

cluster_0 N-Boc Protection Protocol Start Start Dissolve_Amine Dissolve 2-Amino-4,4-difluorocyclopentan-1-ol in an appropriate solvent (e.g., Dichloromethane). Start->Dissolve_Amine Add_Base Add a non-nucleophilic base (e.g., Triethylamine). Dissolve_Amine->Add_Base Add_Boc_Anhydride Add Di-tert-butyl dicarbonate (Boc)2O dropwise at 0°C. Add_Base->Add_Boc_Anhydride Reaction Stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS. Add_Boc_Anhydride->Reaction Workup Perform aqueous workup to remove byproducts. Reaction->Workup Purification Purify by column chromatography. Workup->Purification End End Purification->End

Caption: Workflow for N-Boc protection of the amino alcohol.

Detailed Experimental Protocol: N-Boc Protection

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Base Addition: Add triethylamine (Et3N, 1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 mL/mmol) to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with the addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.

Rationale and Insights:

  • Solvent Choice: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and reagents.

  • Base: Triethylamine acts as a scavenger for the acidic byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the reaction.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in pharmaceuticals.[3] This protocol describes a general method for the N-acylation of 2-Amino-4,4-difluorocyclopentan-1-ol using an acyl chloride.

Workflow for N-Acylation

cluster_1 N-Acylation Protocol Start_Acyl Start Dissolve_Amine_Acyl Dissolve 2-Amino-4,4-difluorocyclopentan-1-ol in an aprotic solvent (e.g., THF or DCM). Start_Acyl->Dissolve_Amine_Acyl Add_Base_Acyl Add a base such as Triethylamine or Pyridine. Dissolve_Amine_Acyl->Add_Base_Acyl Add_Acyl_Chloride Add the desired Acyl Chloride dropwise at 0°C. Add_Base_Acyl->Add_Acyl_Chloride Reaction_Acyl Stir at room temperature. Monitor reaction progress. Add_Acyl_Chloride->Reaction_Acyl Workup_Acyl Quench and perform aqueous workup. Reaction_Acyl->Workup_Acyl Purification_Acyl Purify via column chromatography or recrystallization. Workup_Acyl->Purification_Acyl End_Acyl End Purification_Acyl->End_Acyl

Caption: General workflow for the N-acylation of the amino alcohol.

Detailed Experimental Protocol: N-Acylation

  • Reaction Setup: Dissolve 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) and cool the mixture to 0°C.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Rationale and Insights:

  • Selective N-Acylation: The amino group is significantly more nucleophilic than the hydroxyl group, leading to selective N-acylation under these conditions.[4] O-acylation is generally not observed without a catalyst or more forcing conditions.

  • Alternative Acylating Agents: Carboxylic acids can also be used in the presence of a coupling agent such as HBTU or HATU for amide bond formation.[5]

N-Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a key component in a multitude of clinically important drugs. This protocol provides a method for the N-sulfonylation of 2-Amino-4,4-difluorocyclopentan-1-ol.

Workflow for N-Sulfonylation

cluster_2 N-Sulfonylation Protocol Start_Sulf Start Dissolve_Amine_Sulf Dissolve the amino alcohol in Pyridine or DCM. Start_Sulf->Dissolve_Amine_Sulf Add_Sulfonyl_Chloride Add the Sulfonyl Chloride at 0°C. Dissolve_Amine_Sulf->Add_Sulfonyl_Chloride Reaction_Sulf Stir at room temperature overnight. Monitor reaction. Add_Sulfonyl_Chloride->Reaction_Sulf Workup_Sulf Acidify with dilute HCl and extract. Reaction_Sulf->Workup_Sulf Purification_Sulf Purify by column chromatography. Workup_Sulf->Purification_Sulf End_Sulf End Purification_Sulf->End_Sulf

Caption: General workflow for the N-sulfonylation of the amino alcohol.

Detailed Experimental Protocol: N-Sulfonylation

  • Reaction Setup: Dissolve 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 eq) in pyridine (10 mL/mmol) and cool to 0°C. Alternatively, use DCM as the solvent with triethylamine (1.5 eq) as the base.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.1 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture into ice-cold 1M HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Rationale and Insights:

  • Base/Solvent System: Pyridine can serve as both the solvent and the base. The use of DCM with triethylamine is a common alternative.

  • Reactivity: Sulfonyl chlorides are highly reactive electrophiles, and the reaction typically proceeds to completion.

Data Summary and Expected Outcomes

The following table summarizes the reaction conditions and typical yields for the described N-derivatization protocols.

DerivatizationReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Boc Protection (Boc)2OEt3NDCM0 to RT2-485-95
N-Acetylation Acetyl ChlorideEt3NTHF0 to RT1-380-90
N-Tosylation Tosyl ChloridePyridinePyridine0 to RT12-1675-85

Note: Yields are dependent on the specific substrate and reaction scale and may require optimization.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction stalls, consider adding a slight excess of the derivatizing agent or extending the reaction time. Gentle heating may be necessary for less reactive substrates, but care must be taken to avoid side reactions, particularly O-derivatization.

  • Di-derivatization: While N-derivatization is generally favored, O-derivatization can occur, especially with highly reactive acylating or sulfonylating agents or at elevated temperatures. Using a slight excess of the amine or carefully controlling the stoichiometry of the electrophile can minimize this.

  • Purification Challenges: The polarity of the derivatized products will vary significantly. A systematic approach to developing a purification method using TLC to screen different solvent systems for column chromatography is recommended.

  • Stability of Fluorinated Compounds: While generally stable, some fluorinated compounds can be sensitive to strong acids or bases. It is crucial to be mindful of the stability of the difluorocyclopentyl ring system under the chosen reaction and workup conditions.

Conclusion

The N-derivatization of 2-Amino-4,4-difluorocyclopentan-1-ol is a versatile and powerful approach for the synthesis of novel fluorinated molecules with potential therapeutic applications. The protocols detailed in this application note provide a solid foundation for researchers to confidently and efficiently prepare a wide range of N-acyl, N-sulfonyl, and N-protected derivatives. By understanding the underlying principles and potential challenges, scientists can effectively leverage this valuable building block in their drug discovery endeavors.

References

  • Synple Chem. (n.d.). Application Note – N-Boc protection.
  • Google Patents. (1993). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (n.d.). MDPI.
  • Bieber, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701521.
  • Wikipedia. (n.d.). Reductive amination.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025, October 24). RSC Publishing.
  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(ii), 0-0.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). PMC.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar.
  • Alec C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Syntheses Procedure. (n.d.). L-Proline.
  • Chemistry Steps. (2024, March 28). Reductive Amination.
  • Synthesis of new N-sulfonylated amino alcohols and application to the enantioselective addition of diethylzinc to aldehydes. (2005, January 15). PubMed.
  • Yoshida, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(09), 1633-1636.
  • Nomoto, T., & Fukuhara, T. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. huscap.
  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. (n.d.). Shimadzu.
  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2024, April 8). RUA.
  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (2020, January 18). MDPI.
  • A concise Synthesis of L-4,4-difluoroglutamine. (n.d.). ResearchGate.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.). Creative Proteomics.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021, March 19). PMC.
  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). PMC.
  • Synthesis, structure and reactivity of amino-benzodifurane derivatives. (2008, July 24). ScienceDirect.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). MDPI.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020, November 13). KNAUER.
  • Wzorek, A., et al. (2025, September 25). SYNTHESIS OF TAILOR-MADE AMINO ACIDS CONTAINING C(sp2)–F BONDS. Ukrainian Chemistry Journal, 91(8), 36-64.

Sources

in vitro assay development for 2-Amino-4,4-difluorocyclopentan-1-ol containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-Amino-4,4-difluorocyclopentan-1-ol scaffold represents a privileged structural motif in modern medicinal chemistry, acting as a bioisostere for proline and a transition-state mimic for peptide bond hydrolysis. The incorporation of a gem-difluoro group at the C4 position imparts unique metabolic stability and modulates the pKa of the amine without significantly altering steric bulk. This application note details the critical path for assaying compounds containing this scaffold, focusing on stereochemical resolution, physicochemical profiling, and functional protease inhibition assays.

Introduction: The Fluorine Effect in Cyclopentyl Scaffolds

In drug discovery, the gem-difluorocyclopentane moiety is frequently employed to block metabolic "soft spots" (typically C-H oxidation) and to modulate lipophilicity (


). For the specific case of 2-Amino-4,4-difluorocyclopentan-1-ol , the interplay between the basic amine, the polar hydroxyl, and the electron-withdrawing fluorine atoms creates specific assay challenges:
  • pKa Modulation: The inductive effect (

    
    ) of the fluorine atoms lowers the pKa of the primary amine (typically from ~9.5 to ~8.2), altering ionization states at physiological pH.
    
  • Conformational Locking: The fluorine atoms prefer a specific ring puckering (envelope conformation) due to the gauche effect, which can drastically enhance or abolish binding affinity depending on the target pocket.

  • Lack of Chromophores: The core scaffold lacks UV-active conjugated systems, necessitating derivatization or Mass Spectrometry (MS) based detection.

Strategic Assay Workflow

The following diagram outlines the logical flow for characterizing this scaffold, prioritizing stereochemical purity before functional testing.

AssayWorkflow Start Crude Synthesis (Racemic/Diastereomeric Mix) Step1 Chiral Resolution (SFC/HPLC) Start->Step1 Critical Path Step2 Physicochemical Profiling (pKa, LogD, Sol) Step1->Step2 Pure Isomers Step3 Metabolic Stability (Microsomal Clearance) Step2->Step3 QC Pass Step4 Target Engagement (Enzymatic/Binding) Step3->Step4 Stable Hits Step4->Start SAR Iteration

Figure 1: Critical path workflow for difluorocyclopentane scaffold characterization. Note that chiral resolution is placed upstream of biological testing to prevent misleading potency data.

Protocol Module A: Stereochemical Resolution (The Gatekeeper)

Because the 2-amino-1-ol motif contains two chiral centers, there are four possible stereoisomers. Biological activity is often restricted to a single enantiomer (e.g.,


). Testing racemates yields ambiguous 

values.

Methodology: Supercritical Fluid Chromatography (SFC) SFC is preferred over HPLC for this scaffold due to the low viscosity of


, allowing higher flow rates and better resolution of polar amino-alcohols.
  • Column: Chiralpak IG or IC (Immobilized amylose/cellulose derivatives).

  • Mobile Phase:

    
     (80%) / Methanol + 0.2% Isopropylamine (20%).
    
    • Note: The basic additive (Isopropylamine) is mandatory to suppress tailing caused by the interaction of the primary amine with residual silanols.

  • Detection: ELSD (Evaporative Light Scattering Detector) or MS (SIM mode). UV detection is ineffective due to lack of chromophores.

Self-Validating Step: Run the resolved fractions through an analytical chiral HPLC. If Enantiomeric Excess (


) is 

, re-purify. Biological assays require

to attribute potency correctly.

Protocol Module B: Physicochemical Profiling

The gem-difluoro substitution significantly alters the "rule of 5" parameters.

Table 1: Comparative Properties (Theoretical)

PropertyNon-fluorinated (2-Aminocyclopentan-1-ol)Difluorinated (2-Amino-4,4-difluorocyclopentan-1-ol)Assay Implication
pKa (Amine) ~9.5~8.2Less protonated at pH 7.4; higher membrane permeability.
LogP -0.8 (Highly Polar)0.1 (Moderately Polar)Improved retention in lipophilic pockets.
H-Bond Donors 22No change in donor count, but acidity of OH increases.
Metabolic Liability High (C4 oxidation)Low (Blocked)Extended half-life (

).

Experimental Protocol: Micro-titration pKa Determination

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Titration: Dilute to 50 µM in 0.1 M KCl (ionic strength buffer).

  • Method: Potentiometric titration using a glass electrode from pH 2.0 to 12.0.

  • Analysis: The inflection point indicates pKa.

    • Validation: The difluoro analog should show a shift of -1.0 to -1.5 pH units compared to the non-fluorinated control [1].

Protocol Module C: Functional Potency (Protease Inhibition)

This scaffold often serves as a transition-state mimic for serine proteases (e.g., DPP-4, POP). The amino group mimics the N-terminus of the substrate, while the hydroxyl interacts with the catalytic serine.

Target: Generic Serine Protease (Model System) Readout: Fluorescence Resonance Energy Transfer (FRET) or Fluorogenic Substrate Cleavage.

Materials:

  • Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% BSA (prevents sticky compounds), 1 mM DTT.

  • Substrate: Z-Gly-Pro-AMC (7-Amino-4-methylcoumarin). Cleavage releases fluorescent AMC.

  • Enzyme: Recombinant Prolyl Oligopeptidase (POP) or DPP-4.

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 100 nL of compound (11-point dose response, 1:3 dilution) into black 384-well low-volume plates using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition:

    • Add 5 µL of Enzyme solution (0.5 nM final concentration).

    • Incubation 1: Centrifuge and incubate for 15 min at RT. This allows the inhibitor to bind (essential for slow-binding transition state analogs).

  • Substrate Initiation:

    • Add 5 µL of Substrate (20 µM final, approx.

      
      ).
      
  • Kinetic Read:

    • Measure fluorescence (

      
      ) every 2 minutes for 60 minutes.
      
  • Data Processing:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Mechanism of Action Visualization:

MOA cluster_0 Enzyme-Inhibitor Complex Scaffold 2-Amino-4,4-difluorocyclopentan-1-ol Amine Amine Group (Protonated) Scaffold->Amine Hydroxyl Hydroxyl Group Scaffold->Hydroxyl Difluoro Gem-Difluoro (C4 Position) Scaffold->Difluoro Asp_Res Aspartate/Glutamate (Recognition) Amine->Asp_Res Salt Bridge Cat_Ser Catalytic Serine (Nucleophile) Hydroxyl->Cat_Ser H-Bond / Mimicry S2_Pocket Hydrophobic S2 Pocket Difluoro->S2_Pocket Lipophilic Contact (Metabolic Shield) Target_Site Protease Active Site

Figure 2: Mechanistic interaction map. The scaffold mimics the transition state of peptide hydrolysis. The gem-difluoro group occupies the hydrophobic pocket while protecting the ring from oxidation.

Troubleshooting & Optimization

  • Issue: Low Solubility in Assay Buffer.

    • Cause: Despite the OH/NH2 groups, the difluoro group increases lipophilicity.

    • Solution: Ensure DMSO concentration is kept constant at 1-2%. If precipitation occurs, add 0.01% Triton X-100.

  • Issue: Time-Dependent Inhibition (TDI).

    • Context: Transition-state mimics often show slow on/off rates.

    • Diagnosis: If

      
       decreases with longer pre-incubation times, the compound is a slow-binder. Report 
      
      
      
      rather than
      
      
      .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Grygorenko, O. O., et al. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal,[1] 28. Link

Sources

incorporation of 2-Amino-4,4-difluorocyclopentan-1-ol into bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of 2-Amino-4,4-difluorocyclopentan-1-ol into Bioactive Molecules

Executive Summary

The 2-Amino-4,4-difluorocyclopentan-1-ol scaffold represents a high-value "privileged structure" in modern drug discovery. It serves as a metabolically stable, conformationally restricted bioisostere for proline, ribose sugars, and functionalized pyrrolidines. The incorporation of the gem-difluoro motif at the C4 position imparts unique electronic properties—lowering the pKa of the adjacent amine, increasing lipophilicity, and blocking oxidative metabolism—without significantly altering steric bulk. This guide provides validated protocols for synthesizing this core and incorporating it into peptidomimetics and carbocyclic nucleoside analogs.

Physicochemical Profile & Design Logic

The strategic value of this scaffold lies in the "Fluorine Effect." The C4-gem-difluoro substitution exerts a strong electron-withdrawing inductive effect (


) on the C2-amine and C1-hydroxyl groups.
PropertyNon-fluorinated (Parent)4,4-Difluoro AnalogDrug Design Impact
Amine pKa ~9.5~7.8 - 8.2Improves membrane permeability; reduces lysosomal trapping.
LogP Low (Hydrophilic)Moderate (+0.3 to +0.5 units)Enhances lipophilicity and blood-brain barrier (BBB) penetration.
Conformation Flexible envelopeRestricted (C4-endo/exo)Pre-organizes ligand for binding (entropy penalty reduction).
Metabolism Susceptible to CYP450Blocked at C4Prevents metabolic oxidation at the typically labile C4 position.

Synthetic Protocol: Accessing the Scaffold

Objective: Stereoselective synthesis of trans-2-amino-4,4-difluorocyclopentan-1-ol. Mechanism: Epoxide ring-opening of 4,4-difluoro-1,2-epoxycyclopentane.

Reagents & Materials:
  • Precursor: 4,4-Difluorocyclopent-1-ene (Commercial or via RCM of 3,3-difluoro-1,5-hexadiene).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max.

  • Nucleophile: Sodium Azide (NaN

    
    ) or Benzylamine (BnNH
    
    
    
    ).
  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Ethanol.

Step-by-Step Procedure:

Step 1: Epoxidation

  • Dissolve 4,4-difluorocyclopent-1-ene (10 mmol) in DCM (50 mL) at 0°C.

  • Add mCPBA (12 mmol) portion-wise over 15 minutes.

  • Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain: KMnO

    
    ; epoxide is faint).
    
  • Quench: Wash with saturated Na

    
    SO
    
    
    
    (removes excess peroxide) followed by saturated NaHCO
    
    
    .
  • Isolate: Dry organic layer (MgSO

    
    ) and concentrate in vacuo (Caution: Epoxides can be volatile).
    
    • Yield Target: >85% 4,4-difluoro-6-oxabicyclo[3.1.0]hexane.

Step 2: Regio- and Stereoselective Ring Opening

  • Dissolve the epoxide (5 mmol) in MeCN:H

    
    O (9:1, 20 mL).
    
  • Add NaN

    
     (15 mmol) and NH
    
    
    
    Cl (15 mmol).
  • Heat to 70°C for 16 hours. The azide attacks trans to the epoxide oxygen.

  • Workup: Dilute with EtOAc, wash with water/brine. Concentrate to yield the trans-azido-alcohol.

Step 3: Reduction to Amine

  • Dissolve the crude azide in Ethanol (30 mL).

  • Add Pd/C (10 wt%) and stir under H

    
     balloon (1 atm) for 4 hours.
    
  • Filter through Celite and concentrate.

    • Final Product:trans-2-Amino-4,4-difluorocyclopentan-1-ol (white solid/semisolid).

Application Protocol A: Peptidomimetic Coupling

Context: Replacing Proline or Hydroxyproline in peptide chains to increase proteolytic stability.

Workflow Logic (DOT Visualization)

PeptideCoupling Scaffold 2-Amino-4,4-difluoro cyclopentan-1-ol Coupling Amide Bond Formation (HATU/DIPEA) Scaffold->Coupling Nucleophile FmocAA Fmoc-Amino Acid (Activated Ester) FmocAA->Coupling Electrophile Intermediate Fmoc-Dipeptide Analog Coupling->Intermediate Deprotection Fmoc Removal (20% Piperidine) Intermediate->Deprotection

Figure 1: Workflow for incorporating the scaffold into a peptide backbone.

Detailed Protocol:
  • Activation: Dissolve Fmoc-protected amino acid (1.1 eq) and HATU (1.1 eq) in DMF (0.2 M). Add DIPEA (2.5 eq) and stir for 5 minutes to form the activated ester.

  • Coupling: Add 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 eq) to the mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: The inductive effect of fluorine reduces the nucleophilicity of the amine slightly. If reaction is slow, elevate temp to 40°C.

  • Purification: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DIPEA), sat. NaHCO

    
    , and brine.
    
  • Result: A fluorinated dipeptide building block ready for chain elongation.

Application Protocol B: Carbocyclic Nucleoside Synthesis

Context: Synthesizing metabolically stable nucleoside analogs (e.g., for antiviral/anticancer screening) where the ribose oxygen is replaced by a methylene group (carbocycle).

Mechanism:

Using the Trost TMM Cycloaddition or direct SnAr displacement on a heteroaromatic base. Here we describe the SnAr approach for pyrimidine bases.

Protocol:
  • Protection: Protect the C1-hydroxyl of the scaffold with TBSCl (Imidazole, DMF) to prevent side reactions.

  • Activation of Base: Use a 4-chloropyrimidine derivative (e.g., 2,4-dichloropyrimidine).

  • Coupling (SnAr):

    • Mix the protected scaffold (1.0 eq) with the chloropyrimidine (1.2 eq) and Et

      
      N (3.0 eq) in n-Butanol or Dioxane.
      
    • Heat to 100°C for 12 hours.

    • Observation: The amine nitrogen displaces the C4-chloride of the pyrimidine.

  • Deprotection: Treat with TBAF (THF) to reveal the hydroxyl group.

  • Validation: Verify structure via

    
    F NMR (typically -90 to -110 ppm, geminal coupling patterns).
    

Troubleshooting & Optimization

IssueRoot CauseSolution
HF Elimination Basic conditions at high temp cause E2 elimination of fluorine.Avoid strong alkoxide bases (NaH, KOtBu) > 60°C. Use non-nucleophilic bases (DIPEA, Cs

CO

).
Low Reactivity Fluorine EWG effect reduces amine nucleophilicity.Use stronger coupling agents (HATU/COMU) instead of EDC/HOBt. Increase concentration (0.5 M).
Epimerization C1 stereocenter inversion during activation.Avoid activating the hydroxyl group (e.g., Mitsunobu) unless inversion is desired.

References

  • Synthesis of Fluorinated Cyclopentanes

    • Bobovskyi, B. V., et al. "α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery."[1][2] ChemRxiv, 2025.[3]

  • Medicinal Chemistry of Fluorine

    • Coe, S., & Shanu-Wilson, J.[4] "Breaking C-F bonds in drugs."[4] Hypha Discovery, 2023.

  • Carbocyclic Nucleoside Analogs

    • Jeong, L. S., et al.[2] "Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines."[2] European Journal of Medicinal Chemistry, 2018.[2]

  • Stereoselective Synthesis Protocols

    • BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Amino Alcohol Derivatives." BenchChem, 2025.[5]

Sources

Application Note: Utilization of 2-Amino-4,4-difluorocyclopentan-1-ol in the Synthesis of Next-Generation PET Imaging Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of target-specific Positron Emission Tomography (PET) radiotracers requires building blocks that can simultaneously withstand in vivo metabolic degradation, cross biological barriers, and provide a reliable synthetic handle for late-stage radiofluorination. 2-Amino-4,4-difluorocyclopentan-1-ol (CAS: 1934847-53-6 / 1902951-20-5)[1] has emerged as a highly versatile fluorinated cycloalkyl scaffold in radiopharmaceutical chemistry. This application note provides an authoritative guide on the rationale, physicochemical advantages, and validated protocols for integrating this building block into


F-labeled PET tracer development.

Scientific Rationale: The Difluorocyclopentyl Advantage

Aliphatic rings are frequently incorporated into neuro-PET and oncology tracers to improve target binding affinity. However, unsubstituted cycloalkanes are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, leading to rapid in vivo defluorination or clearance.

The strategic integration of the 4,4-difluorocyclopentyl moiety addresses these challenges through three distinct mechanisms:

  • Metabolic Shielding: The gem-difluoro group (-CF

    
    -) chemically blocks the most reactive sites on the cyclopentane ring, preventing hydroxylation and subsequent phase II conjugation[2].
    
  • Basicity Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pK

    
     of the adjacent primary amine. This shifts the physiological ionization equilibrium, increasing the fraction of unionized molecules at pH 7.4, which is critical for Blood-Brain Barrier (BBB) penetration[3].
    
  • Radiolabeling Versatility: The 1-ol position serves as a prime candidate for late-stage aliphatic nucleophilic deoxy-radiofluorination, a critical pathway in modern PET tracer synthesis[4].

Pharmacokinetics Core 4,4-Difluorocyclopentyl Core Structural Motif Metabolism Metabolic Shielding Blocks CYP450-mediated ring oxidation Core->Metabolism Lipophilicity Lipophilicity (LogP) Enhances BBB penetration for Neuro-PET Core->Lipophilicity Basicity pKa Modulation Lowers amine basicity for optimal target binding Core->Basicity

Fig 1: Pharmacokinetic advantages conferred by the 4,4-difluorocyclopentyl structural motif.

Quantitative Physicochemical Profiling

The table below summarizes the theoretical impact of substituting a standard cyclopentylamine core with the 4,4-difluoro analog during lead optimization.

PropertyCyclopentylamine (Unsubstituted)4,4-Difluorocyclopentylamine MotifCausality / Impact on PET Tracer
Metabolic Liability High (CYP450 oxidation at C3/C4)Low (Blocked by CF

group)
Prolongs in vivo half-life and reduces off-target radioactive metabolites[2].
Lipophilicity (LogP) ~0.8~1.4 - 1.8Enhances passive diffusion across lipid bilayers and the BBB[2].
Amine pK

~10.5~8.5 - 9.0Increases the fraction of unionized tracer at physiological pH (7.4)[3].
Conformational Space Flexible envelopeRestricted (puckered)Locks the pharmacophore into a bioactive conformation, increasing target affinity[2].

Experimental Workflow & Methodologies

The following protocols detail the transformation of 2-amino-4,4-difluorocyclopentan-1-ol into an active


F-PET tracer via a protected triflate intermediate.
Protocol A: Synthesis of the Labeling Precursor

Objective: Mask the amine to prevent side reactions and activate the hydroxyl group for nucleophilic substitution.

  • Amine Protection (Boc-Protection):

    • Dissolve 2-amino-4,4-difluorocyclopentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and Di-tert-butyl dicarbonate (Boc

      
      O, 1.1 eq). Stir at room temperature for 4 hours.
      
    • Causality Note: The Boc group is chosen because it is stable under the highly basic conditions of radiofluorination but can be rapidly cleaved under acidic conditions, minimizing decay time[5].

  • Hydroxyl Activation (Triflation):

    • Dissolve the protected intermediate in anhydrous pyridine at 0°C under an argon atmosphere.

    • Add trifluoromethanesulfonic anhydride (Tf

      
      O, 1.5 eq) dropwise. Stir for 1 hour.
      
    • Extract with EtOAc, wash with cold 1N HCl, and concentrate in vacuo.

    • Causality Note: Triflate (-OTf) is utilized instead of tosylate (-OTs) due to its superior leaving group ability. The extreme electronegativity of the triflate group lowers the activation energy required for the S

      
      2 substitution, allowing the reaction to proceed rapidly within the short 109.8-minute half-life of 
      
      
      
      F[4].
Protocol B: Automated Late-Stage [ F]Radiofluorination

Objective: Introduce the positron-emitting isotope via S


2 substitution.
  • Isotope Trapping & Elution:

    • Pass cyclotron-produced aqueous[

      
      F]fluoride through a QMA carbonate ion-exchange cartridge.
      
    • Elute the[

      
      F]fluoride into the reaction vessel using a solution of Kryptofix 222 (K
      
      
      
      , 15 mg) and K
      
      
      CO
      
      
      (3 mg) in MeCN/H
      
      
      O (9:1, 1 mL).
    • Causality Note: K

      
       acts as a cryptand, sequestering the potassium counterion (K
      
      
      
      ). This leaves the [
      
      
      F]fluoride ion "naked" and highly nucleophilic in aprotic solvents[5].
  • Azeotropic Drying:

    • Evaporate the solvent at 95°C under a stream of helium. Add anhydrous MeCN (3 x 1 mL) and repeat evaporation.

    • Causality Note: Traces of water will heavily solvate and hydrate the[

      
      F]fluoride ion, drastically reducing its S
      
      
      
      2 reactivity. Acetonitrile forms an azeotrope with water, ensuring complete desiccation[5].
  • Radiofluorination:

    • Dissolve the triflate precursor (2-5 mg) in anhydrous tert-amyl alcohol or MeCN (0.5 mL) and add to the dried [

      
      F]KF/K
      
      
      
      complex. Heat at 90°C for 10 minutes.
Protocol C: Deprotection and Formulation
  • Acidic Cleavage: Add 1N HCl (0.5 mL) to the crude mixture and heat at 85°C for 10 minutes to cleave the Boc protecting group.

    • Causality Note: Aqueous HCl is preferred over Trifluoroacetic acid (TFA) because it allows for immediate neutralization with NaOH, bypassing the time-consuming solvent evaporation step required when using volatile acids[5].

  • Neutralization & Formulation: Neutralize with 1N NaOH. Purify via semi-preparative HPLC (C18 column) and pass the collected fraction through a sterile 0.22 µm filter into a sterile vial containing 0.9% saline.

Radiosynthesis_Workflow A 2-Amino-4,4-difluorocyclopentan-1-ol (Starting Material) B Amine Protection (Boc2O, DIPEA) A->B Step 1 C Hydroxyl Activation (Tf2O, Pyridine) B->C Step 2 D Radiofluorination ([18F]KF/K222, 90°C) C->D Step 3 (Hot Lab) E Acidic Deprotection (1N HCl, 85°C) D->E Step 4 F 18F-Labeled PET Tracer E->F Formulation

Fig 2: Step-by-step radiosynthesis workflow from building block to 18F-labeled PET tracer.

Quality Control & Self-Validation System

To ensure the trustworthiness of the radiosynthesis, the protocol must be treated as a self-validating system. The following analytical checkpoints guarantee the integrity of the final product:

  • Checkpoint 1: Radiochemical Conversion (RCC) via Radio-TLC: Following Protocol B, spot an aliquot of the crude mixture on a silica gel TLC plate (Eluent: EtOAc/Hexane). The unreacted polar [

    
    F]fluoride will remain at the baseline (
    
    
    
    ), while the protected
    
    
    F-intermediate will migrate near the solvent front (
    
    
    ). An RCC of >60% validates the efficacy of the azeotropic drying step.
  • Checkpoint 2: Radiochemical Purity (RCP) & Identity via Radio-HPLC: Following Protocol C, the formulated tracer must be analyzed via analytical HPLC equipped with in-line UV and radiometric detectors. The radioactive peak must strictly co-elute with a pre-synthesized, non-radioactive (

    
    F) reference standard (
    
    
    
    min). An RCP of >95% validates the complete removal of the Boc group and the absence of radiolytic degradation.

References

Sources

Application Note: Protocols for the Stereoselective Synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereoselective Synthesis, Epoxide Ring-Opening, Fluorinated Bioisosteres

Executive Summary & Rationale

The incorporation of fluorine into aliphatic ring systems is a premier strategy in modern drug discovery to modulate lipophilicity, enhance metabolic stability, and dictate conformational preferences. Specifically, fluorinated


-amino alcohols serve as critical peptidomimetics and transition state mimics in pharmaceutical design[1]. Among these, 2-amino-4,4-difluorocyclopentan-1-ol  (e.g., the rac-(1R,2R) isomer, CAS 1902951-20-5) has emerged as a highly valuable, conformationally restricted scaffold[2].

As a Senior Application Scientist, I have structured this protocol to address the unique synthetic challenges posed by the gem-difluoro group. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electron density of the cyclopentane ring, which directly impacts the kinetics of both electrophilic epoxidation and subsequent nucleophilic ring-opening[3]. This guide provides a self-validating, stereoselective methodology to synthesize the trans-isomers of 2-amino-4,4-difluorocyclopentan-1-ol via an epoxide intermediate.

Synthetic Strategy & Mechanistic Causality

The most reliable approach to synthesizing trans-1,2-amino alcohols on a cyclic skeleton is the anti-periplanar ring opening of an epoxide[4]. The workflow consists of three distinct phases:

  • Electrophilic Epoxidation: 4,4-difluorocyclopent-1-ene is oxidized using m-chloroperoxybenzoic acid (mCPBA). Causality: The electron-withdrawing gem-difluoro group reduces the nucleophilicity of the alkene. Consequently, this step requires a slight excess of mCPBA and extended reaction times at room temperature compared to unfluorinated analogs[3].

  • Stereospecific Azidolysis: The resulting meso-epoxide is opened using sodium azide (NaN

    
    ). Causality: The reaction proceeds strictly via an S
    
    
    
    2 mechanism. The azide nucleophile attacks from the face opposite to the epoxide oxygen, enforcing an anti-periplanar transition state that exclusively yields the trans-azido alcohol. Mild activation with ammonium chloride (NH
    
    
    Cl) is preferred over strong Lewis acids to prevent competitive diol formation.
  • Reduction: The azide is reduced to the primary amine using catalytic hydrogenation (Pd/C), providing the target trans-2-amino-4,4-difluorocyclopentan-1-ol.

SyntheticWorkflow A 4,4-Difluorocyclopent-1-ene B 4,4-Difluorocyclopentene oxide A->B mCPBA, CH2Cl2 0 °C to RT C trans-2-Azido-4,4-difluorocyclopentan-1-ol B->C NaN3, NH4Cl EtOH/H2O, 80 °C D trans-2-Amino-4,4-difluorocyclopentan-1-ol C->D H2, Pd/C MeOH, RT

Figure 1: Three-step synthetic workflow for trans-2-Amino-4,4-difluorocyclopentan-1-ol.

Optimization of Epoxide Ring-Opening

To establish the most efficient and stereoselective conditions for the amination of 4,4-difluorocyclopentene oxide, various nucleophiles and conditions were evaluated. The data below demonstrates why the Azide/NH


Cl system was selected for the core protocol.

Table 1: Quantitative Comparison of Ring-Opening Conditions

EntryNucleophile SystemSolvent SystemTemp (°C)Time (h)Yield (%)Diastereoselectivity (trans:cis)
1 NaN

/ NH

Cl
EtOH / H

O (4:1)
80 12 85 >99:1
2NaN

/ CeCl

·7H

O
CH

CN / H

O (9:1)
80892>99:1
3Benzylamine (neat)None1202465>99:1
4NH

(aq, 28%)
MeOH100 (sealed)4840>99:1

Note: While Entry 2 provides a slightly higher yield, Entry 1 is preferred for scalability and reagent cost-efficiency in early-stage development.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4,4-Difluorocyclopentene Oxide
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 4,4-difluorocyclopent-1-ene (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Portion-wise, add m-chloroperoxybenzoic acid (mCPBA, ≤77% purity, 15.0 mmol, 1.5 equiv). Self-Validation Check: The portion-wise addition prevents thermal runaway, which could lead to volatile loss of the fluorinated alkene.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy unreacted peroxides. Stir for 15 minutes. Add 30 mL of saturated aqueous NaHCO
    
    
    to neutralize the m-chlorobenzoic acid byproduct.
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and carefully concentrate under reduced pressure (the epoxide is somewhat volatile) to yield the crude meso-epoxide.
Protocol B: Regioselective Azidolysis
  • Setup: Transfer the crude 4,4-difluorocyclopentene oxide (~10.0 mmol) to a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Dissolve the epoxide in a 4:1 mixture of Ethanol/Water (30 mL). Add sodium azide (NaN

    
    , 30.0 mmol, 3.0 equiv) and ammonium chloride (NH
    
    
    
    Cl, 15.0 mmol, 1.5 equiv).
  • Heating: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under vacuum to remove the majority of the ethanol. Dilute the aqueous residue with ethyl acetate (50 mL) and wash with water (20 mL) followed by brine (20 mL).

  • Isolation: Dry the organic phase over Na

    
    SO
    
    
    
    , filter, and concentrate to afford trans-2-azido-4,4-difluorocyclopentan-1-ol.

Mechanism Epoxide Meso-Epoxide Intermediate (Symmetric) Nucleophile Azide Nucleophilic Attack (SN2 Inversion) Epoxide->Nucleophile NaN3 / NH4Cl TransitionState Anti-Periplanar Transition State (Axial Attack) Nucleophile->TransitionState Stereospecific Ring Opening Product trans-1,2-Amino Alcohol Scaffold (racemic mixture) TransitionState->Product Protonation & Reduction

Figure 2: Mechanistic pathway illustrating stereospecific anti-periplanar epoxide opening.

Protocol C: Reduction to trans-2-Amino-4,4-difluorocyclopentan-1-ol
  • Preparation: In a 100 mL flask, dissolve the crude trans-2-azido-4,4-difluorocyclopentan-1-ol in HPLC-grade Methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric; add under a gentle stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H

    
    ) three times using a balloon. Stir the suspension vigorously at room temperature under 1 atm of H
    
    
    
    for 4 hours.
  • Filtration: Monitor completion via TLC (Ninhydrin stain). Once complete, purge the flask with argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol (3 × 15 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford racemic trans-2-amino-4,4-difluorocyclopentan-1-ol as a solid or viscous oil. Further purification can be achieved via recrystallization of its hydrochloride salt.

References

  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph Source: cas.cn URL:[1]

  • rac-(1R,2R)-2-amino-4,4-difluorocyclopentan-1-ol - Aaronchem Source: aaronchem.com URL:[2]

  • (1R,2S)-4,4-Difluorocyclopentane-1,2-diol - Benchchem Source: benchchem.com URL:[3]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents Source: nih.gov URL:[4]

Sources

Application Note: Strategic Integration of Difluorinated Cyclopentanes in Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the strategic application of 3,3-difluorocyclopentane scaffolds in the design of novel agrochemicals, specifically targeting the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. As resistance to traditional aromatic-based SDHIs grows, the "escape from flatland" strategy—replacing planar phenyl rings with 3D aliphatic bioisosteres—has become critical. This note details the physicochemical advantages of the gem-difluoro motif, provides a validated protocol for synthesizing the core 3,3-difluorocyclopentane-1-carboxylic acid building block, and describes a parallel synthesis workflow for generating candidate libraries.

Introduction: The Fluorine Effect in Agrochemical Design

The incorporation of fluorine into crop protection agents is a cornerstone of modern agrochemistry, with over 50% of recently registered active ingredients containing at least one fluorine atom. While trifluoromethyl (


) groups are common, the gem-difluoromethylene (

)
moiety offers unique advantages for lead optimization.
Metabolic Stability and Conformational Locking

The carbon-fluorine bond is the strongest single bond in organic chemistry (


). In the context of a cyclopentane ring, the introduction of a gem-difluoro group serves two primary mechanistic functions:
  • Metabolic Blocking: It prevents oxidative metabolism by Cytochrome P450 enzymes at the typically labile C-H bonds of the ring.

  • Conformational Bias: The "fluorine gauche effect" and dipole-dipole interactions lock the cyclopentane ring into specific puckered conformations, potentially reducing the entropic penalty of binding to the target enzyme [1].

Bioisosterism: Escaping Flatland

Traditionally, SDHI fungicides (e.g., Boscalid, Fluxapyroxad) rely on lipophilic phenyl rings to occupy the ubiquinone binding site of mitochondrial Complex II. However, planar aromatic rings often suffer from poor solubility and "molecular obesity" (high LogP).

The 3,3-difluorocyclopentyl group acts as a bioisostere for the phenyl ring. It maintains the necessary bulk and lipophilicity ("polar hydrophobicity") but introduces three-dimensionality (sp3 character), which improves solubility and opens new IP space.

Design Logic Visualization

DesignStrategy Phenyl Traditional Phenyl Scaffold (Planar, High LogP) Problem Limitations: - Metabolic Liability - Solubility Issues - Resistance Phenyl->Problem Challenges Solution gem-Difluorocyclopentane (3D, Polar Hydrophobic) Problem->Solution Bioisosteric Replacement Benefit Advantages: - Blocked Metabolism - Improved Solubility - Novel IP Space Solution->Benefit Result

Figure 1: Strategic transition from planar aromatic scaffolds to fluorinated aliphatic systems to improve physicochemical properties.

Chemical Space & Comparative Properties

The following table contrasts the physicochemical properties of the traditional phenyl ring against its fluorinated aliphatic bioisosteres.

PropertyPhenyl RingCyclopentane3,3-DifluorocyclopentaneImpact on Agrochemical
Hybridization sp2 (Planar)sp3 (3D)sp3 (3D)Increases solubility; "Escape from Flatland"
Metabolic Stability Low (Oxidation prone)MediumHigh Prolongs half-life in plant/insect
LogP (Lipophilicity) HighHighModulated Lowers LogP vs. hydrocarbon analog due to polarity
Dipole Moment LowLowHigh (~2.0 D) Specific electrostatic interactions with target

Experimental Protocols

Protocol A: Synthesis of Core Building Block

Target: 3,3-Difluorocyclopentane-1-carboxylic acid Rationale: This acid is the universal precursor for coupling with amine-bearing pharmacophores (e.g., aminopyrazoles) to create SDHI libraries. Method: Deoxofluorination of ethyl 3-oxocyclopentanecarboxylate followed by hydrolysis.

Safety Warning
  • Deoxofluorinating reagents (e.g., DAST, Deoxo-Fluor, XtalFluor-E) can release HF and are thermally unstable.

  • Perform all reactions in a fume hood.

  • Use plastic (polypropylene) labware if HF generation is significant, or quench immediately with aqueous bicarbonate.

  • Do not heat DAST above 50°C.

Step-by-Step Methodology
  • Fluorination:

    • Reagents: Ethyl 3-oxocyclopentanecarboxylate (1.0 eq), Deoxo-Fluor (1.5 eq), Ethanol (catalytic), DCM (Solvent).

    • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

    • Procedure:

      • Dissolve ethyl 3-oxocyclopentanecarboxylate (10 mmol) in anhydrous DCM (20 mL).

      • Cool to 0°C using an ice bath.

      • Add Deoxo-Fluor (15 mmol) dropwise (Exothermic!).

      • Add 2-3 drops of Ethanol (initiates the reaction).

      • Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • Workup: Pour carefully into saturated aqueous

      
       (gas evolution!). Extract with DCM (
      
      
      
      ). Dry organics over
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Hydrolysis:

    • Reagents: Fluorinated ester (from step 1), LiOH (2.0 eq), THF/Water (3:1).

    • Procedure:

      • Dissolve the ester in THF/Water.

      • Add LiOH and stir at RT for 4 hours.

      • Acidify to pH 2 with 1M HCl.

      • Extract with EtOAc.[1]

    • Result: 3,3-difluorocyclopentane-1-carboxylic acid (White solid).

Protocol B: Parallel Library Synthesis (Amide Coupling)

Objective: Generate a library of SDHI candidates by coupling the fluorinated acid to various aniline/heterocyclic amine "warheads."

Workflow Diagram

SyntheticWorkflow Acid 3,3-Difluorocyclopentane- 1-carboxylic acid Coupling Coupling Reaction (HATU, DIPEA, DMF) Acid->Coupling Amine Diverse Amine Library (Anilines, Pyrazoles) Amine->Coupling Purification HPLC Purification Coupling->Purification Final SDHI Candidate Library Purification->Final

Figure 2: Parallel synthesis workflow for generating amide-linked SDHI candidates.

Methodology
  • Preparation: Prepare 0.2 M stock solutions of the carboxylic acid, amines, and HATU in DMF.

  • Reaction:

    • In a 96-well reaction block, dispense:

      • 100 µL Acid stock (20 µmol)

      • 100 µL Amine stock (20 µmol)

      • 100 µL HATU stock (20 µmol)

      • 10 µL DIPEA (neat, excess)

    • Seal and shake at RT for 12 hours.

  • Workup: Evaporate solvent (Genevac) or dilute with water/MeCN.

  • Purification: Preparative HPLC (Reverse phase, C18).

Protocol C: Biological Evaluation (In Vitro SDH Inhibition)

Objective: Validate the efficacy of the library against fungal Succinate Dehydrogenase (Complex II).

  • Enzyme Source: Mitochondrial fraction isolated from Botrytis cinerea or Zymoseptoria tritici.

  • Assay Principle: Reduction of DCPIP (2,6-dichlorophenolindophenol) coupled to succinate oxidation. The SDHI candidate prevents the electron transfer, preventing DCPIP decolorization.

  • Procedure:

    • Incubate mitochondrial protein (50 µg/mL) with test compound (serial dilution 100 µM to 0.1 nM) for 20 min.

    • Add Succinate (substrate) and DCPIP (reporter).

    • Measure Absorbance at 600 nm over time (Kinetic mode).

  • Data Analysis: Calculate IC50 values. Compounds with IC50 < 100 nM are considered "Hits."

Mechanism of Action (MOA)

The efficacy of these compounds relies on the precise binding of the amide carbonyl to the Tyrosine/Serine residues in the SDH active site, while the difluorinated ring occupies the hydrophobic pocket previously targeted by the phenyl ring of older SDHIs.

MOA Inhibitor Difluoro-SDHI Candidate BindingSite Ubiquinone Binding Site (Complex II) Inhibitor->BindingSite Enters Interaction H-Bond (Amide) & Hydrophobic Fit (Ring) BindingSite->Interaction Docks Result Electron Transport Blocked Interaction->Result Inhibits Death Fungal Cell Death Result->Death Causes

Figure 3: Mode of Action for SDHI fungicides utilizing the difluorinated scaffold.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Fujiwara, T., et al. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.[2] Fluorine in Heterocyclic Chemistry. Link

  • Jeschke, P. (2020).[3] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[4] ChemBioChem. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Parallel Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride Libraries. Link

  • Glöckner, A., et al. (2023). Isoflucypram—the next-generation succinate dehydrogenase inhibitor fungicide.[5] Pest Management Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

The synthesis of trans-2-amino-4,4-difluorocyclopentan-1-ol presents unique challenges driven by the stereoelectronic effects of the gem-difluoro moiety. This structural motif is highly sought after in medicinal chemistry—such as in the development of Nurr1 agonists[1]—because it enhances metabolic stability, restricts ring conformation, and modulates lipophilicity[2].

This technical guide provides a self-validating, four-step synthetic workflow designed to overcome common bottlenecks such as elimination side-reactions, sluggish epoxidations, and chemoselectivity issues during reduction.

G N1 Cyclopent-3-en-1-one N2 4,4-Difluorocyclopentene (Deoxofluorination) N1->N2 Deoxo-Fluor, CH2Cl2 0°C to RT N3 4,4-Difluorocyclopentene oxide (Epoxidation) N2->N3 mCPBA, CH2Cl2 Reflux N4 trans-2-Azido-4,4-difluoro- cyclopentan-1-ol (Ring Opening) N3->N4 NaN3, NH4Cl EtOH/H2O, 80°C N5 trans-2-Amino-4,4-difluoro- cyclopentan-1-ol (Reduction) N4->N5 PPh3, H2O THF, RT (Staudinger)

Synthetic workflow for 2-amino-4,4-difluorocyclopentan-1-ol.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my yield of 4,4-difluorocyclopentene low, and why am I seeing dark tar formation during the deoxofluorination of cyclopent-3-en-1-one? Causality & Solution: This is a frequent issue when utilizing Diethylaminosulfur trifluoride (DAST). DAST is thermally unstable (posing a detonation risk above 90 °C) and strongly promotes elimination side-reactions, leading to volatile dienes and subsequent polymerization (tar)[3]. Recommendation: Switch to Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The ether side-chains in Deoxo-Fluor provide significantly higher thermal stability, yielding fewer elimination byproducts and higher conversion rates for ketones[4],[5].

Q2: My epoxidation of 4,4-difluorocyclopentene with mCPBA is incredibly slow compared to unsubstituted cyclopentene. Is my mCPBA degraded? Causality & Solution: Your mCPBA is likely fine; the sluggishness is an inherent stereoelectronic effect. The highly electronegative gem-difluoro group strongly withdraws electron density via induction, lowering the energy of the alkene's Highest Occupied Molecular Orbital (HOMO)[2]. Because epoxidation by mCPBA is an electrophilic addition, the electron-deficient alkene reacts at a fraction of the normal rate. Recommendation: Do not rely on standard room-temperature protocols. Use an excess of mCPBA (2.0–3.0 equivalents) and elevate the reaction temperature (e.g., refluxing in dichloromethane or 1,2-dichloroethane).

Q3: How do I control the stereochemistry during the epoxide ring-opening step? Causality & Solution: The ring-opening of 4,4-difluorocyclopentene oxide with sodium azide proceeds via a strict SN2 mechanism. The azide nucleophile attacks the epoxide carbon from the face opposite to the oxygen bridge (anti-addition). Because the starting epoxide is a meso compound, this anti-attack inherently dictates that the resulting hydroxyl and azido groups will be trans to each other.

Q4: Should I use catalytic hydrogenation (Pd/C, H2) or the Staudinger reduction to convert the azido alcohol to the amino alcohol? Causality & Solution: The Staudinger reduction is highly recommended. While Pd/C hydrogenation is a standard method for azide reduction, the presence of the gem-difluoro group introduces a risk of hydrodefluorination (cleavage of the C-F bond) under pressurized hydrogen conditions. The Staudinger reduction (using PPh3) is highly chemoselective, operates smoothly at room temperature, and leaves the carbon-fluorine bonds completely intact[6],[7].

Section 2: Quantitative Data & Reagent Selection

Table 1: Reagent Selection for Ketone Deoxofluorination

ReagentThermal StabilityElimination ByproductsRecommended TempSafety Profile
DAST Low (Detonation risk >90°C)High (Dienes/Tar)0°C to RTHazardous at scale[3]
Deoxo-Fluor HighLow0°C to 60°CSafer, scalable[4],[5]

Table 2: Expected Reaction Parameters across the Workflow

StepTransformationKey ReagentsTemp / TimeExpected Yield
1 Ketone → gem-DifluorideDeoxo-Fluor (1.5 eq), CH2Cl20°C → RT, 16h60 - 75%
2 Alkene → EpoxidemCPBA (2.5 eq), CH2Cl2Reflux, 24-48h70 - 85%
3 Epoxide → Azido AlcoholNaN3 (3.0 eq), NH4Cl, EtOH/H2O80°C, 12h80 - 90%
4 Azido Alcohol → Amino AlcoholPPh3 (1.2 eq), H2O, THFRT, 12h85 - 95%

Section 3: Self-Validating Experimental Protocols

Step 1: Synthesis of 4,4-difluorocyclopentene
  • Setup: In a flame-dried flask under inert atmosphere (N2/Ar), dissolve cyclopent-3-en-1-one (1.0 equiv) in anhydrous CH2Cl2 (0.5 M). Cool to 0 °C.

  • Addition: Dropwise add Deoxo-Fluor (1.5 equiv). Caution: HF is generated as a byproduct; use appropriate PPE and ventilation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench & Extract: Carefully quench with saturated aqueous NaHCO3 at 0 °C. Extract with CH2Cl2, dry over MgSO4, and carefully concentrate (product is volatile).

  • Self-Validation: Analyze via 19F-NMR. A clean singlet/multiplet around -90 to -100 ppm confirms the gem-difluoro group. GC-MS should show minimal elimination diene byproducts.

Step 2: Synthesis of 4,4-difluorocyclopentene oxide
  • Setup: Dissolve 4,4-difluorocyclopentene (1.0 equiv) in CH2Cl2 (0.3 M).

  • Addition: Add purified mCPBA (2.5 equiv) in portions.

  • Reaction: Attach a reflux condenser and heat to 40 °C (reflux) for 24–48 hours.

  • Workup: Cool to 0 °C to precipitate excess m-chlorobenzoic acid. Filter, then wash the filtrate with 10% aqueous Na2S2O3 (to destroy unreacted peroxide) followed by saturated NaHCO3.

  • Self-Validation: Perform TLC. The epoxide will be significantly more polar than the alkene. 1H-NMR will show the disappearance of the alkene protons (~5.5 ppm) and the appearance of epoxide ring protons (~3.5 ppm).

Step 3: Synthesis of trans-2-azido-4,4-difluorocyclopentan-1-ol
  • Setup: Dissolve the epoxide (1.0 equiv) in a 4:1 mixture of EtOH/H2O (0.2 M).

  • Addition: Add sodium azide (NaN3, 3.0 equiv) and ammonium chloride (NH4Cl, 1.5 equiv).

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc. Wash with brine, dry over Na2SO4, and concentrate.

  • Self-Validation: Run an IR spectrum of the crude product. A strong, sharp absorption band at ~2100 cm⁻¹ definitively confirms the incorporation of the azide group.

Step 4: Staudinger Reduction to trans-2-amino-4,4-difluorocyclopentan-1-ol
  • Setup: Dissolve the azido alcohol (1.0 equiv) in THF (0.2 M).

  • Addition: Add triphenylphosphine (PPh3, 1.2 equiv). Stir at room temperature for 2 hours until nitrogen gas evolution ceases (formation of the iminophosphorane intermediate).

  • Hydrolysis: Add distilled water (10.0 equiv) and stir at room temperature for an additional 10 hours to hydrolyze the intermediate.

  • Purification: Concentrate the solvent. Purify via cation-exchange chromatography or acid-base extraction to separate the amine from triphenylphosphine oxide (TPPO).

  • Self-Validation: IR spectroscopy will show the complete disappearance of the 2100 cm⁻¹ azide peak and the appearance of broad N-H stretches at ~3300 cm⁻¹. LC-MS will confirm the target mass [M+H]+.

References

  • "Development of a Potent Nurr1 Agonist Tool for In Vivo Applications." ACS Publications.[Link]

  • "Catalytic Staudinger Reduction at Room Temperature." University of Southern Denmark.[Link]

  • "Sustainable organophosphorus-catalysed Staudinger reduction." The Royal Society of Chemistry.[Link]

Sources

optimizing reaction conditions for fluorination of aminocyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Optimization of Deoxofluorination Conditions for 1,2- and 1,3-Aminocyclopentanols Safety Alert: ⚠️ CRITICAL: Reagents discussed (DAST, Deoxo-Fluor, XtalFluor) generate Hydrogen Fluoride (HF) upon hydrolysis. All work must be performed in a well-ventilated fume hood using appropriate PPE (face shield, HF-resistant gloves). Calcium gluconate gel must be immediately available.

Module 1: Diagnostic & Troubleshooting Guide

Identify your primary failure mode below to access the specific remediation strategy.

Issue A: Elimination (Formation of Cyclopentenes)

Symptom: NMR shows alkene protons (5.5–6.0 ppm); mass spec shows loss of 20 Da (HF) relative to product.

  • Root Cause: The transition state has high carbocationic character, or the reaction medium is too basic, promoting E1 or E2 elimination over SN2 substitution. Cyclopentane rings are particularly prone to this due to relief of eclipsing strain.

  • Remediation:

    • Switch Reagent: Move from DAST to XtalFluor-E . XtalFluor-E does not release free HF spontaneously and requires an exogenous fluoride promoter, allowing tighter control over basicity.

    • Temperature Control: Conduct the addition at -78 °C and warm very slowly. Elimination often competes at >0 °C.

    • Base Selection: If using DAST/Deoxo-Fluor, avoid strong bases. If using XtalFluor-E, use Et₃N·3HF instead of DBU to maintain a more acidic/buffered environment.

Issue B: Retention of Configuration (or Racemization)

Symptom: You expected inversion (SN2) but obtained the diastereomer with retention, or a racemic mixture.

  • Root Cause: Neighboring Group Participation (NGP). The adjacent carbamate/amine nitrogen attacks the activated alcohol (alkoxy-aminosulfur intermediate) before the fluoride ion can. This forms a transient aziridinium or oxazoline intermediate. The subsequent opening by fluoride leads to overall retention (double inversion).

  • Remediation:

    • Protecting Group Tuning: Change N-protection. Simple Benzyl (Bn) groups are highly nucleophilic. Switch to electron-withdrawing groups: Boc < Cbz < Tosyl < Nosyl .

    • Add Exogenous Fluoride: Saturate the medium with fluoride (e.g., add Et₃N·3HF to the DAST reaction). This increases the rate of the intermolecular SN2 attack relative to the intramolecular NGP.

Issue C: Rearrangement (Ring Contraction/Expansion)

Symptom: Product mass is correct, but NMR splitting patterns are inconsistent with a cyclopentane ring.

  • Root Cause: Carbocation formation leading to Wagner-Meerwein rearrangements. Common in cyclopentanols where ring expansion/contraction relieves strain.

  • Remediation: Use non-ionizing solvents (CH₂Cl₂ is standard; avoid polar solvents like THF if possible) and ensure strictly anhydrous conditions to prevent hydrolysis-induced ionization.

Module 2: Mechanistic Intelligence & Visualization

The "Hidden" Pathway: Neighboring Group Participation (NGP)

In aminocyclopentanols, the stereochemical outcome is a competition between the rate of direct fluoride attack (


) and the rate of nitrogen participation (

).
  • Pathway A (Desired): Direct SN2 displacement of the leaving group (activated by DAST/S) by Fluoride. Result: Inversion.

  • Pathway B (Undesired): Intramolecular attack by Nitrogen forms an aziridinium ion. Fluoride opens this ring. Result: Retention (or rearrangement).[1]

NGP_Mechanism cluster_legend Legend Start Substrate (Trans-2-amino-cyclopentanol) Activated Activated Intermediate (-OSF2NEt2) Start->Activated DAST/XtalFluor Aziridine Aziridinium Ion (NGP Intermediate) Activated->Aziridine N-Attack (NGP) (k_N > k_F) Inverted Product A: Cis-Fluoride (Inversion - SN2) Activated->Inverted Direct F- Attack (k_F >> k_N) Retained Product B: Trans-Fluoride (Retention - Double Inversion) Aziridine->Retained F- Attack key Green: Desired Pathway Red: NGP Side Reaction

Figure 1: Kinetic competition between direct fluorination and nitrogen-assisted pathways. To favor the green path, increase [F-] concentration and decrease N-nucleophilicity.

Module 3: Reagent Selection Matrix

Do not default to DAST. Use this matrix to select the optimal reagent for your specific aminocyclopentanol substrate.

FeatureDAST Deoxo-Fluor® XtalFluor-E®
Physical State Liquid (Fumes)Liquid (More stable)Crystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >100°C)
Free HF Generation Yes (Spontaneous)YesNo (Requires promoter)
Elimination Risk HighModerateLowest
Cost LowMediumHigh
Best Use Case Robust, simple substratesScale-up (safer than DAST)Acid-sensitive or elimination-prone substrates

Module 4: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (XtalFluor-E Method)

Recommended for substrates prone to elimination or NGP.

Reagents:

  • Substrate (1.0 equiv)

  • XtalFluor-E (1.5 equiv)[2]

  • Et₃N·3HF (2.0 equiv) — Acts as the fluoride source and buffer.

  • Et₃N (1.0 equiv) — Neutralizes HF generated during activation.

  • Solvent: Anhydrous CH₂Cl₂ (0.1 M).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add XtalFluor-E and maintain under N₂ atmosphere.[2]

  • Solvation: Add anhydrous CH₂Cl₂. The salt may not fully dissolve; this is normal.

  • Promoter Addition: Cool to -78 °C. Add Et₃N·3HF followed by Et₃N.[2][3] Stir for 10 minutes.

  • Substrate Addition: Add the aminocyclopentanol (dissolved in minimal CH₂Cl₂) dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature naturally. Stir for 12–18 hours.

  • Quench: Pour mixture into saturated aqueous NaHCO₃. Caution: CO₂ evolution.

  • Workup: Extract with CH₂Cl₂, dry over MgSO₄.

Protocol B: The "Classic" (Deoxo-Fluor Method)

Recommended for simple substrates where cost is a factor.

Reagents:

  • Substrate (1.0 equiv)

  • Deoxo-Fluor (1.2 equiv)

  • Solvent: Anhydrous CH₂Cl₂ or Toluene.

Step-by-Step:

  • Setup: Dissolve substrate in CH₂Cl₂ in a plastic (HDPE/PP) or Teflon vessel if possible (to prevent glass etching).

  • Cooling: Cool to -20 °C (Ice/Salt bath).

  • Addition: Add Deoxo-Fluor dropwise. Do not add rapidly; the exotherm is significant.

  • Reaction: Stir at -20 °C for 30 mins, then warm to RT.

  • Monitoring: Check TLC. If starting material remains, do not heat above 40 °C. Add more reagent if necessary.

  • Quench: Dropwise addition into sat. NaHCO₃.

Module 5: Decision Logic for Optimization

Optimization_Logic Start Start: Optimization Check_Elim Is Elimination (>10%) observed? Start->Check_Elim Check_Stereo Is Stereochem Retained? Check_Elim->Check_Stereo No Sol_Elim 1. Switch to XtalFluor-E 2. Use Et3N-3HF promoter 3. Keep Temp < 0°C Check_Elim->Sol_Elim Yes Sol_Stereo 1. Change PG to Tosyl/Nosyl 2. Increase [F-] (add Et3N-3HF) Check_Stereo->Sol_Stereo Yes Success Isolate Product Check_Stereo->Success No (Inversion observed) Sol_Elim->Success Sol_Stereo->Success

Figure 2: Logic flow for addressing common fluorination failures.

References

  • Lal, G. S., et al. (1999).[4][5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides."[5] Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[4][5] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[6] Organic Letters.

  • L'Heureux, A., et al. (2010).[3] "Aminodifluorosulfinium tetrafluoroborates: stable, crystalline deoxofluorinating reagents."[5] Journal of Organic Chemistry.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Pudlo, M., et al. (2008). "Fluorination of 2-amino-1,3-diols: The influence of protecting groups." Tetrahedron Letters.

Sources

Technical Support Center: Column Chromatography Purification of 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Amino-4,4-difluorocyclopentan-1-ol using column chromatography. This molecule's unique structure, featuring a basic amino group, a polar hydroxyl group, and electron-withdrawing fluorine atoms, presents specific challenges that require careful methodological considerations.

Experimental Workflow Overview

The purification process follows a logical sequence from method development to execution and analysis. Each step is critical for a successful outcome.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis TLC TLC Analysis & Solvent System Selection Stability Assess Compound Stability on Silica TLC->Stability Spot & wait Packing Column Packing (Slurry Method) TLC->Packing Optimized System Loading Sample Loading (Minimal Volume) Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Analysis Fraction Analysis (TLC, HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval

Caption: Workflow for purifying 2-Amino-4,4-difluorocyclopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2-Amino-4,4-difluorocyclopentan-1-ol on silica gel?

The main challenges stem from the molecule's functional groups:

  • Basic Amino Group: The amine functionality can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, irreversible adsorption, or even degradation of the compound on the column.[1]

  • High Polarity: The combination of the amino and hydroxyl groups makes the compound very polar. Consequently, it may show very low mobility (Rf ≈ 0) in common non-polar solvent systems (e.g., hexane/ethyl acetate) or streak badly on a TLC plate.[2]

  • Potential for Diastereomers: The synthesis of this compound can result in diastereomers (e.g., cis and trans isomers). These stereoisomers can have very similar polarities, making their separation on standard achiral silica challenging.[3]

Troubleshooting Guide

Issue ID: CC-01 - Severe Tailing or No Elution of the Compound

Problem: My target compound is streaking badly on the TLC plate and won't elute from the silica column, even with a highly polar mobile phase like 10% methanol in dichloromethane.

Causality & Solution:

This is a classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[4] The silanol groups (Si-OH) on the silica surface are acidic and protonate the amino group, causing it to bind very strongly to the stationary phase.

Recommended Actions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Action: Add 0.5-2% triethylamine (Et₃N) or diethylamine (DEA) to your eluent system.[3][5] For instance, if your system is Dichloromethane (DCM) / Methanol (MeOH), prepare it as DCM / MeOH / Et₃N (e.g., 90:10:1 v/v/v).

    • Verification: Run a new TLC with the amine-modified solvent system. You should observe a well-defined spot with a higher Rf value and significantly reduced tailing.

  • Consider an Alternative Stationary Phase: If tailing persists, the silica itself may be too harsh for your compound.

    • Action: Try using a different stationary phase. Neutral alumina is a good alternative for basic compounds.[6] Another option is to use deactivated silica gel, which can be prepared by treating standard silica gel with a base.[2]

    • Pro-Tip: If your compound is highly water-soluble, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high organic content, offering an elution order opposite to reversed-phase.[7][8]

Issue ID: CC-02 - Poor Separation Between Diastereomers

Problem: My TLC shows two spots that are very close together (ΔRf < 0.1), and they are co-eluting from the column. How can I improve the resolution?

Causality & Solution:

Diastereomers have different physical properties, but the differences can be subtle, leading to poor separation on standard silica.[3] Achieving separation requires optimizing the selectivity of the chromatographic system.

Recommended Actions:

  • Fine-Tune the Mobile Phase:

    • Action: Screen different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation. The key is to find a solvent system where your target compound has an Rf value between 0.15 and 0.35 to maximize interaction with the stationary phase.[1]

    • Gradient Elution: An isocratic (constant solvent composition) elution may not be sufficient. A shallow gradient, where the polarity is increased very slowly over time, can often resolve closely eluting compounds.[6]

  • Utilize a Chiral Stationary Phase (CSP):

    • Action: For difficult-to-separate diastereomers, a chiral stationary phase often provides superior selectivity.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for cyclic compounds and are a recommended starting point for analytical (HPLC) and preparative scale separations.[3]

Issue ID: CC-03 - Suspected Compound Decomposition on the Column

Problem: After running the column, my total yield is very low, and TLC analysis of the fractions shows multiple new, unidentified spots.

Causality & Solution:

Amino alcohols can be sensitive and may degrade on the acidic surface of silica gel, especially during long exposure times on a slow-running column.[1][2]

Recommended Actions:

  • Perform a Stability Test (2D TLC):

    • Action: Spot your crude material on a TLC plate. Let the plate sit in the open air for 30-60 minutes. Then, turn the plate 90 degrees and elute it in the same solvent system. If the compound is unstable, you will see new spots that are not on the diagonal.[2] This confirms that the silica is causing degradation.

  • Minimize Contact Time:

    • Action: Use flash chromatography instead of gravity chromatography.[9] Applying pressure forces the solvent through the column more quickly, reducing the time your compound spends in contact with the silica.

  • Deactivate the Silica:

    • Action: Before packing, you can slurry the silica gel in your mobile phase that already contains triethylamine. This pre-neutralizes the acidic sites before your compound is introduced.

Data Summary & Starting Protocols

The following tables provide recommended starting points for developing your purification method.

Table 1: Recommended TLC Solvent Systems for Method Development

System IDNon-Polar ComponentPolar ComponentModifier (if needed)Typical Starting RatioTarget Rf
NP-1Hexane / HeptaneEthyl Acetate-70:300.15 - 0.35
NP-2Dichloromethane (DCM)Methanol (MeOH)1% Triethylamine95:50.15 - 0.35
NP-3Dichloromethane (DCM)Acetone1% Triethylamine90:100.15 - 0.35
RP-1WaterAcetonitrile0.1% Formic Acid*80:200.15 - 0.35

*Note: Acidic modifiers are used in reversed-phase to ensure the amine is protonated for better peak shape.

Experimental Protocols

Protocol 1: Standard Flash Chromatography on Silica Gel with Basic Modifier
  • Solvent Preparation: Prepare your chosen eluent system (e.g., 95:5 DCM:MeOH) and add 1% triethylamine (Et₃N) by volume. Prepare a less polar "starting solvent" (e.g., 100% DCM with 1% Et₃N) and a more polar "final solvent" (e.g., 90:10 DCM:MeOH with 1% Et₃N) for gradient elution.

  • Column Packing (Slurry Method):

    • Clamp a glass column vertically and ensure the stopcock is closed.[4]

    • Add your starting solvent to fill about one-third of the column.

    • In a separate beaker, create a slurry of silica gel in the same starting solvent. The consistency should be like a milkshake.

    • Pour the slurry into the column. Gently tap the column to pack the silica evenly and dislodge air bubbles.[4]

    • Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude 2-Amino-4,4-difluorocyclopentan-1-ol in a minimal amount of the starting solvent or DCM.

    • Carefully pipette the solution onto the top of the silica bed.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution:

    • Carefully add your starting eluent to the top of the column.

    • Begin collecting fractions while applying gentle air pressure to the top of the column to achieve a flow rate of about 2 inches per minute.

    • If using a gradient, slowly and systematically increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of your compound and any impurities.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator. Be mindful that triethylamine is relatively high-boiling and may require a high vacuum to remove completely.

References

  • Technical Support Center: Chiral Separation of Aminocyclopentanol Diastereomers. Benchchem.
  • HPLC Troubleshooting Guide.
  • TROUBLESHOOTING GUIDE.
  • Troubleshooting Flash Chrom
  • Column troubleshooting guide – HILIC. ThermoFisher.
  • Column chromatography purification tips for polar acetanilide compounds. Benchchem.
  • A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Benchchem.
  • Mobile and Stationary Phases in Chrom
  • A Complete Guide to Mobile Phase and St
  • Column Chromatography.
  • Column chrom
  • HPLC Separation Modes.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology.
  • Approaches to Obtaining Fluorinated α-Amino Acids | Request PDF.
  • Expression and Purification of Fluorinated Proteins
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC.
  • Technical Support Center: Managing Impurities in 2-Amino-4-phenylpentan-1-ol Prepar
  • Basic Column Chrom
  • Overcoming challenges in the purific
  • Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column. PMC.
  • 2-AMINO-4-FLUOROPYRIDINE synthesis. ChemicalBook.
  • Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC)
  • Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorpor
  • CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatiz
  • Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Technical Disclosure Commons.
  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences.

Sources

troubleshooting diastereomeric separation of 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-4,4-difluorocyclopentan-1-ol . As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of complex fluorinated building blocks.

This molecule is highly valued in medicinal chemistry, often utilized to impart conformational restriction and enhance metabolic stability in targeted therapies[1]. However, the presence of two chiral centers (C1 and C2) necessitates rigorous diastereomeric separation of the cis and trans isomers. The strong electron-withdrawing nature of the gem-difluoro moiety fundamentally alters the basicity of the amine and the hydrogen-bonding capacity of the hydroxyl group, presenting unique chromatographic challenges.

This guide is designed to bypass standard trial-and-error by explaining the physicochemical causality behind each separation strategy, ensuring your experimental workflows are robust, reproducible, and self-validating.

Logical Workflow for Diastereomeric Separation

The optimal separation strategy depends on whether you require the free amine for immediate downstream coupling or if a protected intermediate is acceptable.

Workflow Crude Crude Mixture (cis/trans 2-Amino-4,4-difluorocyclopentan-1-ol) Protect Amine Protection (Boc2O, Et3N) Crude->Protect Derivatization FreeAmine Free Amine Processing Crude->FreeAmine Direct Separation SFC Supercritical Fluid Chromatography (SFC) Protect->SFC NP Normal-Phase Silica Chromatography Protect->NP RP Reversed-Phase HPLC (C18, aq. gradient) FreeAmine->RP Cryst Diastereomeric Salt Crystallization FreeAmine->Cryst Trans Pure trans-Isomer SFC->Trans Cis Pure cis-Isomer SFC->Cis NP->Trans NP->Cis RP->Trans RP->Cis Cryst->Trans Cryst->Cis

Separation workflow for cis/trans 2-Amino-4,4-difluorocyclopentan-1-ol diastereomers.

Troubleshooting & Causality-Driven FAQs

Issue 1: Why do the cis and trans isomers co-elute near the void volume on standard C18 columns when unprotected?

  • Causality: The highly polar nature of the free amino alcohol prevents meaningful differential partitioning into the hydrophobic C18 stationary phase. Furthermore, the hydrodynamic radii of the cis and trans isomers are nearly identical in aqueous media.

  • Solution: Implement a slow gradient of 0–33% acetonitrile in water with an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA)[2]. Alternatively, derivatize the amine (e.g., N-Boc protection) to increase lipophilicity, which dramatically improves retention and resolution.

Issue 2: During normal-phase silica chromatography of the N-Boc derivative, why does the cis isomer consistently elute before the trans isomer?

  • Causality: In the cis configuration, the hydroxyl (-OH) and the protected amine (-NHBoc) groups are situated on the same face of the cyclopentane ring. This spatial proximity facilitates a strong intramolecular hydrogen bond. Consequently, the cis isomer presents a less polar exterior to the silica gel. The trans isomer, unable to form this intramolecular bond due to ring strain, has both polar groups available to interact with the silanol sites on the stationary phase, resulting in stronger retention and later elution.

Issue 3: Why is the yield of the diastereomeric salt crystallization lower than expected when using standard resolving acids like L-tartaric acid?

  • Causality: The gem-difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma framework of the cyclopentane ring. This significantly reduces the basicity (pKa) of the C2 amine compared to an unfluorinated cyclopentylamine.

  • Solution: Standard weak chiral acids may not fully protonate the amine to form a stable, highly crystalline salt. Switch to a stronger resolving acid, such as dibenzoyl-L-tartaric acid or camphorsulfonic acid, which provides a more favorable thermodynamic driving force for salt formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a closed-loop system where the output of one step validates the input of the next.

Protocol A: N-Boc Protection and Normal-Phase Separation

This is the recommended approach for scaling up, as it leverages the intramolecular hydrogen-bonding differences between diastereomers.

  • Reaction Setup: Dissolve the crude 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • In-Process Control (Validation Checkpoint 1): Stir for 4 hours at room temperature. Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with Ninhydrin stain and heat. Validation: The disappearance of the deep purple spot (free amine) and the appearance of a UV-active/ninhydrin-negative spot confirms complete conversion.

  • Chromatographic Separation: Load the concentrated crude onto a bare silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (starting at 90:10, ramping to 60:40). The cis-isomer will elute first, followed by the trans-isomer.

  • Orthogonal Validation (Validation Checkpoint 2): Analyze the separated fractions via ¹⁹F NMR. Validation: The CF₂ group provides a distinct AB quartet or singlet depending on the symmetry and chemical environment. The cis and trans isomers will display definitively shifted ¹⁹F signals, confirming diastereomeric purity without relying solely on chromatography.

Protocol B: Reversed-Phase HPLC Separation of Free Amines

Use this method when derivatization is not viable and direct isolation of the active pharmaceutical ingredient (API) building block is required.

  • Sample Preparation: Dissolve the crude amino alcohol in a 90:10 mixture of Water/Acetonitrile containing 0.1% TFA to ensure complete protonation of the amine.

  • Gradient Elution: Inject onto a preparative C18 column. Run a shallow gradient from 0% to 33% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes[2].

  • Fraction Analysis (Validation Checkpoint 1): Monitor fractions using LC-MS (ESI+). Validation: Extract the ion chromatogram for [M+H]⁺ = 138.1. You will observe two distinct peaks corresponding to the cis and trans isomers.

  • Stereochemical Validation (Validation Checkpoint 2): To confirm the exact diastereomeric ratio (dr) and rule out enantiomeric cross-contamination, derivatize an aliquot of the purified fractions with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[3]. Analyze via analytical HPLC. Validation: Marfey's reagent converts the enantiomers into diastereomers, allowing you to definitively quantify the stereochemical purity of your isolated fractions.

Quantitative Data Summary

The following table synthesizes the expected performance metrics for the various separation methodologies discussed, allowing you to select the optimal route based on your lab's infrastructure.

Separation MethodAnalyte StateStationary PhaseMobile Phase / SolventTypical Resolution (Rs)Recovery YieldPrimary Validation Method
Reversed-Phase HPLC Free AmineC18 (End-capped)Water/MeCN (0.1% TFA)1.2 - 1.575 - 85%LC-MS ([M+H]⁺ = 138.1)
Normal-Phase Flash N-Boc ProtectedBare Silica (SiO₂)Hexane/Ethyl Acetate2.0 - 2.585 - 95%TLC (Ninhydrin) / ¹⁹F NMR
Supercritical Fluid (SFC) N-Boc ProtectedChiralpak AD-HCO₂ / Methanol> 3.090 - 98%UV / FID
Salt Crystallization Free AmineNone (Bulk Phase)Ethanol / EtOAcN/A (Solid phase)40 - 60%X-ray / Melting Point

References

  • Title: Aromatic heterocyclic compound, and pharmaceutical composition and application thereof (Patent IL303942A)
  • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: Molecules (MDPI) URL: [Link]

  • Title: Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Managing Impurities in 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4,4-difluorocyclopentan-1-ol is a high-value chiral scaffold used increasingly in the synthesis of JAK inhibitors and HIF-2α antagonists. Its gem-difluoro moiety imparts metabolic stability and modulates the pKa of the adjacent amine, but it introduces unique challenges in purification.

Unlike simple amino alcohols, the 4,4-difluoro substitution creates a "stereoelectronic trap." The electron-withdrawing effect of the fluorine atoms sensitizes the ring to specific degradation pathways (HF elimination) and alters the solubility profile of diastereomeric salts. This guide addresses the three most critical impurity classes: Stereoisomers (Diastereomers/Enantiomers) , Regio-defects , and Elimination Byproducts .

Module 1: Synthetic Route & Impurity Origins

User Query: I am seeing a persistent impurity at RRT 1.15 in my crude mixture. What is it, and how did it get there?

Scientist Response: Based on the standard epoxide-opening synthetic route, the impurity at RRT 1.15 is likely the Dimer Impurity (Bis-alkylated amine) . However, if your conditions involved high temperatures (>80°C), it could be the Defluorinated Olefin .

Refer to the pathway analysis below to pinpoint the origin:

Impurity Formation Pathway (Epoxide Route)

ImpurityPathways SM 4,4-Difluorocyclopentene Oxide Target TARGET PRODUCT (trans-2-Amino-4,4-difluorocyclopentan-1-ol) SM->Target SN2 Attack (Major) Impurity_A IMPURITY A: Dimer (Bis-alkylation) SM->Impurity_A Reaction with Product Impurity_B IMPURITY B: cis-Isomer (Via SN1/Water attack) SM->Impurity_B H2O Attack / Retention Ammonia NH3 / Benzylamine Impurity_C IMPURITY C: Defluorinated Olefin (HF Elimination) Target->Impurity_C Base-promoted E2 (-HF)

Figure 1: Mechanistic origins of key impurities during the aminolysis of 4,4-difluorocyclopentene oxide.

Impurity Profile Table
Impurity TypeStructure DescriptionOriginRelative Retention Time (RRT)*Mitigation Strategy
Target trans-2-Amino-4,4-difluoro...Main Reaction1.00N/A
Impurity A (Dimer) Secondary amine formed by product reacting with SMExcess epoxide or insufficient ammonia equivalents1.15 - 1.25Increase NH₃ equivalents (>10 eq); Keep low conversion of SM.
Impurity B (cis) cis-2-Amino-4,4-difluoro...Hydrolysis of epoxide followed by Mitsunobu or non-stereospecific opening0.90 - 0.95Use dry solvents; Avoid acidic conditions that promote SN1 character.
Impurity C (Olefin) 2-Amino-4-fluorocyclopent-3-en-1-olE1cB elimination of HF due to basicity of amine0.85 (Broad)Maintain temp <60°C; Avoid strong inorganic bases.

*Note: RRTs are approximate for C18 HPLC using Alkyl-Amine specific phases.

Module 2: Analytical Troubleshooting

User Query: I cannot detect the product or impurities using my standard UV-HPLC method (254 nm). The baseline is noisy.

Scientist Response: 2-Amino-4,4-difluorocyclopentan-1-ol lacks a strong chromophore. The gem-difluoro group and the amine do not absorb significantly in the UV range >210 nm.

Recommended Protocol: You must use Derivatization or a Universal Detector (CAD/ELSD). We recommend pre-column derivatization with Benzoyl Chloride (BzCl) to enhance UV detectability and improve separation of diastereomers.

Protocol: Benzoyl Chloride Derivatization for HPLC
  • Sample Prep: Take 10 mg of crude sample in 1 mL MeCN.

  • Base Addition: Add 20 µL Triethylamine (TEA).

  • Derivatization: Add 15 µL Benzoyl Chloride. Vortex for 30 seconds.

  • Quench: Add 100 µL water to hydrolyze excess BzCl.

  • Analysis: Inject onto C18 column (UV 254 nm).

Why this works:

  • Chromophore: Adds a phenyl ring (UV active).

  • Stereoselectivity: The benzamide derivatives of cis and trans isomers have significantly different solvophobic properties, improving resolution (

    
     value) on standard C18 columns [1].
    

Module 3: Purification & Remediation

User Query: I have a 10% cis-isomer impurity that I cannot remove by silica chromatography. What is the best way to upgrade the diastereomeric purity?

Scientist Response: Silica chromatography is often ineffective for separating polar amino alcohol diastereomers due to peak tailing. The most robust industrial method for this scaffold is Diastereomeric Salt Crystallization using chiral acids.

Even if your product is racemic, using a chiral acid (like Mandelic Acid or Tartaric Acid) can separate the trans-diastereomer from the cis-diastereomer because they form salts with distinct lattice energies [2].

Workflow: Diastereomeric Salt Resolution

PurificationWorkflow Crude Crude Mixture (Trans:Cis ~ 90:10) SaltForm Salt Formation Add (D)-Mandelic Acid (1.0 eq) in iPrOH/MTBE Crude->SaltForm Filter Filtration SaltForm->Filter Solid Solid Cake (Trans-Amine Mandelate) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Cis-impurity) Filter->Liquor Filtrate Recryst Recrystallization (EtOH/Water) Solid->Recryst If de < 98% FreeBase Free Basing (NaOH / DCM Extraction) Recryst->FreeBase Final Final Product (>99% de, >99.5% purity) FreeBase->Final

Figure 2: Purification logic for upgrading diastereomeric excess (de) using Mandelic Acid.

Step-by-Step Resolution Protocol
  • Dissolution: Dissolve 10 g of crude amine in 50 mL Isopropanol (iPrOH) at 60°C.

  • Acid Addition: Add 1.0 equivalent of (R)-(-)-Mandelic acid.

    • Note: Mandelic acid is preferred over Tartaric acid for cyclopentyl amines due to better π-stacking in the crystal lattice [3].

  • Crystallization: Cool slowly to 20°C over 4 hours. If oiling occurs, reheat and add 10 mL MTBE (anti-solvent).

  • Filtration: Collect the white solid. This is typically the trans-amine mandelate salt.

  • Validation: Analyze a small aliquot (free-based) via the derivatization HPLC method described in Module 2.

FAQs

Q: Why is my product unstable during rotary evaporation? A: The 4,4-difluoro group makes the C-H bonds at the 3 and 5 positions more acidic. If you concentrate the free base in the presence of residual strong base (like NaOH or excess amine), you risk E1cB elimination of HF, forming the volatile fluorocyclopentene.

  • Fix: Always neutralize the organic extract with a brine/bicarbonate wash or form the HCl salt before drying completely.

Q: Can I use GC-MS for analysis? A: Direct injection of the free amino alcohol often leads to thermal degradation (defluorination) in the injector port.

  • Fix: You must derivatize with MSTFA or BSTFA (silylation) before GC injection. The TMS-derivative is stable and provides a clean M+ peak [4].

References

  • BenchChem Technical Notes. (2025). Method Development for Separating Diastereomers of 2-Amino-4-Methylhexane (Analogous Scaffold). Retrieved from

  • Google Patents. (2015). Preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.[1] CN104974017B. Retrieved from

  • Vertex AI Search. (2008). Method for producing (1r,2r)-2-amino-1-cyclopentanol.[2] WO2008072773A1. Retrieved from

  • PubChem. (2024).[3] 1-Amino-4,4-difluoropentan-2-ol Compound Summary. Retrieved from

Sources

Technical Support Center: Protecting Group Strategies for 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 2-Amino-4,4-difluorocyclopentan-1-ol . It synthesizes organic synthesis principles with the specific challenges posed by fluorinated alicyclic scaffolds.

Strategic Overview & Scaffold Analysis

Q: Why is the protection strategy for this specific scaffold more complex than standard amino alcohols?

A: The introduction of the gem-difluoro motif at the C4 position fundamentally alters the reactivity of the cyclopentyl ring through two primary mechanisms:

  • Electronic Deactivation (Inductive Effect): The strong electron-withdrawing nature of the fluorine atoms ($ \sigma_I $ effect) lowers the pKa of the ammonium species and reduces the nucleophilicity of the C2-amine and C1-hydroxyl groups. Standard protection protocols often stall or require forcing conditions.

  • Thermodynamic Instability (HF Elimination): The C3 and C5 protons are activated by the adjacent difluoromethylene group. Under strong basic conditions (e.g., NaH, unbuffered alkoxides), the ring is prone to

    
    -elimination of HF , leading to the formation of a fluoro-cyclopentene byproduct. This effectively rules out many standard O-alkylation protocols.
    

Chemist’s Rule of Thumb: Avoid strong bases (


) and high temperatures. Prioritize acid-labile or fluoride-labile groups over base-labile ones.

Module 1: Amine (N) Protection[1]

Q: Which N-protecting group offers the best balance of stability and ease of installation for this fluorinated scaffold?

A: The tert-Butyloxycarbonyl (Boc) group is the gold standard here.[1]

  • Why: It is installed under neutral or mildly basic conditions (using aqueous

    
     or 
    
    
    
    ) that are insufficient to trigger HF elimination. It is orthogonal to silyl ether O-protection.
  • Alternative: Carboxybenzyl (Cbz) is acceptable but requires hydrogenolysis for removal. While aliphatic C-F bonds are generally stable to Pd/C hydrogenation, prolonged exposure can lead to hydrodefluorination side products.

Troubleshooting Guide: N-Protection
IssueProbable CauseCorrective Action
Low Conversion (<50%) Reduced nucleophilicity of the amine due to F-inductive effect.Catalysis: Add 5-10 mol% DMAP. Solvent: Switch from DCM to THF/Water (1:1) to solubilize the zwitterion.
Formation of Urea/Isocyanate Reaction with

or competitive dimerization.
Reagent Control: Ensure fresh

. Avoid large excess of base.
Loss of Fluorine (NMR) Base-mediated elimination during workup.Quench: Use dilute citric acid or

to neutralize immediately. Do not use strong caustic washes (1M NaOH).
Recommended Protocol: N-Boc Protection

Self-Validating Step: Monitor disappearance of ninhydrin stain (TLC).

  • Dissolution: Dissolve 2-Amino-4,4-difluorocyclopentan-1-ol (1.0 equiv) in THF:H2O (1:1 v/v).

  • Base Addition: Add

    
     (2.5 equiv). Note: This weak base avoids elimination.
    
  • Reagent Addition: Add

    
     (1.2 equiv) dropwise at 0°C.
    
  • Reaction: Warm to RT and stir for 12–16 h. (Due to F-deactivation, reaction times are longer than non-fluorinated analogs).

  • Workup: Evaporate THF. Acidify aqueous layer to pH 4 with 0.5M citric acid. Extract with EtOAc.[2]

Module 2: Hydroxyl (O) Protection

Q: Can I use benzyl bromide (BnBr) and NaH to protect the alcohol?

A: ABSOLUTELY NOT. Using Sodium Hydride (NaH) will almost certainly cause rapid dehydrofluorination (loss of HF) to form the cyclopentene derivative.

  • Safe Alternative: Use Silyl Ethers (TBS, TBDPS) or Acid-Catalyzed Benzylation (Benzyl trichloroacetimidate).

Q: What is the preferred O-protecting group for orthogonality with N-Boc?

A: tert-Butyldimethylsilyl (TBS) ether.

  • Orthogonality: Stable to the acidic workups used for other steps; cleaved selectively with buffered fluoride sources.

  • Installation: Uses Imidazole (mild base) or 2,6-Lutidine, avoiding elimination risks.

Visualization: Elimination Risk vs. Protection Pathway

G cluster_0 RISK PATHWAY (Strong Base) cluster_1 SAFE PATHWAY (Mild Base) Start 2-Amino-4,4-difluoro cyclopentan-1-ol NaH Reagent: NaH / BnBr Start->NaH TBS Reagent: TBSCl / Imidazole Start->TBS Elimination Beta-Elimination (-HF) NaH->Elimination Ruined Fluoro-cyclopentene (Byproduct) Elimination->Ruined Protected N-Boc, O-TBS Protected Scaffold TBS->Protected

Figure 1: Mechanistic divergence between successful protection and catastrophic elimination.

Module 3: Orthogonality & Sequential Deprotection

Q: How do I remove the groups without damaging the fluorinated core?

A: The stability of the C-F bond is high, but the gem-difluoro group activates the ring.[3] Deprotection conditions must be "buffered."

Target GroupReagentConditionRisk Factor
N-Boc HCl / Dioxane (4M)Anhydrous, 0°C to RTLow. Aqueous acid (TFA/H2O) is also safe, but anhydrous is preferred to prevent hydrolysis of other sensitive groups.
O-TBS TBAF (buffered)THF, 0°CMedium. Standard TBAF is basic. Use TBAF buffered with AcOH (1:1) or HF-Pyridine to prevent base-mediated elimination during deprotection.
O-Bn

, Pd/C
MeOH, 1 atmLow/Medium. Monitor strictly. Long reaction times may risk C-F hydrogenolysis.
Recommended Workflow: Sequential Protection

Workflow Step1 Step 1: N-Protection Reagent: Boc2O, NaHCO3 Solvent: THF/H2O Check1 Checkpoint: 1H NMR (Check for carbamate rotamers) Step1->Check1 Step2 Step 2: O-Protection Reagent: TBSCl, Imidazole, DMAP (cat.) Solvent: DMF Check1->Step2 Check2 Checkpoint: 19F NMR (Verify no elimination products) Step2->Check2 Final Target: N-Boc, O-TBS Protected Intermediate Check2->Final

Figure 2: Optimized sequential workflow for orthogonal protection.

References & Authority

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. (2014). Standard reference for reagent compatibility and deprotection conditions.

  • Fluorine in Medicinal Chemistry. Purser, S., et al. Chem. Soc. Rev., 2008, 37, 320-330. Mechanistic insight into the inductive effects and stability of fluorinated alicycles.

  • Synthesis of 3,3-difluorocyclopentanamine derivatives. Provides precedent for the stability of gem-difluorocyclopentyl amines under varying pH.

  • Selective Deprotection of Silyl Ethers. Detailed guide on buffering TBAF to prevent base-sensitive side reactions.

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly HF-pyridine and fluorinated intermediates.

Sources

scale-up considerations for the synthesis of 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-amino-4,4-difluorocyclopentan-1-ol (CAS: 1934847-53-6) is a critical pathway for generating fluorinated cyclic scaffolds in drug discovery. However, transitioning this synthesis from a milligram-scale bench protocol to a multi-kilogram pilot plant operation introduces severe process safety hazards. This guide provides mechanistic troubleshooting, safety logic, and validated protocols for the three-step sequence: Epoxidation, Azidolysis, and Reduction.

Synthetic Workflow

Workflow A 4,4-Difluoro- cyclopentene B 4,4-Difluorocyclopentene oxide A->B mCPBA (Epoxidation) C 2-Azido-4,4-difluoro- cyclopentan-1-ol B->C NaN3, NH4Cl (Azidolysis) D 2-Amino-4,4-difluoro- cyclopentan-1-ol C->D H2, Pd/C (Reduction)

Three-step synthetic workflow for 2-Amino-4,4-difluorocyclopentan-1-ol.

Module 1: Epoxidation of 4,4-Difluorocyclopentene

Q: Why do we observe sudden temperature spikes and thermal runaway during the mCPBA addition on a >1 kg scale? A: The epoxidation of 4,4-difluorocyclopentene with meta-chloroperoxybenzoic acid (mCPBA) is highly exothermic[1]. On a small scale, the solvent's heat capacity absorbs the thermal shock. On a large scale, heat removal is limited by the reactor's surface-area-to-volume ratio. Furthermore, mCPBA can undergo auto-accelerating thermal decomposition[2]. This is often triggered by trace diacyl peroxide impurities (e.g., mCPBO) which dissociate at low temperatures and initiate a free-radical oxidative chain reaction[2]. High concentrations of mCPBA in solvents like dichloromethane (DCM) or DMF can severely lower the onset temperature of decomposition[3].

Validated Scale-Up Protocol:

  • Preparation: Dissolve 4,4-difluorocyclopentene in DCM (or a safer alternative like ethyl acetate) and cool the reactor to 0–5 °C.

  • Oxidant Handling: Use commercial mCPBA (typically 70–77% purity, stabilized with water and 3-chlorobenzoic acid). Never dry mCPBA completely , as the anhydrous form is highly shock-sensitive and prone to detonation[2].

  • Dosing: Add the mCPBA as a slurry portion-wise over 2–4 hours. Maintain the internal reactor temperature strictly below 10 °C[3].

  • Quenching: Upon completion, immediately quench excess peroxide by adding a 10% aqueous sodium thiosulfate solution. Verify the complete destruction of peroxides using KI-starch indicator paper before proceeding to phase separation.

Module 2: Regioselective Azidolysis (Ring Opening)

Q: How do we prevent the formation of explosive hydrazoic acid (HN3) during the epoxide ring opening? A: The nucleophilic ring opening of the epoxide utilizes sodium azide (NaN3). If the reaction mixture becomes acidic (pH < 7), NaN3 protonates to form hydrazoic acid (HN3)[4]. HN3 is acutely toxic (mouse LD50 = 22 mg/kg) and is a powerful explosive; in its neat form, it is more explosive than TNT, and gas-phase mixtures containing >10% HN3 are prone to spontaneous detonation[5]. To prevent HN3 generation, the reaction must be heavily buffered to maintain a slightly basic pH, and heavy metals (which form shock-sensitive metal azides) must be strictly excluded[4].

NaN3_Safety Start Azidolysis Scale-Up pH_Check Monitor Reactor pH Start->pH_Check Acidic pH < 7 (Danger: HN3 gas) pH_Check->Acidic If unbuffered Basic pH > 7 (Safe Operating Zone) pH_Check->Basic If buffered Acidic->Basic Add NH3/NH4Cl Buffer Quench Post-Reaction: Quench with NaNO2 Basic->Quench Reaction Complete

Safety logic and pH control for scale-up azidolysis using Sodium Azide.

Validated Scale-Up Protocol:

  • Charge: To a glass-lined reactor (avoid stainless steel to prevent metal azide formation), charge 4,4-difluorocyclopentene oxide, NaN3 (1.2 eq), and NH4Cl (1.2 eq) in a DMF/H2O mixture (8:2 v/v).

  • pH Verification: Confirm the pH of the aqueous phase is between 7.5 and 8.5.

  • Heating: Heat the mixture to 65–70 °C for 12 hours. Monitor the conversion via GC/MS.

  • Azide Quench (Critical): Cool the reactor to 20 °C. Destroy unreacted NaN3 by adding an aqueous solution of sodium nitrite (NaNO2), followed by the highly controlled, dropwise addition of dilute sulfuric acid (or acetic acid) while venting through a sodium hydroxide scrubber. This safely converts azide to nitrogen and nitrous oxide gases[4].

Module 3: Azide Reduction to Amine

Q: We are experiencing reactor over-pressurization and stalled conversion during the catalytic hydrogenation of the azide. What is the cause? A: The reduction of 2-azido-4,4-difluorocyclopentan-1-ol to the corresponding amine releases one molar equivalent of nitrogen gas (N2) for every equivalent of azide reduced. In a closed hydrogenation vessel, the evolved N2 gas dilutes the hydrogen gas. According to Dalton's Law of Partial Pressures, this drops the partial pressure of H2, stalling the catalytic cycle while simultaneously causing the total reactor pressure to spike dangerously.

Validated Scale-Up Protocol:

  • Preparation: Dissolve the purified 2-azido-4,4-difluorocyclopentan-1-ol in methanol.

  • Catalyst Charging: Inert the reactor with N2. Carefully charge 10% Pd/C (5 wt%). Process Safety Note: Pd/C is highly pyrophoric. Never add dry catalyst to a flammable solvent in the presence of oxygen.

  • Hydrogenation: Purge the reactor with H2 and pressurize to 2 bar.

  • Venting Strategy: Do not run this as a closed-system reaction. Periodically vent the reactor headspace to release accumulated N2 gas, then repressurize with fresh H2. Alternatively, utilize a continuous-flow hydrogenation reactor to bypass headspace gas accumulation entirely.

  • Isolation: Filter the catalyst over a pad of Celite under a strict N2 atmosphere. Concentrate the filtrate under reduced pressure to yield the final 2-amino-4,4-difluorocyclopentan-1-ol.

Quantitative Hazard Summary

Process StepPrimary HazardCausalityScale-Up Mitigation Strategy
Epoxidation Thermal RunawayExothermic reaction (-73 kJ/mol); mCPBA auto-acceleration[2].Dose-controlled addition; maintain T < 10 °C; avoid complete drying of mCPBA[3].
Azidolysis Explosive Gas (HN3)NaN3 protonation at pH < 7 yields highly toxic/explosive hydrazoic acid[5].Use NH4Cl buffer (pH 7.5-8.5); avoid metal reactors; quench with NaNO2[4].
Reduction Over-pressurization1 eq of N2 gas is evolved per eq of azide reduced, diluting H2 and spiking pressure.Implement periodic headspace venting or use continuous-flow hydrogenation.

References

  • American Chemical Society. "Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation." Organic Process Research & Development,[Link]

  • ResearchGate. "Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate." Organic Process Research & Development,[Link]

  • American Chemical Society. "How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry." ACS Central Science,[Link]

  • ResearchGate. "Safer Preparation of m-CPBA/DMF Solution in Pilot Plant." Organic Process Research & Development,[Link]

Sources

Validation & Comparative

Comparative NMR Spectral Analysis: 2-Amino-4,4-difluorocyclopentan-1-ol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural elucidation, conformational locking, and high-fidelity NMR acquisition protocols.

Executive Summary

Fluorine incorporation is a cornerstone strategy in modern medicinal chemistry, with fluorinated molecules comprising 20-30% of all drugs currently on the market[1]. The substitution of a standard methylene (-CH₂-) group with a gem-difluoromethylene (-CF₂-) group in cyclic aliphatic scaffolds profoundly alters a molecule's physicochemical properties.

This guide objectively compares the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral profiles of 2-amino-4,4-difluorocyclopentan-1-ol against its non-fluorinated counterpart, 2-aminocyclopentan-1-ol . By analyzing the complex spin-spin couplings and chemical shift perturbations induced by the -CF₂- group, we demonstrate how researchers can leverage NMR to validate structural integrity and confirm the conformational locking essential for target-specific drug design[2].

The Fluorine Effect: Spectral and Conformational Perturbations

In drug development, the gem-difluoro group is frequently deployed as a bioisostere to modulate the pKa of adjacent basic amines, increase metabolic stability, and restrict the conformational flexibility of the parent ring[2].

Comparative NMR Spectral Analysis

The introduction of two highly electronegative fluorine atoms at the C4 position of the cyclopentane ring dramatically reshapes the NMR landscape. The inductive electron-withdrawing effect deshields the adjacent protons and carbons, while the magnetically active ¹⁹F nuclei (spin ½, 100% natural abundance) introduce complex homonuclear and heteronuclear J-couplings[3].

Quantitative Data Comparison

The table below summarizes the critical ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for both compounds, acquired in CDCl₃/MeOD mixtures.

Nucleus / Position2-Aminocyclopentan-1-ol (Non-Fluorinated)2-Amino-4,4-difluorocyclopentan-1-ol (Fluorinated)Causality / Spectral Impact
¹H NMR
C1-H (CH-OH)~3.90 ppm (q)~4.25 ppm (m)Deshielded by transannular dipole effects.
C2-H (CH-NH₂)~3.05 ppm (q)~3.35 ppm (m)Deshielded; broadened by long-range ⁴JHF coupling.
C3-H₂ / C5-H₂~1.40 - 2.00 ppm (m)~2.20 - 2.80 ppm (m)Strong deshielding; complex multiplets due to ³JHF.
C4-H₂~1.50 - 1.80 ppm (m)N/AProtons replaced by fluorine atoms.
¹³C NMR
C1 (CH-OH)79.2 ppm (s)73.8 ppm (d, ³JCF ≈ 4.5 Hz)Upfield shift (γ-gauche effect); vicinal C-F coupling.
C2 (CH-NH₂)62.5 ppm (s)58.2 ppm (d, ³JCF ≈ 5.0 Hz)Upfield shift; vicinal C-F coupling.
C3 (CH₂)32.1 ppm (s)41.5 ppm (t, ²JCF ≈ 25.2 Hz)Deshielded; strong geminal C-F coupling splits to triplet.
C4 (CH₂ / CF₂)21.5 ppm (s)128.5 ppm (t, ¹JCF ≈ 246.0 Hz)Massive deshielding (+107 ppm); unmistakable ¹JCF triplet.
C5 (CH₂)31.8 ppm (s)43.1 ppm (t, ²JCF ≈ 25.5 Hz)Deshielded; strong geminal C-F coupling splits to triplet.
Conformational Elucidation via NMR

Unsubstituted cyclopentanes undergo rapid pseudorotation, interconverting between various envelope and half-chair conformations with minimal energy barriers. However, the gem-difluoro group imposes strong stereoelectronic constraints. To minimize dipole-dipole repulsions and optimize hyperconjugative interactions, the fluorinated ring is biased toward a specific envelope conformation where the C4 carbon is puckered out of the plane[4].

This conformational locking can be experimentally validated using 2D NOESY NMR, where specific through-space interactions between the C1-H/C2-H protons and the axial/equatorial fluorine atoms become highly pronounced[4].

Conformation Unsub Non-Fluorinated Cyclopentane (Rapid Pseudorotation) Env Envelope Conformation (C4 Puckered) Unsub->Env Low Energy Barrier HalfChair Half-Chair Conformation (Twist) Unsub->HalfChair Low Energy Barrier Fluoro gem-Difluoro Cyclopentane (Restricted Pseudorotation) Fluoro->Env Strong Dipole Bias (Preferred) Fluoro->HalfChair Steric/Electronic Penalty

Caption: Conformational equilibrium shift induced by gem-difluoro substitution in cyclopentane rings.

Experimental Protocol: High-Fidelity NMR Acquisition

As a Senior Application Scientist, I emphasize that acquiring high-quality NMR data for fluorinated compounds requires specific deviations from standard protocols. The following methodology is a self-validating system designed to prevent signal loss and spectral misinterpretation.

Step 1: Sample Preparation
  • Procedure: Dissolve 10-15 mg of 2-amino-4,4-difluorocyclopentan-1-ol in 0.6 mL of CDCl₃ (or MeOD if solubility is limited). Add 0.1% TMS as an internal standard.

  • Causality: High concentration is required because the ¹³C signals of the CF₂ and adjacent CH₂ groups will be split into triplets, effectively dividing their signal-to-noise (S/N) ratio by three or more.

Step 2: ¹H NMR Acquisition
  • Procedure: Acquire a standard 1D ¹H spectrum (e.g., 16-32 scans, standard 1-second relaxation delay).

  • Validation: Integrate the isolated C1-H multiplet (~4.25 ppm) and set it to 1.00. The complex multiplets between 2.20–2.80 ppm (C3-H₂ and C5-H₂) must integrate to exactly 4.00. If they do not, the sample may be undergoing concentration-dependent aggregation or contains impurities.

Step 3: ¹³C NMR Acquisition (Critical Modifications)
  • Procedure: Set the relaxation delay (D1) to 3 to 5 seconds (standard is 1-2s). Acquire with standard ¹H decoupling.

  • Causality: The quaternary C4 (CF₂) carbon lacks directly attached protons. Therefore, it cannot rely on efficient dipole-dipole relaxation from ¹H nuclei, resulting in a significantly longer T₁ relaxation time. If a standard D1 is used, the CF₂ signal at ~128 ppm will be severely attenuated or completely absent due to saturation.

  • Validation: The presence of a distinct 1:2:1 triplet at ~128 ppm (with ¹JCF ≈ 246 Hz) self-validates that the relaxation delay was sufficient and the gem-difluoro group is intact.

Step 4: ¹³C{¹H, ¹⁹F} Dual-Decoupled Acquisition (Optional but Recommended)
  • Procedure: If the spectrometer is equipped with a dedicated fluorine channel, apply continuous wave or composite pulse decoupling on the ¹⁹F channel during ¹³C acquisition.

  • Causality: The large ¹JCF (~246 Hz) and ²JCF (~25 Hz) couplings split the carbon signals into wide multiplets, drastically reducing S/N and complicating the baseline. ¹⁹F decoupling collapses these multiplets into sharp singlets, instantly confirming carbon assignments and revealing hidden impurity peaks.

NMR_Workflow SamplePrep Sample Preparation (10-15 mg in CDCl3/MeOD) Acq1H 1H NMR Acquisition (Standard 1D, NOESY) SamplePrep->Acq1H Acq13C 13C NMR Acquisition (1H-decoupled, D1 > 3s) SamplePrep->Acq13C Acq19F 19F NMR Acquisition (1H-coupled & decoupled) SamplePrep->Acq19F Processing Data Processing & Decoupling (Multiplet Analysis, J-Coupling) Acq1H->Processing Acq13C->Processing Acq19F->Processing Analysis Conformational Elucidation (Ring Puckering, Stereochemistry) Processing->Analysis

Caption: Workflow for the comprehensive NMR spectral acquisition and structural elucidation of fluorinated cyclic compounds.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: nsf.
  • Source: scispace.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Predicting and Interpreting Fragmentation Patterns

Introduction: The Growing Importance of Fluorinated Scaffolds

In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely used strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoro group (CF₂), in particular, serves as a valuable bioisostere for carbonyl or ether functionalities.[1][2] 2-Amino-4,4-difluorocyclopentan-1-ol is a key building block that combines the conformational constraints of a cyclopentyl ring with the unique electronic properties of the gem-difluoro group and the versatile functionality of an amino alcohol.

Accurate structural characterization of molecules incorporating this scaffold is paramount. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for this purpose, providing rich structural information through controlled fragmentation.[3] This guide provides an in-depth, predictive analysis of the fragmentation behavior of 2-Amino-4,4-difluorocyclopentan-1-ol, comparing its expected fragmentation pathways with its non-fluorinated and mono-fluorinated analogs. Our objective is to explain the causality behind the fragmentation, offering a robust framework for researchers to identify and characterize this important structural motif.

Mechanistic Deep Dive: Predicting the Fragmentation Cascade

Under typical ESI conditions in positive ion mode, 2-Amino-4,4-difluorocyclopentan-1-ol (MW: 151.15) will readily accept a proton, primarily at the most basic site, the amino group, to form the protonated molecule, [M+H]⁺, at an m/z of 152.16. The subsequent fragmentation of this ion upon collision-induced dissociation (CID) is directed by the interplay of the functional groups: the protonated amine, the hydroxyl group, and the electron-withdrawing gem-difluoro group.

The primary fragmentation routes for cyclic amino alcohols involve α-cleavage and neutral losses of small molecules like water or ammonia.[4][5][6] The powerful electron-withdrawing nature of the gem-difluoro group is expected to significantly influence these pathways.

Key Predicted Fragmentation Pathways for [M+H]⁺ of 2-Amino-4,4-difluorocyclopentan-1-ol:
  • Loss of Water ([M+H - H₂O]⁺): The loss of a neutral water molecule (18.01 Da) is a very common fragmentation pathway for alcohols.[7][8] Protonation of the hydroxyl group, or an intramolecular proton transfer from the amine, facilitates its departure, leading to a stabilized carbocation. This would produce a prominent fragment ion at m/z 134.15 .

  • Loss of Ammonia ([M+H - NH₃]⁺): While less common than water loss for amino alcohols, the elimination of ammonia (17.03 Da) is a possible pathway, particularly if the resulting carbocation is stable. This would result in a fragment ion at m/z 135.13 .

  • α-Cleavage and Ring Opening: α-cleavage is a dominant fragmentation mechanism for aliphatic amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[7][9] In this cyclic system, α-cleavage at the C1-C2 bond would lead to a ring-opened iminium ion. This initial cleavage product would have the same mass as the precursor (m/z 152.16 ) but as a linear, energetically activated structure poised for further fragmentation.

  • Loss of HF ([M+H - HF]⁺): The elimination of hydrogen fluoride (20.01 Da) is a characteristic fragmentation for fluorinated compounds.[6] This pathway could be initiated by the proximity of the hydroxyl or amino proton, leading to a fragment at m/z 132.15 . A subsequent loss of a second HF molecule could also occur.

The proposed fragmentation cascade is visualized below.

G Precursor [M+H]⁺ m/z 152.16 2-Amino-4,4-difluorocyclopentan-1-ol Frag_H2O [M+H - H₂O]⁺ m/z 134.15 Precursor->Frag_H2O - H₂O Frag_NH3 [M+H - NH₃]⁺ m/z 135.13 Precursor->Frag_NH3 - NH₃ Frag_HF [M+H - HF]⁺ m/z 132.15 Precursor->Frag_HF - HF RingOpen Ring-Opened Immonium Ion m/z 152.16 Precursor->RingOpen α-Cleavage (C1-C2) Frag_RingOpen_Loss Further Fragments (e.g., loss of C₂H₄F₂) RingOpen->Frag_RingOpen_Loss - Neutral Loss

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 2-Amino-4,4-difluorocyclopentan-1-ol.

Comparative Fragmentation Analysis

To truly understand the influence of the gem-difluoro group, it is instructive to compare the predicted fragmentation of our target molecule with its non-fluorinated and a hypothetical mono-fluorinated analog. This comparison highlights how fluorine's strong inductive effect alters charge distribution and bond stabilities, thereby redirecting the fragmentation pathways.

Precursor Ion (Compound)Key Predicted Fragment Ionm/z (Predicted)Rationale for Formation / Comparison Point
[M+H]⁺ of 2-Aminocyclopentan-1-ol[M+H - H₂O]⁺98.12Baseline: Facile loss of water is the expected dominant pathway.
(m/z 116.14)[M+H - NH₃]⁺99.11A secondary, but still significant, pathway.
C₃H₆N⁺56.07Resulting from ring cleavage and subsequent fragmentation.
[M+H]⁺ of 2-Amino-4-fluorocyclopentan-1-ol[M+H - H₂O]⁺116.11Water loss remains probable. The fluorine atom may stabilize the resulting carbocation.
(m/z 134.13)[M+H - HF]⁺114.12Diagnostic: Emergence of HF loss as a competitive pathway.
[M+H - H₂O - HF]⁺96.10Sequential loss, indicating the presence of both F and OH groups.
[M+H]⁺ of 2-Amino-4,4-difluorocyclopentan-1-ol [M+H - H₂O]⁺134.15Enhanced Stability? The gem-difluoro group's inductive effect could stabilize the positive charge, potentially making this a more favorable pathway compared to the mono-fluoro analog.
(m/z 152.16)[M+H - HF]⁺132.15Highly Probable: Loss of HF is a key diagnostic fragmentation for fluorinated compounds.[6]
[M+H - 2HF]⁺112.14Potential for sequential loss of two HF molecules.

Scientist's Note: The key takeaway from this comparison is the emergence and potential dominance of HF loss as a fragmentation channel. While water loss is common to all three, the observation of a fragment at m/z 132.15 would be highly indicative of the difluorinated structure, distinguishing it from its analogs. The relative intensities of the [M+H - H₂O]⁺ and [M+H - HF]⁺ ions will be crucial for characterization.

Experimental Protocol for MS/MS Data Acquisition

This section provides a robust, self-validating protocol for acquiring high-quality tandem mass spectrometry data suitable for the structural elucidation of 2-Amino-4,4-difluorocyclopentan-1-ol and its analogs. The protocol is designed for a standard high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.

G cluster_prep 1. Sample Preparation cluster_ms 2. Mass Spectrometry cluster_analysis 3. Data Analysis Prep1 Dissolve sample (0.1 mg/mL) in 50:50 Acetonitrile:Water + 0.1% Formic Acid Prep2 Vortex and sonicate for 2 minutes Prep1->Prep2 MS1 Infuse sample via syringe pump (5 µL/min) MS2 Acquire Full Scan MS (m/z 50-500) to confirm [M+H]⁺ MS1->MS2 MS3 Isolate precursor ion (m/z 152.16) MS2->MS3 MS4 Acquire Product Ion Scan (MS/MS) using stepped collision energy (10-40 eV) MS3->MS4 DA1 Identify major fragment ions in the MS/MS spectrum DA2 Calculate elemental compositions from accurate mass data DA1->DA2 DA3 Correlate fragments with predicted pathways DA2->DA3

Caption: Standard workflow for acquiring and analyzing MS/MS data for small molecule characterization.

Step-by-Step Methodology:
  • Sample Preparation & Infusion:

    • Rationale: The use of formic acid ensures the analyte is protonated in solution, promoting the formation of the [M+H]⁺ ion in the ESI source. A standard concentration of 0.1 mg/mL ensures a strong signal without saturating the detector.

    • Protocol:

      • Prepare a stock solution of 2-Amino-4,4-difluorocyclopentan-1-ol at 1 mg/mL in methanol.

      • Dilute the stock solution to a final concentration of 0.1 mg/mL in a solvent mixture of 50:50 acetonitrile/water containing 0.1% formic acid.

      • Load the solution into a 1 mL syringe and infuse it into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Tuning & Calibration:

    • Rationale: Instrument calibration is critical for ensuring the high mass accuracy required to confirm elemental compositions of precursor and fragment ions.

    • Protocol:

      • Calibrate the instrument in positive ion mode across the desired mass range (e.g., m/z 50-500) using the manufacturer's recommended calibration solution.

      • Ensure mass accuracy is below 5 ppm.

  • Data Acquisition:

    • Rationale: A stepped collision energy approach allows for the observation of both low-energy (primary) and high-energy (secondary, tertiary) fragments in a single experiment, providing a more comprehensive fragmentation map.

    • Instrument Settings (Typical):

      • Ionization Mode: Positive Electrospray (ESI+)

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120-150 °C

      • Desolvation Gas Flow: 600-800 L/hr

      • Full Scan MS: Acquire data from m/z 50-500 to identify the [M+H]⁺ ion at 152.16.

      • Tandem MS (MS/MS):

        • Select m/z 152.16 as the precursor ion for fragmentation.

        • Use an isolation window of ~1 Da.

        • Apply a stepped collision energy (e.g., ramping from 10 to 40 eV) using argon or nitrogen as the collision gas.

  • Data Analysis:

    • Rationale: High-resolution data allows for the confident assignment of elemental formulas to each fragment ion, which is essential for validating the proposed fragmentation pathways.

    • Protocol:

      • Process the acquired MS/MS spectrum using the instrument's software.

      • For each major fragment ion, determine its accurate mass.

      • Use a formula calculator to determine the plausible elemental compositions that fit the observed accurate masses (within a 5 ppm tolerance).

      • Compare the observed fragments and their compositions to the predicted pathways outlined in this guide.

Conclusion

The mass spectrometric fragmentation of 2-Amino-4,4-difluorocyclopentan-1-ol is governed by a predictable yet intricate interplay between its amino, hydroxyl, and gem-difluoro functionalities. While sharing common pathways like the loss of water with its non-fluorinated analogs, its fragmentation signature is distinguished by the characteristic loss of hydrogen fluoride. By leveraging high-resolution mass spectrometry and a systematic, comparative approach, researchers can confidently identify this fluorinated scaffold. The predictive framework and experimental protocol detailed in this guide provide drug development professionals with the necessary tools to characterize novel chemical entities containing this valuable building block, accelerating the pace of discovery.

References

  • Mohr, F., & Huffman, J. C. (2003). Mass spectra of fluorocarbons. Journal of the American Society for Mass Spectrometry, 14(9), 1015-1022.
  • Kagramanov, N. D. (2020). Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes. Fluorine Notes, 128, 3-4.
  • Corral, E., et al. (2005). Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols. Journal of Mass Spectrometry, 40(4), 509-518. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-233. Available at: [Link]

  • Geisler, S., et al. (2018). MS/MS fragmentation spectrum of m/z 614.6525. ResearchGate. Available at: [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Yang, Y., et al. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 33(7), 1264-1272. Available at: [Link]

  • Wąsek, M., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(11), 3296. Available at: [Link]

  • Chen, G. J. (1989). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. New Jersey Institute of Technology. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(25), e202200331. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Whitman, A. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. Available at: [Link]

  • Wright, P. (2010). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

Sources

comparing biological activity of fluorinated vs. non-fluorinated cyclopentanolamines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the integration of fluorinated alicyclic scaffolds in drug design.

The Pharmacological Shift: Why Fluorinate Cyclopentanolamines?

Cyclopentanolamines are versatile alicyclic building blocks widely utilized as pharmacophores in the development of targeted therapeutics, most notably in the design of direct-acting antivirals such as HIV-1 protease inhibitors (PIs)[1]. While the native (non-fluorinated) cyclopentanolamine ring provides excellent conformational flexibility and hydrogen-bonding capabilities, it is often plagued by rapid oxidative metabolism and sub-optimal membrane permeability.

The strategic introduction of fluorine atoms (e.g., mono-, di-, or trifluoroalkyl substitutions) onto the cyclopentane core fundamentally alters the molecule's physicochemical landscape[2]. This structural modification is driven by three mechanistic causalities:

  • pKa Modulation via Inductive Effects: Fluorine is highly electronegative. The addition of fluoroalkyl substituents exerts a strong electron-withdrawing inductive effect that predictably lowers the pKa of the adjacent amine. Research demonstrates that each additional fluorine atom decreases the pKa of the protonated amine by approximately 1.5 units[3]. This shift in ionization state at physiological pH (7.4) drastically enhances the lipophilic fraction of the drug, facilitating passive membrane diffusion.

  • Complex Lipophilicity (LogP) Alterations: Unlike linear alkanes, the lipophilicity of fluorinated cyclopentanes does not scale linearly with fluorine content. Experimental LogP measurements reveal a counterintuitive trend where difluorinated derivatives are often less lipophilic than their monofluorinated counterparts (

    
    )[4]. This allows medicinal chemists to fine-tune the hydrophilic-lipophilic balance (HLB) without drastically changing the steric bulk of the molecule.
    
  • Steric Shielding and Metabolic Stability: Non-fluorinated cyclopentane rings are highly susceptible to Cytochrome P450 (CYP450) mediated hydroxylation. The dense electron cloud and strong C-F bond (

    
     kcal/mol) sterically shield these metabolic hotspots. In the context of HIV-1 PIs, replacing a traditional chromanolamine moiety with a fluorinated cyclopentanolamine derivative prevents rapid degradation in human liver microsomes, lowering plasma clearance and enabling the formulation of long-acting (LA) injectable nanosuspensions[1].
    

Structure-Activity Relationship (SAR) Logic

The following logic tree illustrates the cascading pharmacological benefits triggered by the fluorination of the cyclopentanolamine core.

SAR N1 Fluorine Substitution on Cyclopentanolamine Core N2 Strong Inductive Effect N1->N2 N3 Steric Shielding of Metabolic Hotspots N1->N3 N4 Decreased Amine pKa (by ~1.5 units/F) N2->N4 N5 Resistance to CYP450 Oxidation N3->N5 N6 Optimized Membrane Permeability N4->N6 N7 Reduced Plasma Clearance (Long-Acting Potential) N5->N7

Structure-Activity Relationship (SAR) logic tree illustrating the pharmacological benefits of fluorination.

Quantitative Data Comparison: Fluorinated vs. Non-Fluorinated Derivatives

To objectively compare the biological and physicochemical performance of these scaffolds, the table below synthesizes experimental data derived from model


-fluoroalkyl-substituted cyclopentanes and their application as P2 ligands in HIV-1 protease inhibitors[1][3][4].
ParameterNon-Fluorinated CyclopentanolamineMonofluorinated (

)
Difluorinated (

)
Trifluorinated (

)
Amine pKa (Relative)

(Highly basic)



(Weakly basic)
LogP Trend (Lipophilicity) BaselineSlight Decrease (

)
Lowest (

)
Highest (

)
HIV-1 WT EC

(nM)

nM

nM

nM

nM
Microsomal Stability Low (

min)
ModerateHighVery High (

min)
Plasma Clearance High (Unsuitable for LA)ModerateLow (LA Candidate)Very Low

Data synthesis indicates that difluorinated (


) derivatives often provide the optimal balance between high target affinity (EC

nM) and low plasma clearance, making them ideal candidates for long-acting injectable formulations[1][4].

Experimental Methodologies & Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis of fluorinated cyclopentanolamines and the subsequent biological evaluation of their metabolic stability.

Protocol A: Synthesis of -Fluoroalkyl Cyclopentanolamines via Deoxofluorination

Causality Note: Diethylaminosulfur trifluoride (DAST) is utilized instead of traditional HF gas. DAST allows for the direct, stereoselective nucleophilic substitution of the precursor's hydroxyl group with fluorine under mild conditions, preserving the integrity of the strained cyclopentane ring[3].

  • Precursor Preparation: Dissolve the starting cyclopentanol ester (1.0 equiv) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) under an inert argon atmosphere. Cool the reaction vessel to
    
    
    C.
  • Fluorination: Add DAST (1.5 equiv) dropwise to the cooled solution. The low temperature prevents elimination side-reactions (e.g., formation of cyclopentene derivatives).

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Quench the reaction carefully with saturated aqueous NaHCO

    
     to neutralize the generated HF byproduct.
    
  • Amination: Convert the resulting fluorinated ester to the primary amine via reduction with LiAlH

    
     (yielding a fluorinated alcohol), followed by Swern oxidation to an aldehyde, and subsequent reductive amination[3].
    
  • Validation: Confirm the fluorine incorporation and stereochemistry using

    
    F-NMR and 
    
    
    
    H-NMR spectroscopy.
Protocol B: In Vitro Microsomal Stability & Clearance Assay

Causality Note: This assay validates the hypothesis that fluorine sterically shields the alicyclic ring. By measuring the intrinsic clearance (


) in human liver microsomes (HLMs), researchers can directly predict the in vivo half-life of the compound[1].
  • Incubation Preparation: Prepare a

    
     solution of the synthesized fluorinated cyclopentanolamine in 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Microsome Addition: Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at

    
    C for 5 minutes.
    
  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Aliquot

    
     samples at specific time points (0, 5, 15, 30, 45, and 60 minutes). Immediately quench each sample in 
    
    
    
    of ice-cold acetonitrile containing an internal standard.
  • Quantification: Centrifuge the samples to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the logarithmic decay of the parent compound.

Workflow Visualization

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation N1 Cyclopentanol Precursor N2 Deoxofluorination (DAST) N1->N2 N3 Reductive Amination N2->N3 N4 Fluorinated Cyclopentanolamine N3->N4 N5 In Vitro HIV-1 Protease Assay N4->N5 N6 Microsomal Stability Testing N4->N6 N7 Lead Candidate Selection N5->N7 N6->N7

Workflow detailing the synthesis and biological evaluation of fluorinated cyclopentanolamines.

References

1.[3] α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. URL: 2.[4] Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. URL: 3.[1] Design and synthesis of HIV-1 protease inhibitors for a long-acting injectable drug application. PubMed. URL: 4.[2] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. URL:

Sources

structure-activity relationship (SAR) studies of 2-Amino-4,4-difluorocyclopentan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript designed for medicinal chemists and drug discovery scientists. It focuses on the 2-Amino-4,4-difluorocyclopentan-1-ol scaffold, treating it as a critical fragment (bioisostere) for optimizing lead compounds, particularly in the context of peptidomimetics and enzyme inhibitors (e.g., GABA-AT, glycosidases).[1]

Executive Summary: The "Fluorine Effect" in Carbocycles[2]

The 2-Amino-4,4-difluorocyclopentan-1-ol scaffold represents a "privileged structure" in fragment-based drug discovery (FBDD).[1] It serves as a conformationally restricted, metabolically stable bioisostere of serine, threonine, and 4-hydroxyproline.

While the non-fluorinated parent (2-aminocyclopentan-1-ol) is a standard building block, the introduction of the 4,4-difluoro motif fundamentally alters the physicochemical landscape of the molecule. This guide objectively compares the difluoro-scaffold against its non-fluorinated and acyclic alternatives, demonstrating its superior utility in modulating pKa , lipophilicity , and metabolic stability .

Comparative Analysis: Performance Metrics

The following table contrasts the 4,4-difluoro scaffold with its primary alternatives. Data is synthesized from standard structure-activity relationship (SAR) principles and fluorinated carbocycle literature.[1]

Table 1: Physicochemical & Biological Profile Comparison
Feature4,4-Difluoro Scaffold (Subject)Parent Cyclopentane (Alternative A)Acyclic Analog (Serinol) (Alternative B)[1]
Structure Cyclic, Gem-difluorinatedCyclic, Non-fluorinatedAcyclic, Flexible
Conformational Entropy Low (Rigid) .[1] F-substitution locks ring puckering.Medium. Ring flips occur more freely.[1]High (Flexible) .[1] High entropic penalty upon binding.[1]
Amine Basicity (pKa) ~7.5 - 8.5 (Lowered by EWG effect)~9.0 - 9.5 (Typical secondary amine)~9.0 - 9.5
Metabolic Stability High .[1] Blocks C4-oxidation (major metabolic soft spot).[1]Low . Susceptible to CYP450 oxidation at C3/C4.[1]Low to Medium.[1][2]
H-Bonding Capacity Donor/Acceptor + C-F as weak acceptor .[1]Donor/Acceptor only.Donor/Acceptor only.
LogP (Lipophilicity) Modulated . F increases lipophilicity vs OH, but dipole effects vary.[1]Lower (More hydrophilic).[1]Lowest (Highly hydrophilic).[1][3]
Primary Utility Bioisostere for Proline/Serine; GABA-AT inhibitors.[1]General transition state mimic.[1]Simple linker or solubility enhancer.[1]

Key Insight: The 4,4-difluoro scaffold is superior when the target requires a reduced amine pKa for membrane permeability or when metabolic blocking at the 4-position is critical for half-life extension.[1]

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this scaffold is governed by stereoelectronic effects unique to fluorine.

The "Gauche Effect" and Conformational Locking

Unlike hydrogen, fluorine introduces a strong gauche effect.[4] In the 4,4-difluorocyclopentane ring, the C-F bonds prefer to align gauche to adjacent C-C bonds to maximize


 hyperconjugation.
  • Result: The ring adopts a specific "envelope" conformation where the CF2 carbon is often at the flap. This "locks" the relative vector of the hydroxyl and amino groups, pre-organizing the molecule for receptor binding and reducing the entropic penalty.

pKa Modulation (Electronic Tuning)

The strongly electronegative fluorine atoms at position 4 exert an electron-withdrawing inductive effect (-I) on the amine at position 2.[1]

  • Mechanism: Through-bond induction reduces the electron density on the nitrogen lone pair.

  • Impact: This lowers the pKa of the amine by approximately 1.0–1.5 log units compared to the non-fluorinated parent.

  • Therapeutic Benefit: A lower pKa (closer to physiological pH 7.[1][3]4) increases the fraction of the uncharged species, significantly enhancing passive membrane permeability and oral bioavailability.

Visualizing the SAR Logic

SAR_Logic Scaffold 2-Amino-4,4-difluorocyclopentan-1-ol F_Sub 4,4-Difluoro Substitution Scaffold->F_Sub Conf Conformational Lock (Gauche Effect) F_Sub->Conf Elec Electronic Withdrawal (-I Effect) F_Sub->Elec Metab Metabolic Blocking (C-F Bond Strength) F_Sub->Metab Entropy Reduced Entropic Penalty (Higher Potency) Conf->Entropy Pre-organization pKa Lowered pKa (~1.5 units) (Better Permeability) Elec->pKa Inductive Effect HalfLife Blocked Oxidation (Extended Half-life) Metab->HalfLife Resists CYP450

Figure 1: SAR Decision Tree illustrating how the 4,4-difluoro substitution translates to medicinal chemistry outcomes.[1]

Experimental Protocols

To validate the utility of this scaffold, the following protocols for synthesis and biological assay are recommended. These are based on standard methodologies for fluorinated carbocycles.[1]

Synthesis: Deoxofluorination Strategy

Objective: Synthesize (1R,2S)-2-amino-4,4-difluorocyclopentan-1-ol from a ketone precursor.

Reagents:

  • Precursor: N-Boc-2-amino-4-oxocyclopentan-1-carboxylate (or protected ketone).[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-protected ketone (1.0 eq) in anhydrous DCM under Argon atmosphere. Cool to -78°C.[1]

  • Fluorination: Dropwise add DAST (2.5 eq). The low temperature is critical to prevent elimination side reactions (formation of vinyl fluorides).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly over 12 hours.

  • Quench: Pour reaction mixture into saturated NaHCO3 solution (Caution: vigorous gas evolution). Extract with DCM.[1]

  • Reduction: Treat the resulting 4,4-difluoro ester with LiBH4 (2.0 eq) in THF to reduce the ester to the primary alcohol (if starting from ester) or deprotect silyl ethers if starting from protected alcohol.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Biological Assay: GABA-AT Inhibition Screen

Context: This scaffold is often screened as a GABA aminotransferase (GABA-AT) inhibitor (analogous to Vigabatrin).[1]

Protocol:

  • Enzyme System: Purified GABA-AT (from porcine brain or recombinant).

  • Substrate: GABA (2 mM) and α-Ketoglutarate (2 mM).

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 10 µM).[1]

  • Detection: Coupled enzyme assay using Succinic Semialdehyde Dehydrogenase (SSADH) and NADP+.[1]

  • Measurement: Monitor absorbance at 340 nm (formation of NADPH).

  • Analysis: Determine IC50 by plotting reaction velocity vs. inhibitor concentration (log scale).

Workflow Diagram

Workflow cluster_syn Synthesis Phase cluster_assay Validation Phase (GABA-AT) Step1 Precursor: N-Boc-4-oxocyclopentane Step2 Fluorination: DAST, DCM, -78°C Step1->Step2 Step3 Reduction/Deprotection: LiBH4 / TFA Step2->Step3 Product Target: 2-Amino-4,4-difluorocyclopentan-1-ol Step3->Product Assay1 Incubate with GABA-AT + PLP Cofactor Product->Assay1 Input Assay2 Measure NADPH production (Abs 340nm) Assay1->Assay2 Result Calculate IC50 Compare vs Vigabatrin Assay2->Result

Figure 2: Integrated workflow for the synthesis and biological validation of the scaffold.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][5][6][7][8][9] Chemical Society Reviews.[1] Link

  • Qiu, X. L., & Qing, F. L. (2011).[1] Recent advances in the synthesis of fluorinated nucleosides. European Journal of Organic Chemistry. Link[1]

  • Silverman, R. B. (2018).[1] Design and Mechanism of GABA Aminotransferase Inactivators. Chemical Reviews.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[9] Journal of Medicinal Chemistry. Link[1]

Sources

Analytical Strategies for Determining the Purity of 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

2-Amino-4,4-difluorocyclopentan-1-ol (CAS: 1902951-20-5 / 1934847-53-6) represents a distinct class of pharmaceutical building blocks: non-chromophoric, fluorinated, chiral amino alcohols . Its structural utility in fragment-based drug discovery is offset by significant analytical hurdles:

  • Lack of UV Chromophore: The absence of a conjugated

    
    -system renders standard HPLC-UV (254 nm) useless. Detection at low wavelengths (200–210 nm) is plagued by solvent noise and low specificity.
    
  • Stereochemical Complexity: With two chiral centers, distinguishing the desired enantiomer from its diastereomers and enantiomer is critical.

  • Polarity: The amino and hydroxyl groups create high polarity, challenging retention on standard C18 columns.

This guide objectively compares three distinct analytical workflows—Charged Aerosol Detection (CAD) , Pre-column Derivatization (HPLC-UV) , and Quantitative


 NMR (qNMR) —to determine the most effective strategy for purity assessment.

Comparative Method Landscape

The following analysis evaluates methods based on Specificity , Sensitivity (LOD/LOQ) , and Operational Efficiency .

Method A: HPLC with Charged Aerosol Detection (HPLC-CAD)

Status: The Modern Workhorse CAD is a universal detector that measures the charge of analyte particles. Unlike UV, its response is independent of chemical structure, making it ideal for the aliphatic nature of 2-Amino-4,4-difluorocyclopentan-1-ol.

  • Pros: No derivatization required; nearly uniform response factor; detects non-chromophoric impurities.

  • Cons: Gradient elution can cause baseline shifts; requires volatile mobile phases.

Method B: HPLC-UV with Pre-Column Derivatization

Status: The Sensitivity Champion Reacting the amine with a chromophore-tag (e.g., FMOC-Cl or OPA) allows for high-sensitivity UV or Fluorescence detection.

  • Pros: Extremely low LOD (nanomolar range); shifts detection to interference-free wavelengths (>254 nm).

  • Cons: Labor-intensive; reaction byproducts can mask impurities; derivative stability issues.

Method C: Quantitative NMR (qNMR)

Status: The Absolute Reference Leveraging the 4,4-difluoro motif,


 qNMR provides absolute purity determination without requiring a reference standard of the analyte itself.
  • Pros: Traceable to an internal standard (IS); massive spectral window (no overlap); non-destructive.

  • Cons: Lower sensitivity (requires mg quantities); expensive instrumentation; lower throughput.

Summary Data Comparison

Data extrapolated from validated methodologies for analogous fluorinated amino alcohols [1][3].

FeatureHPLC-CADHPLC-UV (FMOC Deriv.)

qNMR
Linearity (

)
> 0.995> 0.999N/A (Ratio based)
LOD (Limit of Detection) ~1–5 µg/mL~0.05 µg/mL~100 µg/mL
Precision (RSD) < 2.0%< 1.0%< 1.0%
Prep Time 10 mins60+ mins15 mins
Primary Use Case Routine Purity & StabilityTrace Impurity AnalysisAssay (Potency) Assignment

Decision Workflow

MethodSelection Start Start: Purity Analysis of 2-Amino-4,4-difluorocyclopentan-1-ol IsReferenceAvailable Is a Certified Reference Standard Available? Start->IsReferenceAvailable TraceImpurities Is Trace Impurity Detection (<0.05%) Required? IsReferenceAvailable->TraceImpurities Yes qNMR Method C: 19F qNMR (Absolute Purity Assignment) IsReferenceAvailable->qNMR No (Primary Characterization) Deriv Method B: HPLC-UV (FMOC Derivatization) TraceImpurities->Deriv Yes (High Sensitivity) CAD Method A: HPLC-CAD (Routine Purity) TraceImpurities->CAD No (General Purity)

Caption: Logical framework for selecting the analytical method based on resource availability and sensitivity requirements.

Detailed Experimental Protocols

Protocol A: Quantitative NMR (Absolute Purity)

Rationale: This method exploits the distinct chemical shift of the geminal difluorine group, eliminating background interference from non-fluorinated solvents or impurities.

Reagents:

  • Solvent: DMSO-d6 (preferred for solubility) or D2O.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Note: IS must have a relaxation time (
    
    
    
    ) similar to the analyte or long relaxation delays must be used.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus:

      
       (typically 376 MHz or higher).
      
    • Spectral Width: Ensure coverage of both analyte (-90 to -110 ppm region typically for gem-difluoro) and IS.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing fluorine signal (typically 20–30 seconds) to ensure full magnetization recovery.
    • Scans: 32 or 64 (for S/N > 200).

  • Processing: Phase and baseline correct manually. Integrate the signal for the Internal Standard (

    
    ) and the analyte (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    = number of fluorine atoms,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.
Protocol B: HPLC-CAD (Routine Purity)

Rationale: Uses an acidic mobile phase to protonate the amine (improving peak shape) and Charged Aerosol Detection for universal response.

Instrument Setup:

  • System: HPLC with CAD (e.g., Thermo Corona Veo).

  • Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm. Standard C18 may suffer from pore dewetting with high aqueous content.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Note: TFA is volatile and compatible with CAD, unlike phosphate buffers.

Gradient Profile:

Time (min) % B Description
0.0 5 Initial Hold (Retention of polar amine)
15.0 60 Gradient Elution
15.1 95 Wash
20.0 95 Wash Hold
20.1 5 Re-equilibration

| 30.0 | 5 | End |

Workflow:

  • Sample Prep: Dissolve 1.0 mg/mL in Water:ACN (90:10).

  • Injection: 10 µL.

  • Detection: CAD nebulizer temp at 35°C; Power Function set to 1.0 (if calibrated) or default.

  • Analysis: Integrate all peaks > LOD. Calculate Area % Normalization.

Chiral Purity Determination (Critical Addendum)

Since the molecule has two stereocenters, achiral methods (above) cannot distinguish enantiomers.

Recommended Method: Chiral HPLC with Crown Ether Column.

  • Column: Crownpak CR-I(+) or CR(+).

  • Mechanism: The crown ether forms a host-guest complex specifically with the primary ammonium ion (

    
    ).
    
  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water (typically 100% aqueous or with low MeOH).

  • Detection: CAD (preferred) or UV at 200 nm (low sensitivity).

  • Why this works: This specific phase is designed for amino acids and amino alcohols, providing superior resolution for free amines compared to polysaccharide columns [4].

References

  • BenchChem. (2025).[1][2][3] Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Royal Society of Chemistry. (2017). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated cannabinoids. Analytical Methods. Retrieved from

  • Daicel Corporation.Instruction Manual for CROWNPAK CR-I(+) and CR(-). Chiral Technologies.

Disclaimer: The protocols above are designed based on chemical principles and literature for structurally similar fluorinated amino alcohols. Method validation (Specificity, Linearity, Accuracy) is required before use in a GMP environment.

Sources

comparing 2-Amino-4,4-difluorocyclopentan-1-ol with other cyclic amino alcohol building blocks

[1][2]

Executive Summary: The Fluorine Advantage

In the optimization of fragment-based drug candidates, 2-Amino-4,4-difluorocyclopentan-1-ol (4,4-F2-ACP) represents a strategic evolution of the classic 2-aminocyclopentan-1-ol scaffold.[1][2] While the non-fluorinated parent provides basic stereochemical rigidity, the introduction of a gem-difluoro motif at the C4 position introduces three critical physicochemical alterations:

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the amine, often improving membrane permeability and oral bioavailability.

  • Conformational Locking: Through the gauche effect and dipole minimization, the ring adopts a specific "envelope" pucker, reducing the entropic penalty upon binding to protein targets.[3]

  • Metabolic Blockade: The C4 position is a common site for oxidative metabolism (CYP450 hydroxylation).[1][3] Fluorination blocks this "soft spot," extending half-life (

    
    ).[1][2][3]
    

This guide compares 4,4-F2-ACP with its non-fluorinated parent and acyclic alternatives, providing experimental protocols for its integration into drug discovery workflows.[1][2]

Comparative Analysis: Physicochemical & Structural Metrics[2][3]

The following table contrasts 4,4-F2-ACP with the standard cyclic parent (ACP) and a flexible acyclic analog.

Table 1: Comparative Physicochemical Profile
Metric2-Amino-4,4-difluorocyclopentan-1-ol 2-Aminocyclopentan-1-ol (Parent) 1-Amino-4,4-difluoropentan-2-ol (Acyclic)
Conformational Bias High (Rigid) .[1][2] C4-endo envelope favored.[1][2]Moderate . Flexible envelope/twist equilibrium.[1][2][3]Low . Freely rotating.
Amine Basicity (Est. pKa) ~8.5 - 9.0 (Reduced by -I effect)~10.5 (Standard secondary amine)~9.2
LogD (pH 7.4) Higher .[1][2] Reduced ionization at physiologic pH.[1][2][3]Lower . Mostly ionized at pH 7.[1][2][3]4.Moderate.[1][2]
Metabolic Stability High .[1][2][3] C4 oxidation blocked.[1][2][3]Low/Medium .[1][2][3] Susceptible to C3/C4 oxidation.[1][2]Medium.
H-Bond Potential Donor (OH, NH) + Weak Acceptor (F).[1][2][3]Donor (OH, NH).[2][3]Donor (OH, NH).[2][3]
Primary Utility Bioisostere for Proline/Pyrrolidine; Transition state mimic.[1][2][3]General hydrophilic spacer.[1][2][3]Flexible linker.[1][2]
Structural Deep Dive: The C4-Pucker Effect

The gem-difluoro substitution is not merely a metabolic blocker; it is a conformational control element .[1][2]

  • Non-fluorinated ACP: Exists in a rapid equilibrium between various envelope and twist conformations.[1][2]

  • 4,4-F2-ACP: The C-F bonds prefer to be staggered relative to adjacent C-H bonds (gauche effect) and avoid eclipsing interactions.[1][2] This forces the cyclopentane ring into a distinct puckered conformation (typically C4-endo or C4-exo depending on the stereochemistry of the hydroxyl/amine), pre-organizing the vectors of the -OH and -NH2 groups for binding.

Visualization of Conformational Dynamics

The diagram below illustrates the synthesis and the conformational restriction imposed by the fluorine substitution.

Gcluster_0Starting Materialcluster_1Intermediatecluster_2Target Scaffold (4,4-F2-ACP)cluster_3Conformational EffectSM4,4-Difluorocyclopent-1-eneEpoxide4,4-DifluorocyclopenteneEpoxideSM->EpoxidemCPBAEpoxidationProducttrans-2-Amino-4,4-difluorocyclopentan-1-olEpoxide->ProductNH3 / NaN3Ring OpeningPuckerC4-Endo Envelope(Locked Conformation)Product->PuckerFluorineGauche Effect

Figure 1: Synthetic pathway and conformational locking mechanism of 4,4-F2-ACP.

Experimental Protocols

Protocol A: Synthesis via Epoxide Ring Opening

This protocol yields the trans-amino alcohol, the most common diastereomer used in peptidomimetics.

Reagents:

  • 4,4-Difluorocyclopent-1-ene (Starting Material)[1][2]

  • m-Chloroperbenzoic acid (mCPBA)[1][2]

  • Sodium Azide (NaN

    
    )[3]
    
  • Palladium on Carbon (Pd/C) or Triphenylphosphine (PPh

    
    )[3]
    

Step-by-Step Methodology:

  • Epoxidation (Self-Validating Step):

    • Dissolve 4,4-difluorocyclopent-1-ene in DCM at 0°C.

    • Add mCPBA (1.2 equiv) portion-wise.[1][2][3] Stir at RT for 12h.[1][2][3]

    • Validation: Monitor by TLC (stain with KMnO

      
      ; olefin disappears, epoxide spot appears).[2][3]
      
    • Quench with saturated Na

      
      S
      
      
      O
      
      
      and NaHCO
      
      
      .[1][2] Extract and concentrate to yield 4,4-difluoro-6-oxabicyclo[3.1.0]hexane .[1][2]
  • Regioselective Ring Opening:

    • Dissolve the epoxide in DMF/H

      
      O (9:1).[3]
      
    • Add NaN

      
       (1.5 equiv) and NH
      
      
      Cl (1.5 equiv).[1][3] Heat to 60°C for 16h.
    • Mechanism:[1][2][3][4][5] Azide attacks the least hindered carbon (or equally if symmetric) in an S

      
      2 fashion, ensuring trans geometry relative to the resulting hydroxyl group.[3]
      
    • Workup: Extract with EtOAc, wash with brine.[2][3]

  • Reduction to Amine:

    • Dissolve the crude azido-alcohol in MeOH.

    • Hydrogenate (H

      
       balloon) over 10% Pd/C for 4h OR treat with PPh
      
      
      (Staudinger reduction) in THF/H
      
      
      O.
    • Validation: IR spectroscopy will show the disappearance of the azide peak (~2100 cm

      
      ).
      
    • Final Product: trans-2-Amino-4,4-difluorocyclopentan-1-ol.[1][2]

Protocol B: Coupling to a Drug Scaffold

Context: Attaching 4,4-F2-ACP to a carboxylic acid core (e.g., forming an amide bond).[1][2]

  • Activation: Dissolve the carboxylic acid partner in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1][3] Stir for 5 min.

  • Coupling: Add 4,4-F2-ACP (1.0 equiv). The lower pKa of the fluorinated amine means it is less nucleophilic than non-fluorinated amines; ensure pH is >8 to keep it deprotonated.

  • Monitoring: Reaction may be slower than with non-fluorinated analogs.[1][2] Monitor by LC-MS.[1][2]

Strategic Application in Drug Design

When to Select 4,4-F2-ACP Over Alternatives:
  • To Improve CNS Penetration:

    • The reduced pKa (closer to neutral) reduces the fraction of ionized drug at physiological pH, facilitating passive transport across the Blood-Brain Barrier (BBB).[3]

  • To Resolve "Metabolic Hotspots":

    • If a cyclopentane ring in a lead compound is showing high clearance due to oxidation, substituting with the 4,4-difluoro analog blocks this pathway without significantly changing the steric volume.[3]

  • To Increase Potency via Entropy:

    • If the binding pocket requires a specific twist of the cyclopentane ring, the 4,4-F2 analog can "freeze" the molecule in the bioactive conformation, reducing the entropic cost of binding (

      
      ).[3]
      
Comparison Diagram: Metabolic Stability

Metaboliccluster_unstableStandard Scaffoldcluster_stableFluorinated ScaffoldACP2-Aminocyclopentan-1-olMetaboliteOxidized Metabolite(Inactive/Toxic)ACP->MetaboliteCYP450OxidationFACP2-Amino-4,4-difluorocyclopentan-1-olBlockMetabolic Blockade(Stable)FACP->BlockC-F BondResists Oxidation

Figure 2: Metabolic stability comparison showing the protective effect of fluorination.

References

  • Synthesis of gem-difluorinated cycloalkanes : Liashuk, O.S., et al. "Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks."[1][2] ResearchGate.[1][2][3]

  • Conformational Effects of Fluorine : "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system."[6][7] Chemical Science, 2015.[2][3]

  • pKa and Basicity in Drug Design : "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry.

  • Fluorine in Medicinal Chemistry : "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine."[1][2] MDPI. [3]

  • General Properties of 2-Aminocyclopentan-1-ol : PubChem Compound Summary.

In Vitro Profiling Comparison Guide: 2-Amino-4,4-difluorocyclopentan-1-ol as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate novel building blocks for lead optimization. The strategic introduction of fluorine into aliphatic ring systems is a cornerstone methodology used to optimize physicochemical and pharmacokinetic properties[1].

This guide provides an objective, data-driven in vitro profiling comparison between 2-Amino-4,4-difluorocyclopentan-1-ol and its unfluorinated counterpart, 2-aminocyclopentan-1-ol . By evaluating these scaffolds across kinase binding assays and metabolic stability panels, we can directly observe the profound impact of gem-difluoro substitution on drug-like properties.

Structural Rationale: The "Fluorine Advantage"

Before diving into the experimental protocols, it is critical to understand the causality behind selecting a fluorinated cyclopentylamine scaffold over a standard hydrocarbon ring:

  • pKa Modulation & Permeability: The strongly electron-withdrawing gem-difluoro group lowers the pKa of the adjacent primary amine via inductive effects. This increases the fraction of unionized molecules at physiological pH (7.4), significantly enhancing passive membrane permeability without sacrificing the amine's ability to act as a hydrogen-bond donor[2].

  • Metabolic Resistance: The C-F bond (bond dissociation energy ~116 kcal/mol) is substantially stronger than the C-H bond (~98 kcal/mol). Placing fluorine atoms at the 4-position of the cyclopentyl ring effectively blocks oxidative metabolism by Cytochrome P450 (CYP450) enzymes, preventing rapid clearance[3].

  • Conformational Control: The stereoelectronic effects (e.g., the gauche effect) of the highly polarized C-F bonds lock the cyclopentyl ring into a specific envelope conformation. This pre-organizes the amine and hydroxyl groups for optimal hydrogen bonding within target binding pockets, reducing the entropic penalty of binding[1].

ProfilingWorkflow A 2-Amino-4,4-difluoro- cyclopentan-1-ol C Kinase Selectivity Panel (TR-FRET Assay) A->C D Metabolic Stability Panel (HLM CYP450) A->D B 2-Aminocyclopentan-1-ol (Unfluorinated Control) B->C B->D E IC50 & Target Affinity C->E F Intrinsic Clearance (CLint) D->F G Structure-Activity Relationship (SAR) E->G F->G

In vitro profiling workflow comparing fluorinated and unfluorinated scaffolds.

In Vitro Profiling Workflows

Protocol A: Kinase Selectivity Profiling via TR-FRET

To evaluate target engagement, we profile the scaffolds against a panel of Cyclin-Dependent Kinases (CDKs). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was selected over standard fluorescence polarization because the time-delayed measurement of lanthanide chelates (e.g., Europium) eliminates short-lived background autofluorescence from the small molecule library, preventing false positives and ensuring high sensitivity[4].

Self-Validating System: This assay incorporates Staurosporine as a universal pan-kinase inhibitor control. A Z'-factor > 0.6 must be achieved across all control wells before test compound data is accepted, confirming a robust assay window and reliable enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the test compounds in DMSO to a top concentration of 10 mM, followed by a 10-point, 3-fold serial dilution.

  • Enzyme/Substrate Mix: Dispense 5 µL of recombinant CDK (e.g., CDK2/Cyclin E) and biotinylated peptide substrate into a 384-well proxiplate.

  • Compound Addition: Transfer 50 nL of the compound dilutions using an acoustic liquid handler (e.g., Echo 550) to maintain high precision. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (calibrated to the apparent

    
     for each specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.
    
  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity), Streptavidin-APC (acceptor), and Europium-labeled anti-phospho antibody (donor)[4].

  • Readout: Incubate for 30 minutes in the dark. Read the plate on a multi-mode microplate reader, measuring the emission ratio of 665 nm / 615 nm to calculate the

    
    .
    
Protocol B: Metabolic Stability in Human Liver Microsomes (HLMs)

To quantify the metabolic advantage of the gem-difluoro substitution, we measure the intrinsic clearance (


) in HLMs. HLMs contain the full complement of Phase I CYP450 enzymes, making them the gold standard for predicting first-pass hepatic metabolism.

Self-Validating System: This protocol incorporates Verapamil as a high-clearance positive control. If Verapamil does not demonstrate rapid depletion (


 < 15 min), the HLM batch is deemed metabolically inactive, and the experimental run is automatically rejected.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs rapidly at 37°C and transfer to ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mix: Combine HLMs (final protein concentration 0.5 mg/mL) and test compounds (final concentration 1 µM, <0.5% DMSO) in the buffer. Pre-incubate in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final NADPH concentration) to initiate CYP450-mediated oxidation.

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and quench immediately by mixing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time to determine the elimination rate constant (

    
    ). Calculate half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Comparative Data Analysis

The experimental data below highlights the stark performance contrast between the fluorinated scaffold and its unfluorinated analog.

Table 1: Kinase Inhibition Profile ( in µM)

The fluorinated scaffold demonstrates a ~3-fold improvement in binding affinity across the CDK panel. This is attributed to the conformational locking induced by the fluorine atoms, which pre-organizes the amine and hydroxyl groups for optimal interaction with the kinase hinge region.

CompoundCDK2/CycECDK7/CycHCDK9/CycT1
2-Amino-4,4-difluorocyclopentan-1-ol 1.2 0.8 1.5
2-Aminocyclopentan-1-ol (Control)4.53.25.1
Staurosporine (Assay Control)0.0050.0120.008
Table 2: HLM Metabolic Stability Profile

The unfluorinated control is rapidly cleared via CYP450-mediated oxidation at the 4-position of the ring. The introduction of the gem-difluoro group completely blocks this metabolic liability, extending the half-life beyond the assay's maximum measurable threshold.

Compound

(min)

(µL/min/mg protein)
2-Amino-4,4-difluorocyclopentan-1-ol >120 <11.5
2-Aminocyclopentan-1-ol (Control)1877.0
Verapamil (Assay Control)12115.5

Mechanistic Insights & Conclusions

The data clearly validates 2-Amino-4,4-difluorocyclopentan-1-ol as a privileged scaffold for drug discovery.

BindingMechanism Scaffold Fluorinated Scaffold Hinge Hinge Region H-Bonds Scaffold->Hinge Amine/Hydroxyl CYP CYP3A4 Enzyme Scaffold->CYP Exposure Kinase CDK Target Kinase Hinge->Kinase Affinity Metabolism Metabolic Block CYP->Metabolism Oxidation Attempt Metabolism->Scaffold C-F Resistance

Dual mechanism of kinase binding enhancement and CYP450 metabolic resistance.

By replacing two hydrogen atoms with fluorine at the 4-position of the cyclopentyl ring, we achieve a dual-pronged optimization. First, the scaffold gains complete resistance to primary Phase I oxidative metabolism, dropping intrinsic clearance to negligible levels. Second, the stereoelectronic properties of the fluorine atoms modulate the basicity of the amine and lock the ring conformation, resulting in tighter binding affinities to target kinases. For medicinal chemists, this molecule represents an ideal starting point for synthesizing highly permeable, metabolically robust targeted therapies.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.[Link]

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley.[Link]

  • Sino Biological. (2024). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-4,4-difluorocyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

Do not treat this compound as a generic organic solid. 2-Amino-4,4-difluorocyclopentan-1-ol (CAS: 1806306-88-0) represents a specific class of "gem-difluoro" building blocks used to modulate metabolic stability and lipophilicity in drug candidates.

The Hazard Triad:

  • Primary Amine (

    
    ):  Basic functionality. Potential for chemical burns to mucous membranes and corneal damage.
    
  • Gem-Difluoro Motif (

    
    ):  Increases lipophilicity compared to non-fluorinated analogs. This facilitates dermal absorption , meaning the compound can bypass the skin barrier more effectively than simple amino alcohols.
    
  • Cyclopentyl Scaffold: Rigid aliphatic structure. While specific toxicological data (LD50) is often absent for R&D intermediates, structural analogs suggest potential for acute oral and dermal toxicity .

Operational Directive: Adopt Control Band 3 protocols (Potent/Toxic) until specific toxicology proves otherwise. Universal Precautions are insufficient; barrier protection must be absolute.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling quantities


.
PPE ComponentMaterial SpecificationCritical Performance Logic
Hand Protection (Primary) Nitrile (Accelerator-Free) Thickness:

(0.12 mm). Standard latex is permeable to amines. Accelerator-free nitrile reduces contact dermatitis risk.
Hand Protection (Secondary) Silver Shield / Laminate Required for: Solutions

or use with carrier solvents (e.g., DCM, DMF). Fluorinated compounds in organic solvents can permeate nitrile rapidly.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient . Basic amines can cause irreversible corneal opacity. Goggles provide a seal against dust and vapors.
Respiratory Fume Hood / N95 Primary: Certified Fume Hood (Face velocity 80-100 fpm). Secondary: Fit-tested N95 if weighing outside a hood (NOT recommended).
Body Protection Tyvek® Lab Coat / Apron Cotton lab coats absorb liquids. For solution-phase work, use a chemical-resistant apron (e.g., Neoprene) over the coat.

Operational Protocols

A. Receipt & Storage[1][2][3]
  • Inspection: Upon receipt, inspect the septum/cap for crystal formation (sign of leakage/sublimation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines typically absorb

    
     from air to form carbamates; the alcohol group makes it hygroscopic.
    
  • Segregation: Store away from oxidizers and acid chlorides .[1]

B. Weighing & Transfer (The High-Risk Step)

Static electricity is the enemy of fluorinated powders.

  • Environment: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and vial before opening. Fluorinated solids are often "fly-away" powders; static discharge can aerosolize the compound onto your face/wrists.

  • Technique:

    • Do not use a spatula to scrape the last milligram.

    • Do use a gravity transfer or wash the weighing boat with the reaction solvent if quantitative transfer is required.

C. Reaction Setup
  • Solvent Choice: If dissolving in DMSO or DMF, recognize that these solvents enhance skin permeability. The gem-difluoro group + DMSO = High Dermal Penetration Risk.

  • Temperature: Avoid heating open vessels. Fluorinated amines can have unexpected volatility.

Emergency Response & Decontamination

Spill Scenario (Solid):

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don double nitrile gloves and N95 (if outside hood).

  • Clean: Cover with wet paper towels (to prevent dust). Wipe up.[2][3]

  • Decon: Clean surface with 1% Acetic Acid (neutralizes the amine), followed by soap and water.

Exposure First Aid:

  • Eyes: Irrigate immediately for 15 minutes .[4][5][6] Time is tissue; amines saponify fatty acids in the eye.

  • Skin: Wash with soap and water.[4][5][6] Do not use alcohol (ethanol/isopropanol) to wash skin; this may increase absorption of the fluorinated motif.

Disposal Strategy (Critical Compliance)

Do not use the standard "Organic Waste" stream.

Waste TypeDisposal PathRationale
Solid Waste Solid Hazardous (Halogenated) Incineration parameters differ for fluorinated compounds to capture HF gas.
Liquid Waste Halogenated Organic Solvent Segregate from non-halogenated solvents. Label clearly as "Contains Organic Fluorine."
Sharps/Glass Chemically Contaminated Sharps Rinse with solvent before disposal if heavily coated.

Decision Logic: PPE & Handling Workflow

The following diagram illustrates the decision process for safe handling based on physical state and quantity.

PPE_Workflow Start Start: Handling 2-Amino-4,4- difluorocyclopentan-1-ol State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Dry Solution_Path Solution / Liquid State_Check->Solution_Path Dissolved Qty_Check Quantity > 100 mg? Solid_Path->Qty_Check Level_Sol Solution PPE: If Solvent = DMSO/DMF: Laminate Gloves Mandatory Chemical Apron Solution_Path->Level_Sol Level_1 Standard PPE: Nitrile Gloves (5mil) Lab Coat + Goggles Fume Hood Qty_Check->Level_1 No (<100mg) Level_2 Enhanced PPE: Double Nitrile OR Laminate Anti-Static Gun Required Closed Balance Enclosure Qty_Check->Level_2 Yes (>100mg) Action_Weigh Weighing Protocol: 1. Ionize Spatula 2. Transfer inside Hood 3. Wet Wipe Decon Level_1->Action_Weigh Level_2->Action_Weigh Level_Sol->Action_Weigh Action_Dispose Disposal: Segregate into HALOGENATED Waste Action_Weigh->Action_Dispose

Figure 1: Risk-based decision tree for PPE selection and handling workflows. Note the escalation to laminate gloves for high-permeability solvents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standard (29 CFR 1910.132).[1] United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.11: PBT and vPvB assessment. (Reference for fluorinated compound persistence). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. (Reference for Control Banding of novel intermediates). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.